Octadec-9-enoic acid-13C5
Description
The exact mass of the compound (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid is 287.27265450 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-(1,2,3,7,8-13C5)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i11+1,12+1,16+1,17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-CLWZAQNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745981 | |
| Record name | (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255644-48-4 | |
| Record name | (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255644-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 13C5-labeled oleic acid
An In-depth Technical Guide to 13C5-Labeled Oleic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 13C5-labeled oleic acid, detailed experimental protocols for its application, and visualizations of relevant biological pathways and workflows. This stable isotope-labeled compound is a powerful tool in metabolic research, particularly for tracing the absorption, distribution, metabolism, and excretion (ADME) of oleic acid and its incorporation into complex lipids.
Core Physical and Chemical Properties
13C5-Oleic acid is a form of oleic acid where five specific carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C). This isotopic labeling provides a distinct mass shift (M+5), allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry without altering its fundamental chemical behavior. The most common labeling pattern is Oleic acid-1,2,3,7,8-¹³C₅.
Quantitative Data Summary
The physical and chemical properties of 13C5-Oleic Acid are summarized in the table below. Data is aggregated from various suppliers and literature sources.
| Property | Value | References |
| Chemical Formula | C₁₃[¹³C]₅H₃₄O₂ | [1] |
| Molecular Weight | 287.42 g/mol | [2] |
| CAS Number | 1255644-48-4 | [1][2] |
| Synonyms | cis-9-Octadecenoic acid-1,2,3,7,8-¹³C₅, Elainic acid-1,2,3,7,8-¹³C₅ | |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥95-99% | [1][2][3] |
| Physical Form | Liquid | [4] |
| Melting Point | 13-14 °C (lit.) | [4] |
| Boiling Point | 194-195 °C at 1.2 mmHg (lit.) | [4] |
| Density | 0.910 g/mL at 25 °C (lit.) | |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in Ethanol (>100 mg/ml), DMSO (>100 mg/ml), Chloroform. Sparingly soluble in PBS (pH 7.2). | [1][4] |
| Mass Shift | M+5 |
Biological Significance and Signaling Pathways
Oleic acid is not merely a component of triglycerides and cell membranes; it is also an active signaling molecule that influences numerous cellular processes. The use of ¹³C-labeled oleic acid allows researchers to trace its path and elucidate its role in these complex pathways.[5]
PI3K Signaling Pathway in Insulin Resistance
Oleic acid has been shown to have beneficial effects on insulin sensitivity. Studies suggest it protects against insulin resistance by modulating the expression of genes related to the PI3K signaling pathway in adipocytes.[6] Specifically, oleic acid can decrease the ratio of the regulatory subunit (p85α) to the catalytic subunit (p110β) of PI3K, a change associated with improved insulin signaling.[6]
Fatty Acid Oxidation via SIRT1-PGC1α Complex
In skeletal muscle cells, oleic acid can stimulate the complete oxidation of fatty acids. It achieves this by increasing intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates SIRT1, a deacetylase. Activated SIRT1 deacetylates the transcriptional coactivator PGC1α, enhancing its activity and promoting the expression of genes involved in fatty acid oxidation.[5]
Experimental Protocols and Applications
13C5-Oleic acid is primarily used as a tracer to study lipid metabolism in vivo and in vitro.[7][8] Its applications include quantifying fatty acid flux, de novo lipogenesis, and the metabolic fate of oleic acid into various lipid classes.[8][9][10]
General Workflow for Metabolic Tracing
The workflow for a typical metabolic tracing experiment involves administering the labeled oleic acid, collecting biological samples, extracting lipids, and analyzing them via mass spectrometry.[7][8]
Protocol: LC-MS/MS Analysis of Lipid Synthesis
This protocol is adapted from studies tracing the incorporation of labeled oleic acid into complex lipids in plasma.[7][11]
Objective: To quantify the incorporation of 13C5-Oleic Acid into triglycerides (TAGs), cholesteryl esters (CEs), and phosphatidylcholines (PCs) in plasma samples.
Materials:
-
13C5-Oleic Acid
-
Biological subject (e.g., mouse model) or cell culture
-
EDTA collection tubes (for in vivo studies)
-
Methanol, Pentanol, Chloroform (HPLC grade or better)
-
Internal standards (e.g., deuterated lipid standards for each class)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., triple quadrupole)
Methodology:
-
Tracer Preparation & Administration:
-
Sample Collection:
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 90 µL of methanol containing appropriate internal standards for TAGs, CEs, and PCs.[8]
-
Further, dilute with 300 µL of pentanol.
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge briefly to pellet insoluble proteins.[8]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
Use a suitable C8 or C18 reversed-phase column for separation.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Analyze lipids as their respective adducts: [M+NH₄]⁺ for TAGs and CEs, and [M+H]⁺ for PCs.[7]
-
Use Multiple Reaction Monitoring (MRM) for quantification. For lipids incorporating the ¹³C label, select a fragment ion that preserves the label to enhance specificity.[7]
-
-
Data Analysis:
-
Calculate the peak area ratios of the ¹³C-labeled analyte to its corresponding internal standard.
-
Determine the isotopic enrichment by comparing the abundance of the labeled species (M+5, M+10, etc.) to the unlabeled (M+0) species over time.
-
Protocol: GC-MS Analysis of Free Fatty Acids
This protocol outlines a method for quantifying free fatty acids and can be adapted to use 13C5-Oleic Acid as an internal standard for the precise measurement of endogenous oleic acid. The protocol is based on established methods for fatty acid analysis.[12][13]
Objective: To quantify the concentration of oleic acid in a biological sample (cells, media, plasma) using 13C5-Oleic Acid as an internal standard.
Materials:
-
13C5-Oleic Acid (as internal standard)
-
Methanol, Iso-octane, Acetonitrile
-
1N HCl
-
Derivatizing agents: Pentafluorobenzyl (PFB) bromide and Diisopropylethylamine (DIPEA)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Sample Preparation and Spiking:
-
For cell samples (~0.5 million cells), add 100 µL of the internal standard solution (13C5-Oleic Acid in ethanol).
-
Lyse cells by adding two volumes of methanol.
-
Acidify the mixture to a final concentration of 25 mM using 1N HCl.[12]
-
-
Extraction:
-
Add one volume of iso-octane to the sample, vortex thoroughly, and centrifuge (e.g., 3,000 x g for 1 minute) to separate the phases.
-
Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.
-
Repeat the extraction step on the lower aqueous layer to maximize recovery and pool the organic phases.[13]
-
-
Derivatization:
-
Evaporate the pooled iso-octane extracts to dryness under a stream of nitrogen or using a speedvac.
-
Reconstitute the dried extract in 25 µL of a 1% PFB bromide solution in acetonitrile and 25 µL of a 1% DIPEA solution in acetonitrile.
-
Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.[13]
-
Dry the sample again under vacuum.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in 50 µL of iso-octane and transfer to a GC-MS sample vial.
-
Inject 1 µL of the sample for analysis.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the fatty acid esters.
-
Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of unlabeled oleic acid spiked with the same amount of 13C5-Oleic Acid internal standard.
-
Quantify the endogenous oleic acid in the samples by comparing the ratio of the unlabeled oleic acid signal to the 13C5-labeled internal standard signal against the standard curve.[12]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Oleic acid technical grade, 90 112-80-1 [sigmaaldrich.com]
- 5. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. lipidmaps.org [lipidmaps.org]
Synthesis and Isotopic Purity of Octadec-9-enoic acid-13C5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Octadec-9-enoic acid-13C5, a crucial isotopically labeled compound for metabolic research and drug development. The methodologies outlined below are based on established principles of organic synthesis and analytical chemistry for isotopically labeled fatty acids.
Synthetic Strategy
The synthesis of this compound (Oleic acid-13C5) can be approached through a convergent strategy, assembling two key fragments: a 13C-labeled C5 fragment and a C13 fragment containing the double bond. A plausible and efficient route involves the use of a Wittig reaction to create the characteristic Z-double bond at the C9 position. This method offers high stereoselectivity and is a common strategy for alkene synthesis.
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-Bromo-[1,2,3,4,5-13C5]-pentane
A common method for introducing isotopic labels involves starting with a commercially available labeled precursor.
Materials:
-
[1,2,3,4,5-13C5]-Pentanoic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Phosphorus tribromide (PBr3)
-
Anhydrous dichloromethane
Procedure:
-
Reduction of the Carboxylic Acid: [1,2,3,4,5-13C5]-Pentanoic acid is slowly added to a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0°C. The reaction is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the ether layer is dried and concentrated to yield [1,2,3,4,5-13C5]-1-pentanol.
-
Bromination: The labeled alcohol is dissolved in anhydrous dichloromethane and cooled to 0°C. PBr3 is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 1-bromo-[1,2,3,4,5-13C5]-pentane.
Synthesis of Methyl 9-oxononanoate
Materials:
-
Nonanedioic acid monomethyl ester
-
Thionyl chloride (SOCl2)
-
Palladium on barium sulfate (Pd/BaSO4) catalyst (Rosenmund catalyst)
-
Hydrogen gas
-
Anhydrous toluene
Procedure:
-
Acid Chloride Formation: Nonanedioic acid monomethyl ester is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is removed by distillation to yield monomethyl nonanedioyl chloride.
-
Rosenmund Reduction: The acid chloride is dissolved in anhydrous toluene, and the Rosenmund catalyst is added. The mixture is heated to 120°C and stirred under a stream of hydrogen gas until the evolution of HCl ceases. The catalyst is then filtered off, and the toluene is removed under reduced pressure to yield methyl 9-oxononanoate.
Wittig Reaction and Saponification
Materials:
-
1-Bromo-[1,2,3,4,5-13C5]-pentane
-
Triphenylphosphine (PPh3)
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi)
-
Methyl 9-oxononanoate
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Phosphonium Salt Formation: 1-Bromo-[1,2,3,4,5-13C5]-pentane and triphenylphosphine are refluxed in anhydrous toluene to produce [1,2,3,4,5-13C5]-pentyltriphenylphosphonium bromide.
-
Ylide Generation and Wittig Reaction: The phosphonium salt is suspended in anhydrous toluene and cooled to 0°C. n-Butyllithium is added dropwise to generate the ylide. After stirring, a solution of methyl 9-oxononanoate in toluene is added, and the reaction is stirred overnight at room temperature.
-
Purification of the Ester: The reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product, methyl octadec-9-enoate-13C5, is purified by column chromatography on silica gel.
-
Saponification: The purified methyl ester is dissolved in methanol, and an aqueous solution of KOH is added. The mixture is refluxed for 2 hours. After cooling, the methanol is removed, and the residue is acidified with HCl. The resulting fatty acid is extracted with diethyl ether, washed with water, dried, and concentrated to yield this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound in subsequent experiments. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for this analysis.[1]
Analytical Workflow
Caption: Workflow for isotopic purity analysis of labeled fatty acids.
Experimental Protocol: GC-MS Analysis
Materials:
-
This compound
-
BF3/methanol or diazomethane for methylation
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Derivatization to Fatty Acid Methyl Ester (FAME): To improve volatility for GC analysis, the carboxylic acid is converted to its methyl ester. A common method is to react the fatty acid with BF3/methanol at 60°C for 30 minutes.
-
Extraction: After cooling, the FAME is extracted with hexane. The hexane layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
GC-MS Analysis: The FAME sample is injected into a GC-MS system. The GC separates the FAME from any impurities, and the mass spectrometer provides mass-to-charge ratio information.
-
Data Analysis: The mass spectrum of the FAME of this compound will show a molecular ion peak corresponding to the labeled compound. The isotopic purity is determined by analyzing the distribution of isotopologues. The abundance of the M+5 peak relative to the unlabeled (M+0) and other isotopologues (M+1, M+2, etc.) is used to calculate the isotopic enrichment. It is important to correct for the natural abundance of 13C in the molecule.[2]
Quantitative Data Summary
The expected outcomes for the synthesis and analysis are summarized in the tables below. These values are representative and may vary depending on experimental conditions.
Table 1: Synthetic Yields
| Step | Product | Expected Yield (%) |
| 1 | 1-Bromo-[1,2,3,4,5-13C5]-pentane | 70-80 |
| 2 | Methyl 9-oxononanoate | 65-75 |
| 3 | Methyl octadec-9-enoate-13C5 | 50-60 |
| 4 | This compound | >90 |
| Overall | This compound | 20-35 |
Table 2: Isotopic Purity Analysis Data
| Parameter | Method | Expected Value |
| Chemical Purity | GC-FID, HPLC | >98% |
| Isotopic Enrichment (13C5) | GC-MS, LC-MS | >99 atom % 13C |
| Unlabeled (M+0) Abundance | MS | <1% |
| M+1 to M+4 Abundance | MS | <1% |
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution of established organic reactions. The Wittig reaction provides a reliable method for constructing the C=C double bond with the desired stereochemistry. Rigorous purification and subsequent analysis by mass spectrometry are essential to confirm the chemical and isotopic purity of the final product. This technical guide provides a robust framework for researchers to produce and validate high-quality this compound for advanced metabolic studies.
References
Principles of stable isotope labeling with fatty acids for beginners
An In-depth Technical Guide to the Principles of Stable Isotope Labeling with Fatty Acids
Introduction
Stable isotope labeling is a powerful and safe technique for tracing the metabolic fate of molecules within biological systems.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them ideal for a wide range of studies, including those in humans.[2][3] The fundamental principle involves substituting an atom in a molecule of interest, such as a fatty acid, with its heavier, non-radioactive counterpart, like Carbon-13 (¹³C) or Deuterium (²H).[2][4] These labeled molecules behave almost identically to their unlabeled versions in biochemical reactions.[1][] By using high-precision analytical methods like mass spectrometry (MS), researchers can track the journey of these labeled fatty acids through complex metabolic pathways, providing a dynamic view of lipid synthesis, transport, and breakdown.[2][4][6] This guide offers a foundational understanding of this technique for researchers, scientists, and drug development professionals.
Core Principles: Isotopes and Labeling Strategies
The choice of isotope and labeling strategy is fundamental to designing a successful experiment.
Commonly Used Stable Isotopes:
-
Carbon-13 (¹³C): With a natural abundance of about 1.1%, ¹³C is a universal label for organic molecules.[2] Using fatty acids fully labeled with ¹³C allows for tracing the entire carbon backbone through metabolic conversions. ¹³C-labeled tracers are often preferred over deuterium to avoid potential issues with kinetic isotope effects or the loss of the label during certain reactions like desaturation.[4]
-
Deuterium (²H or D): This heavy isotope of hydrogen is a cost-effective alternative.[2][3] It can be introduced by using deuterated fatty acids or by providing heavy water (D₂O) to a system, which then incorporates deuterium during the synthesis of new fatty acids.[2]
-
Nitrogen-15 (¹⁵N): Its use is limited to nitrogen-containing lipids, such as sphingolipids and phosphatidylethanolamine, to trace the fate of the head groups.[2][4]
Labeling Strategies:
-
Metabolic Labeling: In this method, cells or organisms are cultured in a medium containing a labeled precursor, such as ¹³C-glucose or ¹³C-glutamine.[] The cells then incorporate these labeled atoms into newly synthesized fatty acids.[6][7]
-
Exogenous Labeled Fatty Acid Supplementation: This strategy involves directly adding a stable isotope-labeled fatty acid to the system.[7] This is useful for tracking the specific metabolic fate of an externally supplied fatty acid.
General Experimental Workflow
A typical stable isotope labeling experiment involves a series of defined steps, from cell preparation to data analysis. The workflow ensures that the incorporation of the label can be accurately and reproducibly measured.
Figure 1: A generalized workflow for a fatty acid stable isotope labeling experiment in cell culture.
Detailed Experimental Protocol: [U-¹³C]Palmitate Labeling in Cultured Cells
This protocol provides a detailed methodology for tracing the metabolism of palmitate, a saturated fatty acid, in a cell culture model.
-
Cell Preparation:
-
Preparation of Labeled Fatty Acid Medium:
-
Prepare a stock solution of uniformly labeled ¹³C-palmitate ([U-¹³C]Palmitate).
-
To make it water-soluble and bioavailable, dissolve the fatty acid in a solution containing fatty-acid-free Bovine Serum Albumin (BSA).[8] A typical stock may be 5 mM fatty acid with 12% BSA.[8]
-
Dilute the stock into the cell culture medium to a final concentration that is non-toxic but sufficient for detection. A range of 50-100 µM is often effective.[8]
-
-
Labeling Experiment:
-
Remove the standard medium from the cells and gently wash with phosphate-buffered saline (PBS).
-
Add the prepared medium containing the [U-¹³C]palmitate.
-
Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 24 hours). The duration should be sufficient to observe label incorporation into downstream lipids, which for some fatty acids can take 2-3 days to approach a steady state.[10][11]
-
-
Sample Collection and Lipid Extraction:
-
At each time point, quickly aspirate the medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Extract total lipids from the cells. A common method is to add a pre-chilled solution of 50% methanol containing 0.1 M HCl, scrape the cells, and collect the extract in a glass vial.[10]
-
-
Sample Preparation for Mass Spectrometry:
-
Saponify the lipid extract to release the free fatty acids from complex lipids like triglycerides and phospholipids.[11]
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the fatty acids to a more volatile form, such as fatty acid methyl esters (FAMEs).[10] For Liquid Chromatography-Mass Spectrometry (LC-MS), free fatty acids can often be analyzed directly.[10]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of the fatty acids. The instrument detects the mass shift caused by the incorporation of ¹³C atoms.[12]
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate key parameters such as fractional enrichment to determine the percentage of a lipid pool that has been newly synthesized from the labeled precursor.
-
Data Presentation and Interpretation
Quantitative data from labeling experiments are typically summarized to show the extent and rate of isotope incorporation.
Table 1: Fractional Enrichment of ¹³C in Palmitate (C16:0) and its Elongation Product, Stearate (C18:0), Over Time.
| Time Point (Hours) | Palmitate (C16:0) Fractional Enrichment (%) | Stearate (C18:0) Fractional Enrichment (%) |
| 0 | 0.5 | 0.3 |
| 4 | 25.8 | 10.2 |
| 8 | 45.1 | 22.5 |
| 24 | 68.3 | 49.7 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Metabolic Fate of Fatty Acids
Once a labeled fatty acid enters a cell, it is rapidly activated and can be directed into several key metabolic pathways. Stable isotope labeling allows researchers to quantify the flux of the fatty acid through each of these routes.
Figure 2: Key metabolic pathways and fates of an exogenously supplied stable isotope-labeled fatty acid.
Applications in Research and Drug Development
The ability to dynamically trace lipid metabolism makes this technique invaluable across various scientific fields.
-
Understanding Disease Metabolism: Researchers use stable isotopes to uncover how fatty acid metabolism is reprogrammed in diseases like cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][13]
-
Drug Discovery and Pharmacodynamics: This method is crucial for studying how drugs affect lipid metabolism.[][14] By tracking a labeled fatty acid, scientists can determine if a drug successfully inhibits a specific enzyme or alters a metabolic pathway, providing key information on its mechanism of action and efficacy.[12][15]
-
ADME Studies: In pharmacology, labeled compounds are used to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs, which is a critical component of drug development and safety assessment.[13][15][16]
-
Nutritional Science: Tracers are used to measure the flux and oxidation of dietary fatty acids, providing insights into how different types of fats are utilized by the body.[3]
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. metsol.com [metsol.com]
- 14. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 15. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, 13C, researchers can trace the flow of atoms through metabolic pathways.[1] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways that are crucial for cell growth, proliferation, and response to therapeutic interventions. 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.
This technical guide provides an in-depth overview of the core principles of 13C-MFA, detailed experimental protocols, data analysis workflows, and applications relevant to researchers and professionals in drug development.
Core Principles of 13C Metabolic Flux Analysis
The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways. By measuring the MIDs of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be accurately estimated.
There are two main types of 13C-MFA:
-
Stationary 13C-MFA: This approach assumes that the cells are in a metabolic and isotopic steady state. This means that the intracellular metabolite concentrations and the isotopic labeling of metabolites are constant over time. This is the most common approach and is well-suited for studying cells in stable culture conditions.
-
Isotopically Non-Stationary 13C-MFA (INST-MFA): This method is used when the system is in a metabolic steady state, but not an isotopic steady state. It involves measuring the change in isotopic labeling of metabolites over time after the introduction of the 13C-labeled substrate. INST-MFA can provide additional information about intracellular metabolite pool sizes and can be applied to systems that are difficult to bring to isotopic steady state.
The 13C-MFA Experimental and Computational Workflow
A typical 13C-MFA study involves a series of experimental and computational steps. The overall workflow is depicted in the diagram below.
Detailed Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps involved in the experimental phase.
Cell Culture and Isotope Labeling
This protocol provides a general framework for conducting a 13C-MFA experiment with adherent mammalian cells, with specific details often needing optimization for the particular cell line and experimental setup.
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO2). | Cell density should be optimized to ensure sufficient biomass for analysis while avoiding nutrient limitation. |
| 2. Preparation of Labeling Medium | Prepare a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. For example, a common choice is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose. | The choice of labeled substrate is critical and depends on the pathways of interest. Use of dialyzed fetal bovine serum is recommended to minimize unlabeled substrates. |
| 3. Adaptation Phase | For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours (or several cell doublings) to ensure isotopic equilibrium. | This step is crucial for achieving isotopic steady state, a key assumption in stationary 13C-MFA. |
| 4. Isotope Labeling | Aspirate the standard medium from the cells and wash once with phosphate-buffered saline (PBS). Add the pre-warmed 13C-labeling medium to the wells. Incubate the cells for the desired labeling period. | For steady-state analysis, this is typically 24 hours or until labeling in key downstream metabolites (like citrate) has plateaued. For INST-MFA, multiple time points are taken during the transient phase. |
Metabolite Quenching and Extraction
This is a critical step to halt all enzymatic activity instantaneously and extract the intracellular metabolites for analysis. Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.
| Step | Procedure | Key Considerations |
| 1. Quenching | For adherent cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, and place the plate on dry ice. | The quenching process should be as rapid as possible to prevent metabolic changes. |
| 2. Cell Harvesting | Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. | Ensure complete harvesting of the cells from the plate. |
| 3. Metabolite Extraction | Centrifuge the cell lysate to pellet the protein and cell debris. The supernatant contains the intracellular metabolites. | The extraction solvent should be chosen to efficiently extract the metabolites of interest. |
| 4. Sample Preparation | The extracted metabolites are then dried and derivatized, if necessary, for analysis by GC-MS or resuspended in a suitable solvent for LC-MS or NMR analysis. | Derivatization is often required for volatile and thermally stable analysis of metabolites by GC-MS. |
Analytical Measurement
The isotopic labeling of metabolites is typically measured using mass spectrometry or nuclear magnetic resonance spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for 13C-MFA due to its high sensitivity and resolution. The derivatized metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for 13C-MFA, particularly for non-volatile and thermally labile metabolites. It offers high throughput and can be coupled with various ionization techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis. While generally less sensitive than MS, NMR is non-destructive and can provide unique structural information.
Data Presentation: Quantitative Flux Maps
The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h) and are often normalized to the uptake rate of the primary carbon source. Below is an example of how quantitative flux data can be presented in a table for comparison, including confidence intervals which are crucial for assessing the precision of the flux estimates.[2][3][4][5]
| Reaction | Metabolic Pathway | Flux (Control) (mmol/gDW/h) | 95% Confidence Interval (Control) | Flux (Drug-Treated) (mmol/gDW/h) | 95% Confidence Interval (Drug-Treated) |
| Glucose Uptake | - | 1.00 ± 0.05 | [0.90, 1.10] | 0.80 ± 0.04 | [0.72, 0.88] |
| G6P -> F6P | Glycolysis | 0.95 ± 0.06 | [0.83, 1.07] | 0.75 ± 0.05 | [0.65, 0.85] |
| G6P -> 6PG | Pentose Phosphate Pathway | 0.05 ± 0.01 | [0.03, 0.07] | 0.15 ± 0.02 | [0.11, 0.19] |
| PYR -> AcCoA | PDH | 0.85 ± 0.07 | [0.71, 0.99] | 0.50 ± 0.04 | [0.42, 0.58] |
| PYR -> OAA | Anaplerosis (PC) | 0.10 ± 0.02 | [0.06, 0.14] | 0.25 ± 0.03 | [0.19, 0.31] |
| Citrate -> Isocitrate | TCA Cycle | 0.90 ± 0.08 | [0.74, 1.06] | 0.60 ± 0.05 | [0.50, 0.70] |
Signaling Pathways Regulating Cellular Metabolism
Cellular metabolism is tightly regulated by a complex network of signaling pathways that respond to various cues such as nutrient availability, growth factors, and cellular stress. Understanding how these pathways influence metabolic fluxes is a key application of 13C-MFA in drug development. The diagram below illustrates the interplay between some of the central signaling pathways that control metabolism.
Computational Workflow for Flux Estimation
The data generated from the analytical instruments are then used in a computational workflow to estimate the intracellular fluxes. This typically involves specialized software that uses iterative algorithms to find the set of fluxes that best fit the experimental data.
After the best-fit flux distribution is determined, a statistical analysis is performed to assess the quality of the fit and the precision of the estimated fluxes.
-
Goodness-of-Fit: A chi-squared statistical test is used to determine if the model provides a good fit to the experimental data.
-
Confidence Intervals: Confidence intervals are calculated for each estimated flux to provide a measure of the precision of the estimate.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of 13C-MFA in the future.
References
Understanding 13C Enrichment in Lipid Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The study of lipid metabolism is crucial for understanding a myriad of physiological and pathological processes, from energy homeostasis to the development of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope tracing, particularly with Carbon-13 (13C), has emerged as a powerful technique to dynamically track the metabolic fate of lipids in vivo and in vitro. This technical guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of 13C enrichment in lipid metabolism research.
Core Principles of 13C Stable Isotope Tracing in Lipid Metabolism
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their journey through metabolic pathways.[1] The fundamental principle lies in introducing a 13C-labeled precursor (the "tracer") into a biological system and monitoring its incorporation into downstream metabolites.[1] Because 13C is chemically identical to the more abundant 12C, it participates in the same biochemical reactions without altering the molecule's fundamental properties.[1][2] This allows researchers to distinguish between pre-existing molecules and newly synthesized ones, providing a dynamic view of metabolic processes.[3]
The most common stable isotopes used in metabolic research are Carbon-13 (13C), Nitrogen-15 (15N), and Deuterium (2H).[1] In lipid metabolism studies, 13C-labeled precursors such as glucose, fatty acids, or acetate are frequently used.[4][5][6] The choice of tracer depends on the specific metabolic pathway being investigated.[6] For instance, [U-13C6]glucose can be used to trace the de novo synthesis of fatty acids and the glycerol backbone of glycerolipids, while labeled fatty acids can track their incorporation into complex lipids and their oxidation.[7][8]
Two key measurements in these studies are isotopic enrichment and metabolic flux:
-
Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is a direct measure of the contribution of the tracer to the synthesis of that metabolite and is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway.[1] By measuring isotopic enrichment over time and applying mathematical models, researchers can calculate the flux through specific reactions or entire pathways.[9]
Experimental Methodologies
A typical 13C lipid metabolism study involves several key steps, from experimental design and sample preparation to instrumental analysis and data interpretation.
Experimental Design and Tracer Selection
The design of a 13C tracer experiment is critical for obtaining meaningful data. Key considerations include the choice of tracer, the duration of labeling, and the biological system under investigation.
-
Tracer Selection: Commonly used tracers for lipid metabolism studies include:
-
[U-13C6]glucose: To trace de novo lipogenesis (synthesis of fatty acids from non-lipid precursors) and the glycerol backbone.[8]
-
13C-labeled fatty acids (e.g., [U-13C16]palmitate): To trace fatty acid uptake, esterification into complex lipids, and beta-oxidation.[10]
-
13C-labeled acetate: To measure the contribution of acetate to fatty acid synthesis.[3]
-
13C-labeled glutamine: To study the role of glutamine in providing carbon for fatty acid synthesis, particularly in cancer cells.[11]
-
-
Labeling Strategy:
-
Steady-state labeling: Cells or organisms are exposed to the tracer for a prolonged period to achieve a steady state of isotope incorporation. This is useful for determining the relative contributions of different pathways to metabolite synthesis.
-
Pulse-chase labeling: A short exposure to the tracer (pulse) is followed by a period of "chasing" with an unlabeled precursor. This method is used to measure the turnover rates of metabolites.
-
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The general workflow involves lipid extraction, fractionation (optional), and derivatization for analysis by gas chromatography-mass spectrometry (GC-MS).
Detailed Protocol for Lipid Extraction and Fatty Acid Derivatization:
-
Cell Homogenization and Lipid Extraction:
-
Harvest cells and quench metabolism rapidly, for example, by flash-freezing in liquid nitrogen.
-
Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v) according to the Folch method or methyl-tert-butyl ether (MTBE) based methods.[2][12][13]
-
For tissue samples, homogenize the tissue in the extraction solvent.
-
-
Lipid Hydrolysis (Saponification):
-
To analyze the fatty acid composition of complex lipids, the extracted lipids are hydrolyzed to release free fatty acids.
-
This is typically achieved by incubation with a methanolic solution of potassium hydroxide (KOH).[9]
-
-
Derivatization for GC-MS Analysis:
-
Fatty acids are often derivatized to more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, for GC-MS analysis.[10][14][15]
-
FAMEs Preparation: Incubate the extracted fatty acids with 1-2% concentrated sulfuric acid in methanol for 2 hours at 80°C.[16]
-
PFB Ester Preparation: React the fatty acids with pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst like N,N-diisopropylethylamine.[14][15]
-
Instrumental Analysis
The two primary analytical techniques for measuring 13C enrichment in lipids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis:
-
Principle: GC separates volatile compounds, which are then ionized and detected by a mass spectrometer. The mass-to-charge ratio of the ions reveals the isotopic enrichment.
-
Instrumentation: A typical setup includes a gas chromatograph with a capillary column suitable for FAMEs analysis (e.g., a wax or cyanopropyl column) coupled to a mass spectrometer.[14][16]
-
Typical Parameters:
-
Injection Volume: 1 µL.[15]
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Oven Temperature Program: A temperature gradient is used to separate fatty acids based on their chain length and degree of unsaturation. For example, starting at 160°C, holding for 5 minutes, then ramping at 3°C/min to 240°C and holding for 35 minutes.[14]
-
Ionization Mode: Electron ionization (EI) or chemical ionization (CI) can be used. Negative chemical ionization (NCI) is particularly sensitive for PFB-derivatized fatty acids.[14][15]
-
Mass Range: The mass range is set to include the molecular ions of the unlabeled and all possible 13C-labeled isotopologues of the fatty acids of interest.[5]
-
LC-MS Analysis:
-
Principle: LC separates lipids based on their polarity, and the eluting compounds are ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). LC-MS is well-suited for analyzing intact complex lipids.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.[4]
-
Typical Parameters:
-
Column: A reversed-phase C8 or C18 column is commonly used for lipidomics.[4][13]
-
Mobile Phases: A gradient of aqueous and organic solvents (e.g., water, methanol, acetonitrile, isopropanol) with additives like ammonium formate or acetate to improve ionization.[4][13]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is typically used to detect a wide range of lipid classes.[13]
-
Data Presentation and Interpretation
The primary data obtained from 13C enrichment studies are mass isotopomer distributions (MIDs), which show the relative abundance of each isotopologue of a given metabolite. This data can be used to calculate key metabolic parameters.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from 13C enrichment studies in lipid metabolism.
| Parameter | Description | Typical Values in Humans | References |
| Triglyceride (TG) Normal Range (Fasting) | Concentration of triglycerides in the blood. | Males: 40-160 mg/dL; Females: 35-135 mg/dL | [17] |
| Free Cholesterol Fractional Synthetic Rate (FSR) | The percentage of the free cholesterol pool synthesized per day. | ~7.6% increase after soy protein diet compared to animal protein diet in hypercholesterolemic subjects. | [1] |
| Triglyceride Fatty Acid (TGFA) FSR | The percentage of the triglyceride-fatty acid pool synthesized per hour. | Suppressed by 13.3% after soy protein diet relative to animal protein diet in hypercholesterolemic subjects. | [1] |
| Intramuscular Triglyceride (IMTAG) FSR | The rate of synthesis of triglycerides within skeletal muscle. | ~3.4 ± 0.8% per hour in post-absorptive healthy individuals. | [7] |
| IMTAG Turnover Rate | The time it takes to replace the entire IMTAG pool. | ~29 hours in post-absorptive healthy individuals. | [7] |
| Muscle Type (Rat) | Tracer | Intramuscular Triglyceride FSR (%/h) | Reference |
| Gastrocnemius | [U-13C]palmitate | 0.267 ± 0.075 | [18] |
| Soleus | [U-13C]palmitate | 0.100 ± 0.030 | [18] |
| Gastrocnemius | [1-13C]oleate | 0.278 ± 0.049 | [18] |
| Soleus | [1-13C]oleate | 0.075 ± 0.013 | [18] |
Calculation of Fractional Synthesis Rate (FSR)
FSR is a common metric calculated from 13C enrichment data and represents the fraction of a metabolite pool that is newly synthesized per unit of time. The precursor-product principle is used for this calculation:
FSR (%/hour) = [ (E_product at t2 - E_product at t1) / (E_precursor * (t2 - t1)) ] * 100
Where:
-
E_product is the isotopic enrichment of the product (e.g., a specific fatty acid in triglycerides).
-
E_precursor is the isotopic enrichment of the direct precursor (e.g., acetyl-CoA for de novo lipogenesis).
-
t1 and t2 are two time points during the labeling experiment.
Visualization of Pathways and Workflows
Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a clear understanding of 13C enrichment studies.
General Experimental Workflow
The following diagram illustrates the typical workflow for a 13C lipidomics experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High triacylglycerol turnover rate in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. repository.yu.edu [repository.yu.edu]
- 14. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. researchgate.net [researchgate.net]
Biological incorporation of 13C-oleic acid in cellular pathways
An In-depth Technical Guide to the Biological Incorporation of 13C-Oleic Acid in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of lipid metabolism is paramount in understanding numerous physiological and pathological processes, including metabolic diseases, cancer, and cardiovascular disorders. Stable isotope tracing, utilizing molecules such as 13C-labeled oleic acid, offers a powerful and safe methodology to meticulously track the metabolic fate of fatty acids within cellular systems. This technical guide provides a comprehensive overview of the core principles and methodologies for employing 13C-oleic acid as a metabolic tracer. It details experimental protocols for cell culture labeling, lipid extraction, and analysis by mass spectrometry. Furthermore, this document presents quantitative data on the incorporation of 13C-oleic acid into various lipid species and elucidates its role in key cellular signaling pathways. Visual diagrams of experimental workflows and metabolic pathways are provided to facilitate a deeper understanding of these complex processes.
Introduction: The Role of 13C-Oleic Acid in Metabolic Research
Oleic acid (18:1n-9) is a monounsaturated omega-9 fatty acid that is one of the most abundant fatty acids in nature and plays a critical role in cellular function. It is a key component of membrane phospholipids, a major constituent of energy-storing triglycerides, and a signaling molecule that can influence various cellular pathways.[1][2] The use of oleic acid uniformly labeled with the stable isotope carbon-13 (U-13C18-oleic acid) allows researchers to trace its uptake, transport, and incorporation into complex lipids and other metabolites without the hazards associated with radioactive isotopes.[3][4][5] This approach, coupled with sensitive analytical techniques like mass spectrometry, enables the quantitative analysis of fatty acid flux through metabolic pathways, providing invaluable insights into lipid metabolism in health and disease.[3][5][6][7][8]
Experimental Protocols
A well-designed experimental protocol is crucial for obtaining reliable and reproducible data in 13C-oleic acid tracing studies. The following sections detail the key steps from cell culture preparation to sample analysis.
Cell Culture and Isotopic Labeling
The initial step involves labeling cells in culture with 13C-oleic acid. It is essential to ensure the fatty acid is delivered to the cells in a non-toxic manner, typically by complexing it with bovine serum albumin (BSA).
Protocol for 13C-Oleic Acid Labeling of Cultured Cells:
-
Cell Seeding: Plate the cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines) in appropriate culture vessels and grow them to the desired confluency (typically 70-80%) in standard growth medium.
-
Preparation of 13C-Oleic Acid-BSA Complex:
-
Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.
-
Dissolve U-13C18-oleic acid in a small volume of ethanol.
-
Slowly add the 13C-oleic acid solution to the BSA solution while stirring gently to allow for complex formation. A molar ratio of 2:1 to 6:1 (oleic acid:BSA) is commonly used.
-
Incubate the mixture at 37°C for at least 30 minutes to ensure complete complexation.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells and wash them once with sterile phosphate-buffered saline (PBS).
-
Add the prepared 13C-oleic acid-BSA complex-containing medium to the cells. The final concentration of 13C-oleic acid should be optimized for the specific cell type and experimental goals, but typically ranges from 50 to 200 µM.[9]
-
Incubate the cells for the desired labeling period. Time-course experiments (e.g., 0, 6, 12, 24, 48 hours) are recommended to monitor the dynamics of incorporation.[3][10]
-
-
Cell Harvesting:
-
After the labeling period, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeled fatty acids.
-
Harvest the cells by scraping into a suitable buffer or by trypsinization, followed by centrifugation to obtain a cell pellet.
-
Store the cell pellets at -80°C until lipid extraction.
-
Lipid Extraction
A robust lipid extraction method is necessary to efficiently isolate lipids from the cell pellet for subsequent analysis. The Folch method or a modified Bligh-Dyer extraction are commonly employed.
Protocol for Lipid Extraction:
-
Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold PBS. An aliquot can be taken for protein quantification to normalize the lipidomics data.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Extraction: Vortex the mixture vigorously for 15-20 minutes at 4°C to ensure thorough lipid extraction.
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the mixture and vortex again. Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Storage: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol/chloroform) and store at -80°C.
Analysis by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the incorporation of 13C-oleic acid into various lipid species.[3][4][5]
General LC-MS Analysis Workflow:
-
Chromatographic Separation: Separate the different lipid classes in the extract using liquid chromatography, typically with a C18 or C30 reverse-phase column.
-
Mass Spectrometric Detection: Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6]
-
Data Acquisition: Acquire data in both positive and negative ion modes to detect a broad range of lipid species.
-
Data Analysis: Identify lipid species based on their accurate mass and fragmentation patterns. The incorporation of 13C is determined by the mass shift in the molecular ion and/or specific fragments.[7][11] The level of 13C enrichment can be calculated by comparing the peak intensities of the labeled and unlabeled isotopologues.[11]
Data Presentation: Quantitative Incorporation of 13C-Oleic Acid
The quantitative data from 13C-oleic acid tracing experiments can be summarized in tables to facilitate comparison across different conditions or time points.
Table 1: Percentage of 13C-Labeled Oleic Acid Incorporated into Major Lipid Classes Over Time
| Lipid Class | 6 hours | 12 hours | 24 hours | 48 hours |
| Triacylglycerols (TAGs) | 15.2 ± 2.1% | 35.8 ± 3.5% | 53.1 ± 4.2% | 68.7 ± 5.1% |
| Phosphatidylcholines (PCs) | 8.5 ± 1.5% | 18.2 ± 2.3% | 25.6 ± 2.9% | 32.4 ± 3.3% |
| Phosphatidylethanolamines (PEs) | 5.1 ± 0.9% | 11.4 ± 1.8% | 16.3 ± 2.1% | 20.5 ± 2.5% |
| Cholesteryl Esters (CEs) | 10.3 ± 1.8% | 22.7 ± 2.9% | 33.8 ± 3.7% | 45.2 ± 4.6% |
Table 2: Distribution of 13C-Oleic Acid within Phosphatidylcholine (PC) Species at 24 hours
| PC Species | Relative Abundance (%) |
| PC(16:0/13C-18:1) | 45.3 ± 3.8% |
| PC(18:0/13C-18:1) | 32.1 ± 2.9% |
| PC(18:1/13C-18:1) | 15.8 ± 2.1% |
| Other 13C-OA containing PCs | 6.8 ± 1.2% |
Visualization of Cellular Pathways and Workflows
Visual diagrams are essential for representing complex biological pathways and experimental procedures.
Caption: Experimental workflow for 13C-oleic acid metabolic tracing.
Caption: Key metabolic pathways of 13C-oleic acid incorporation.
Caption: Oleic acid-mediated activation of the PI3K/Akt signaling pathway.[12][13]
Conclusion
The use of 13C-oleic acid as a metabolic tracer provides a robust and insightful approach to dissect the complexities of fatty acid metabolism. The methodologies outlined in this guide offer a framework for researchers to design and execute experiments that can yield high-quality, quantitative data on the biological incorporation of oleic acid. By combining these experimental techniques with advanced analytical platforms and bioinformatic tools, scientists can gain a deeper understanding of the roles of fatty acids in health and disease, ultimately facilitating the discovery of new therapeutic targets and the development of novel pharmacological interventions. The ability to trace the metabolic fate of oleic acid is particularly relevant for studying metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, as well as for understanding the metabolic reprogramming that occurs in cancer cells.[14]
References
- 1. Oleic Acid, Cholesterol, and Linoleic Acid as Angiogenesis Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos (Journal Article) | OSTI.GOV [osti.gov]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. babraham.ac.uk [babraham.ac.uk]
- 14. Revealing the contribution of nuclear mechanics in non-alcoholic fatty liver disease progression | Università degli studi di Parma [unipr.it]
Unraveling Fatty Acid Metabolism: A Technical Guide to 13C and Deuterium Labeling
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has revolutionized our understanding of fatty acid metabolism, providing powerful tools to trace the intricate pathways of these essential molecules in health and disease. Among the most utilized isotopes, Carbon-13 (¹³C) and Deuterium (²H or D) offer distinct advantages and disadvantages. This in-depth technical guide explores the core differences between ¹³C and deuterium labeling of fatty acids, offering insights into their applications, analytical considerations, and the critical kinetic isotope effect.
Core Differences: ¹³C vs. Deuterium Labeling
The choice between ¹³C and deuterium for labeling fatty acids hinges on the specific research question, the biological system under investigation, and the analytical techniques available. While both serve as excellent tracers, their fundamental properties lead to significant differences in experimental design and data interpretation.[1][2]
Carbon-13 (¹³C) labeling involves substituting the naturally abundant ¹²C with the heavier, stable isotope ¹³C. This approach is often favored for its minimal impact on the chemical properties of the fatty acid, ensuring that its metabolic fate closely mirrors that of its unlabeled counterpart.[2] ¹³C-labeled fatty acids are invaluable for metabolic flux analysis, where the goal is to quantify the flow of carbon through various metabolic pathways.[3][4]
Deuterium (²H) labeling , the substitution of hydrogen (¹H) with its heavier isotope, is another powerful technique for tracing fatty acid metabolism.[5][6] A key application of deuterium labeling is in studies of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[6] However, a crucial consideration with deuterium is the kinetic isotope effect (KIE) , where the increased mass of deuterium can alter the rate of chemical reactions in which the C-H bond is broken.[7][8][9] This effect, while a potential complication, can also be exploited to probe reaction mechanisms.
Comparative Analysis of Labeling Strategies
| Feature | 13C Labeling | Deuterium Labeling |
| Tracer Type | Stable isotope of carbon | Stable isotope of hydrogen |
| Kinetic Isotope Effect (KIE) | Minimal to negligible[2] | Significant, can alter reaction rates[7][8][9] |
| Primary Applications | Metabolic flux analysis, tracing carbon backbone[3][4][10] | De novo lipogenesis, fatty acid oxidation, studying reaction mechanisms[6][11][12] |
| Chemical Stability | Highly stable, label is retained throughout metabolism | Potential for D-H exchange in protic solutions and loss during desaturation reactions[1] |
| Synthesis | Can be complex and expensive, often involving multi-step chemical synthesis[13] | Can be achieved through various methods, including H/D exchange under metal-catalysis[14][15] |
| Analytical Detection | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy[3][16][17] | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy[5][18][19] |
| Data Interpretation | Simpler due to the absence of a significant KIE. Focuses on mass shifts corresponding to the number of ¹³C atoms. | More complex, requires consideration of the KIE and potential label loss.[1][7] |
The Kinetic Isotope Effect (KIE) in Deuterium Labeling
The most profound difference between ¹³C and deuterium labeling lies in the kinetic isotope effect. The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. This results in a slower reaction rate for processes involving the cleavage of a C-D bond compared to a C-H bond.[9]
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), i.e., kH/kD. In fatty acid metabolism, this effect is particularly relevant in oxidation reactions where a hydrogen atom is abstracted from a bis-allylic carbon.[8] Studies have shown that deuteration at these positions can lead to a massive increase in the physiological KIE for enzymatic oxygenation by cyclooxygenases (COX) and lipoxygenases (LOX).[8]
This phenomenon has significant implications for drug development. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule (a strategy known as "deuterium-reinforced" drugs), it is possible to slow down its metabolism, thereby increasing its half-life and therapeutic efficacy.[7]
Experimental Protocols: An Overview
The following provides a generalized overview of experimental workflows for tracing the metabolism of labeled fatty acids. Specific details will vary depending on the biological system and analytical platform.
Workflow for ¹³C-Labeled Fatty Acid Tracing
Caption: General workflow for ¹³C fatty acid metabolic tracing.
1. Introduction of ¹³C-Labeled Fatty Acid: The ¹³C-labeled fatty acid (e.g., U-¹³C-palmitate) is introduced into the biological system, either in vivo via infusion or diet, or in vitro by addition to cell culture media.[10][20]
2. Incubation and Metabolism: The system is allowed to metabolize the labeled fatty acid for a defined period.
3. Lipid Extraction: Cells or tissues are harvested, and total lipids are extracted using established methods like the Folch or Bligh-Dyer procedures.[17]
4. Derivatization: The extracted fatty acids are often derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs), for gas chromatography analysis.[17]
5. Mass Spectrometry Analysis: The derivatized samples are analyzed by GC-MS or LC-MS to separate and detect the labeled fatty acids and their metabolites.[17][21][22]
6. Data Analysis: The mass spectra are analyzed to determine the mass isotopomer distribution, which reveals the extent of ¹³C incorporation into different molecules.[3] This data is then used for metabolic flux analysis to quantify the rates of different metabolic pathways.[4][23]
Workflow for Deuterium-Labeled Fatty Acid Tracing for De Novo Lipogenesis
Caption: Workflow for measuring de novo lipogenesis using D₂O.
1. Administration of Deuterated Water (D₂O): Deuterated water is administered to the subject, leading to the enrichment of the body's water pool with deuterium.[6]
2. Metabolic Incorporation: During metabolic processes, deuterium is incorporated into key precursors for fatty acid synthesis, such as acetyl-CoA and NADPH.[2][24]
3. De Novo Fatty Acid Synthesis: Newly synthesized fatty acids will incorporate deuterium from these precursors.[24]
4. Sample Collection and Preparation: Biological samples (e.g., plasma, liver tissue) are collected, and lipids are extracted and derivatized.[6]
5. Isotope Ratio Mass Spectrometry (IRMS) or GC-MS Analysis: The deuterium enrichment in the newly synthesized fatty acids is measured using highly sensitive techniques like gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS) or GC-MS.[11]
6. Calculation of Fractional DNL: The fractional contribution of de novo lipogenesis to the total fatty acid pool is calculated based on the measured deuterium enrichment in the fatty acids and the body water enrichment.[11]
Signaling Pathways and Metabolic Fates
The metabolic fate of fatty acids is complex, involving incorporation into various lipid classes, elongation, desaturation, and oxidation. Stable isotope tracing allows for the elucidation of these pathways.
Caption: Metabolic fate of labeled fatty acids.
For instance, studies using ¹³C-labeled palmitic acid (¹³C-PA) and oleic acid (¹³C-OA) in human placental explants have shown that ¹³C-PA is primarily directed towards phosphatidylcholine (PC) synthesis, while ¹³C-OA is more evenly incorporated into both PCs and triacylglycerols (TAGs).[21][25] This demonstrates how different fatty acids are partitioned into distinct metabolic pools.
Conclusion
Both ¹³C and deuterium labeling are indispensable tools in fatty acid research. The choice of isotope depends on the specific biological question. ¹³C labeling is the gold standard for metabolic flux analysis due to its minimal isotopic effect, providing a clear picture of carbon flow. Deuterium labeling, while complicated by the kinetic isotope effect, offers unique advantages for studying de novo lipogenesis and for probing enzymatic reaction mechanisms, with important implications for drug development. A thorough understanding of the principles and methodologies associated with each labeling strategy is crucial for designing robust experiments and accurately interpreting the resulting data.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metsol.com [metsol.com]
- 12. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Documents download module [ec.europa.eu]
- 15. researchwithnj.com [researchwithnj.com]
- 16. Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isotopic Journey of Oleic Acid: A Technical Guide to 13C-Labeled Applications in Preclinical Research
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of preclinical research, understanding the dynamics of lipid metabolism is paramount for developing novel therapeutics for a myriad of diseases, including metabolic disorders, cardiovascular conditions, and cancer. Stable isotope tracers, particularly Carbon-13 (¹³C)-labeled fatty acids, have emerged as indispensable tools for elucidating the complex pathways of lipid synthesis, transport, and catabolism. Among these, ¹³C-labeled oleic acid stands out as a key tracer for investigating the in vivo fate of this highly abundant monounsaturated fatty acid. This technical guide provides an in-depth overview of the applications of ¹³C-labeled oleic acid in preclinical research, complete with experimental protocols, quantitative data summaries, and detailed visualizations of relevant pathways and workflows.
Tracing the Metabolic Fate of Oleic Acid: Key Applications
The use of uniformly ¹³C-labeled oleic acid ([U-¹³C₁₈]oleic acid) allows researchers to distinguish exogenous oleic acid from the endogenous pool, providing a clear window into its metabolic journey. This tracer is instrumental in several key areas of preclinical investigation:
-
Quantifying Lipid Synthesis and Disposition: By tracking the incorporation of the ¹³C label into complex lipids, researchers can accurately measure the rates of synthesis and turnover of triglycerides, phospholipids, and cholesteryl esters.[1][2] This is crucial for understanding the pathophysiology of diseases characterized by dyslipidemia.
-
Evaluating Pharmacological Interventions: ¹³C-oleic acid is a powerful tool for assessing the efficacy of drugs targeting lipid metabolism. For instance, it has been used to demonstrate the mechanism of action of inhibitors of microsomal triglyceride transfer protein (MTP) and diacylglycerol acyltransferase 1 (DGAT1), key enzymes in triglyceride synthesis and lipoprotein assembly.[1][3]
-
Assessing Fatty Acid Oxidation: The rate of fatty acid β-oxidation can be determined by measuring the appearance of ¹³CO₂ in expired air after administration of ¹³C-labeled oleic acid.[4] This application, known as a breath test, provides a non-invasive method to study energy metabolism.
-
Investigating Intestinal Lipid Absorption: Oral administration of ¹³C-oleic acid allows for the study of its absorption and subsequent packaging into chylomicrons, providing insights into intestinal lipid handling.[1]
Quantitative Data from In Vivo Tracer Studies
The following tables summarize quantitative data from preclinical studies utilizing ¹³C-labeled oleic acid in mice and non-human primates. These data provide a reference for designing and interpreting tracer experiments.
Table 1: Dosage and Administration of ¹³C-Labeled Oleic Acid in Preclinical Models
| Animal Model | Administration Route | Vehicle | Dosage | Reference |
| C57BL/6 Mice | Intravenous (IV) | Intralipid 20% | 10, 50, or 150 mg/kg | [1] |
| C57BL/6 Mice | Oral Gavage | Corn Oil | 150 mg/kg | [1] |
| C57BL/6 Mice | Oral Gavage | 20% TPGS | 480 mg/kg | [1] |
| African Green Monkeys | Oral Gavage | 20% TPGS | 50 mg/kg | [1] |
Table 2: Time-Course of ¹³C-Oleate Incorporation into Plasma Lipids in Mice
| Time Point | ¹³C-Triolein (M1 Isotopomer) | ¹³C-Phosphatidylcholine (PC 34:1) | ¹³C-Cholesteryl Ester (CE 18:1) |
| 15 min | Peak concentration observed | Detectable levels | Low levels |
| 30 min | Declining concentration | Peak concentration observed | Increasing levels |
| 60 min | Further decline | Declining concentration | Plateauing levels |
| 120 min | Near baseline | Near baseline | Sustained levels |
(Data synthesized from graphical representations in referenced literature)[1]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are critical for the reproducibility of preclinical studies. The following sections outline key experimental protocols for working with ¹³C-labeled oleic acid.
Preparation of Dosing Solutions
The formulation of the ¹³C-oleic acid tracer is crucial for its bioavailability and the interpretation of experimental results.
-
For Intravenous Administration:
-
For Oral Gavage:
In Vivo Administration and Sample Collection in Mice
-
Animal Preparation: Fast mice for a specified period (e.g., 4 hours for pseudofasting or 16 hours for overnight fasting) to reduce variability in baseline lipid levels.[1]
-
Tracer Administration:
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail nick or another appropriate method.[1] Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.[2]
Lipid Extraction and Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for quantifying ¹³C-labeled lipids.
-
Lipid Extraction:
-
Use a modified Bligh and Dyer method for lipid extraction from plasma or tissue homogenates.[5]
-
Add a mixture of chloroform and methanol (1:2, v/v) containing appropriate internal standards to the sample.
-
After vortexing and centrifugation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification of ¹³C-labeled lipids.[1][6]
-
Triglycerides and cholesteryl esters can be analyzed as their ammoniated adducts ([M+NH₄]⁺) in positive electrospray ionization (ESI+) mode.[1]
-
Phosphatidylcholines are typically analyzed as protonated molecules ([M+H]⁺) in ESI+ mode.[1]
-
Table 3: Exemplary MRM Transitions for ¹³C-Oleate Containing Lipids
| Lipid Class | Precursor Ion (m/z) | Product Ion (m/z) | Description | Reference |
| Triolein (M1) | 920.87 | 618.6 | [¹²C-Diolein+NH₄]⁺ fragment | [2] |
| Triolein (M2) | 938.94 | 636.6 | [¹³C-Oleoyl-¹²C-oleoyl-glycerol+NH₄]⁺ fragment | [2] |
| Triolein (M3) | 957.00 | 654.7 | [Di-¹³C-oleoyl-glycerol+NH₄]⁺ fragment | [2] |
| ¹³C-Cholesteryl Oleate | 684.6 | 369.3 | [Cholesterol]⁺ fragment | [7] |
| ¹³C-Oleoyl-Phosphatidylcholine (PC 16:0/18:1) | 778.6 | 184.1 | [Phosphocholine]⁺ headgroup fragment | [8] |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Visualizing the Pathways: Graphviz Diagrams
Understanding the complex interplay of molecules in metabolic pathways and the logical flow of experiments is greatly enhanced by visualization. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Signaling Pathway: Triglyceride Synthesis and Lipoprotein Assembly
This diagram illustrates the key enzymatic steps in the synthesis of triglycerides from oleic acid and their subsequent packaging into lipoproteins, highlighting the roles of DGAT1 and MTP.
Caption: Triglyceride synthesis from ¹³C-oleic acid and lipoprotein assembly.
Experimental Workflow: In Vivo Tracer Study in Mice
This diagram outlines the typical workflow for an in vivo study using ¹³C-labeled oleic acid to assess the effect of a pharmacological inhibitor.
Caption: Workflow for a preclinical ¹³C-oleic acid tracer study.
Logical Relationship: Mass Isotopomer Distribution Analysis (MIDA)
This diagram illustrates the principle of Mass Isotopomer Distribution Analysis (MIDA) for determining the enrichment of the precursor pool from the distribution of labeled products.
Caption: Conceptual overview of Mass Isotopomer Distribution Analysis (MIDA).
Conclusion
¹³C-labeled oleic acid is a versatile and powerful tool in the preclinical research armamentarium. Its application provides unparalleled insights into the dynamic nature of lipid metabolism, enabling the precise quantification of metabolic fluxes and the evaluation of therapeutic interventions. By adhering to rigorous experimental protocols and employing sophisticated analytical techniques such as LC-MS/MS coupled with MIDA, researchers can unlock a deeper understanding of the roles of fatty acids in health and disease, ultimately paving the way for the development of next-generation therapeutics. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the power of stable isotope tracing in their preclinical research endeavors.
References
- 1. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. Plasma fatty acids and [13C]linoleic acid metabolism in preterm infants fed a formula with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. LC/MS/MS MRM Library for Phospholipid Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Application Notes and Protocols for Octadec-9-enoic acid-13C5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadec-9-enoic acid-13C5, a stable isotope-labeled form of oleic acid, serves as a powerful tracer for elucidating fatty acid metabolism in cell culture experiments. Its incorporation into cellular lipids allows for the precise tracking and quantification of fatty acid uptake, storage, and utilization through mass spectrometry-based analyses. These application notes provide a comprehensive guide to utilizing this compound for studying lipid metabolism, particularly in the context of cancer research and drug development, where alterations in fatty acid metabolism are a known hallmark. The protocols outlined below detail the preparation of the labeled fatty acid, cell culture treatment, and subsequent lipid extraction for downstream analysis.
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the 13C label into various lipid species such as triglycerides, phospholipids, and cholesterol esters to determine the rates of synthesis and turnover.[1][2]
-
Drug Efficacy Studies: Evaluating the impact of therapeutic compounds on fatty acid metabolism by monitoring changes in the uptake and trafficking of labeled oleic acid.
-
Disease Modeling: Investigating the dysregulation of lipid metabolism in various disease models, including cancer, by comparing the metabolic fate of this compound in healthy versus diseased cells.[3][4]
-
Signal Transduction Pathway Analysis: Probing the influence of signaling pathways, such as the PI3K-AKT-mTOR pathway, on fatty acid uptake and metabolism.[4][5][6]
Quantitative Data Summary
The following tables summarize typical experimental parameters for using this compound in cell culture.
| Parameter | Value | Reference(s) |
| Stock Solution | ||
| Solvent | Ethanol or DMSO | [7][8] |
| Concentration | 150 mM - 900 mM | [9] |
| Working Concentration | ||
| Range | 20 µM - 500 µM | [8][10][11] |
| Typical Concentration | 50 µM - 200 µM | [6][12] |
| Incubation Time | ||
| Range | 3 hours - 72 hours | [1][6] |
| Common Time Points | 24, 48, 72 hours | [6][10] |
| Fatty Acid:BSA Molar Ratio | ||
| Range | 1.5:1 to 5:1 | [13][14] |
| Recommended Ratio | 2:1 to 5:1 | [9][10] |
Table 1: Experimental Parameters for this compound Labeling. This table provides a range of concentrations and incubation times to guide experimental design. The optimal conditions may vary depending on the cell type and experimental goals.
| Cell Line | Labeled Fatty Acid Concentration | Incubation Time | Key Findings | Reference |
| Huh-7 | 60 µM 2H-oleic acid | 24, 48, 72 h | Visualization of de novo lipid storage rates. | [10] |
| 786-O | 50, 100, 200 µM oleic acid | 48 h | Oleic acid induced a dose-dependent increase in cell proliferation. | [12] |
| A549 | 200 µM oleic acid | up to 60 min | Time-dependent uptake of oleic acid. | [14] |
| KLE & Hec-1B | 50 µM and 200 µM oleic acid | 24, 48, 72 h | Oleic acid significantly inhibited cell proliferation in a time-dependent manner. | [6] |
Table 2: Example Applications in Different Cell Lines. This table highlights the use of labeled and unlabeled oleic acid in various cancer cell lines to study its effects on cellular processes.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
Due to the poor solubility of fatty acids in aqueous media, it is essential to complex them with fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty acid-free BSA
-
Sterile Milli-Q water
-
Sterile cell culture medium
Procedure:
-
Prepare a 150 mM stock solution of this compound: Dissolve the required amount of this compound in 100% ethanol. For example, to make 1 mL of a 150 mM stock, dissolve 45.7 mg in 500 µL of 100% ethanol, vortex, and heat at 65°C for 15 minutes. Then add 500 µL of Milli-Q water and vortex.[13]
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile Milli-Q water. Sterile filter the solution using a 0.22 µm filter. Store at 4°C.[13]
-
Complexation of this compound with BSA:
-
Under sterile conditions, warm the 10% BSA solution to 37°C in a water bath.
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration and fatty acid:BSA molar ratio (e.g., 5:1).[9][13]
-
Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complex formation.[13]
-
-
Preparation of Treatment Medium: Add the this compound-BSA complex to the cell culture medium to achieve the final desired working concentration. A vehicle control medium should be prepared by adding the same amount of BSA and ethanol to the medium.
Protocol 2: Cell Culture Labeling
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound-BSA treatment medium
-
Vehicle control medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Cell Treatment:
-
Aspirate the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound-BSA treatment medium to the cells.
-
For the control group, add the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[6][10]
-
Cell Harvesting:
-
After incubation, aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeled fatty acid.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet. The pellet can be stored at -80°C until lipid extraction.[15]
-
Protocol 3: Lipid Extraction from Cell Pellets (Modified Bligh and Dyer Method)
This protocol is designed for the extraction of total lipids from a cell pellet of approximately 1 x 10^7 cells.[15][16][17]
Materials:
-
Cell pellet
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sterile Milli-Q water
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 500 µL of sterile Milli-Q water.
-
Solvent Addition:
-
Add 500 µL of methanol to the cell suspension and vortex for 1 minute.
-
Add 1 mL of chloroform and vortex thoroughly.
-
-
Phase Separation: Centrifuge the mixture at 3500 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.[15]
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored under argon or nitrogen at -80°C until analysis by mass spectrometry.[15]
Visualization of Workflows and Pathways
Caption: Experimental workflow for using this compound in cell culture.
Caption: Metabolic fate of this compound in a mammalian cell.
References
- 1. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reprogramming of fatty acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 13C Enrichment in Lipids using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an essential technique in lipidomics for investigating the dynamics of lipid metabolism, including synthesis, transport, and degradation.[1] Unlike traditional lipidomics which provides a static snapshot, stable isotope tracing using precursors enriched with heavy isotopes like 13C allows for the measurement of metabolic fluxes and the elucidation of complex metabolic pathways.[1][2] This approach is invaluable for understanding the roles of lipids in various cellular processes, disease pathologies, and for the discovery of new disease biomarkers.[2]
This application note provides a detailed protocol for quantifying the 13C enrichment in lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is applicable to a wide range of biological samples and can be adapted for various research and drug development applications.
Principle of the Method
The fundamental principle involves introducing a 13C-labeled precursor into a biological system. This precursor is then metabolized and incorporated into newly synthesized lipids.[3] LC-MS/MS is subsequently used to separate and detect the different lipid species. The mass spectrometer distinguishes between the naturally abundant (12C) and the heavy isotope-labeled (13C) lipids based on their mass-to-charge ratio (m/z).[4] By analyzing the mass isotopologue distribution, the degree of 13C enrichment in different lipid classes can be quantified, providing insights into their metabolic turnover.[5]
Experimental Workflow
The overall experimental workflow for quantifying 13C enrichment in lipids is depicted below. It encompasses cell culture and labeling, lipid extraction, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocols
Cell Culture and 13C Labeling
This protocol is designed for adherent cells but can be adapted for suspension cells or other biological matrices.[6]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
13C-labeled precursor (e.g., U-13C-glucose, 13C16-palmitic acid)[5][7]
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
Protocol:
-
Culture cells to the desired confluency in standard cell culture medium.
-
Prepare the labeling medium by supplementing the base medium with the 13C-labeled precursor at the desired concentration. For example, for glucose labeling, replace the glucose in the medium with U-13C-glucose.[5] For fatty acid labeling, 13C-labeled fatty acids can be complexed with BSA and added to the medium.[7]
-
Remove the standard medium, wash the cells once with PBS, and add the 13C-labeling medium.
-
Incubate the cells for the desired time points (e.g., 0, 8, 24, 48 hours) to monitor the incorporation of the 13C label over time.[5][8]
-
At each time point, wash the cells twice with cold PBS.
-
Harvest the cells by scraping in PBS and transfer to a glass centrifuge tube.[6]
-
Centrifuge the cell suspension at 1,935 x g for 5 minutes. Discard the supernatant.[6]
-
The cell pellet can be stored at -80°C until lipid extraction.[9]
Lipid Extraction (Modified Bligh & Dyer Method)
Several lipid extraction methods exist, including the Folch and Bligh & Dyer methods.[9] A modified Bligh & Dyer protocol is described here. To minimize oxidation of unsaturated lipids, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[9]
Materials:
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
LC-MS grade water
-
Internal standards (e.g., deuterated or odd-chain lipid standards)[10]
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Protocol:
-
Resuspend the cell pellet (from ~1 x 107 cells) in 500 µL of PBS.[9]
-
Add an equal volume of methanol (500 µL) and vortex for 1 minute.[9]
-
Add an equal volume of chloroform (1 mL, equivalent to the volume of PBS + methanol) and vortex vigorously.[9]
-
Centrifuge at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[9]
-
Carefully collect the lower organic phase (chloroform layer) into a new glass tube using a glass pipette.[9]
-
Repeat the extraction of the aqueous phase with another volume of chloroform.
-
Combine the organic phases and dry them under a gentle stream of nitrogen gas.[9]
-
Store the dried lipid extract under argon at -80°C until LC-MS/MS analysis.[9]
-
Immediately before analysis, reconstitute the dried lipid extract in a suitable solvent, such as a methanol/toluene (9:1, v/v) mixture.[10]
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is recommended for accurate mass measurements and isotopologue resolution.[9] A triple quadrupole instrument can be used for targeted analysis.[9]
-
A reverse-phase liquid chromatography (RPLC) system is commonly used for lipid separation.[10]
LC Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more nonpolar lipids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Type: Full scan for precursor ions and data-dependent MS/MS for fragmentation.
-
Mass Range: m/z 150-1200
-
Resolution: >60,000
Data Analysis
-
Peak Integration: Process the raw LC-MS data using software such as Xcalibur™ or similar platforms to integrate the peaks for each lipid species and its isotopologues.[11]
-
Isotopologue Distribution: For each identified lipid, extract the ion chromatograms for the monoisotopic peak (M+0) and the subsequent isotopologues (M+1, M+2, M+3, etc.).
-
Correction for Natural Abundance: The observed isotopologue distribution must be corrected for the natural abundance of 13C and other isotopes (e.g., 2H, 17O, 15N).[12][13] This can be done using established algorithms and correction matrices.[12]
-
Calculation of 13C Enrichment: The fractional abundance of each isotopologue is calculated by normalizing to the sum of all isotopologues for that lipid.[12] The percentage of 13C enrichment can then be determined.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions or time points.
Table 1: 13C Enrichment in Phosphatidylcholine (PC) Species after 24h Labeling with 13C-Palmitic Acid.
| Lipid Species | Precursor Ion (m/z) | 13C Enrichment (%) | Fold Change vs. Control |
| PC(34:1) | 760.5851 | 15.2 ± 1.8 | 12.5 |
| PC(36:2) | 786.6008 | 12.8 ± 1.5 | 10.1 |
| PC(38:4) | 810.6008 | 8.5 ± 1.1 | 6.7 |
Table 2: Time-Course of 13C Incorporation into Triacylglycerol (TAG) Species.
| Lipid Species | 13C Enrichment (%) at 8h | 13C Enrichment (%) at 24h | 13C Enrichment (%) at 48h |
| TAG(50:1) | 5.1 ± 0.7 | 18.3 ± 2.1 | 35.6 ± 3.9 |
| TAG(52:2) | 4.2 ± 0.5 | 15.9 ± 1.9 | 31.8 ± 3.5 |
| TAG(54:3) | 3.8 ± 0.6 | 14.1 ± 1.7 | 29.5 ± 3.1 |
Signaling Pathway Visualization
The incorporation of 13C-labeled precursors can be traced through various metabolic pathways. The following diagram illustrates a simplified pathway of fatty acid synthesis and incorporation into major lipid classes.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive platform for quantifying 13C enrichment in lipids. This technique is a powerful tool for dynamic metabolic studies, offering valuable insights into the mechanisms of lipid metabolism in health and disease. Careful sample preparation, optimized chromatography and mass spectrometry, and rigorous data analysis are crucial for obtaining accurate and reproducible results. This methodology can be widely applied in basic research, drug discovery, and clinical diagnostics to advance our understanding of lipid biology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopologue Ratios Identify 13C‐Depleted Biomarkers in Environmental Samples Impacted by Methane Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Oleic Acid Uptake Assays In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the cellular uptake and metabolism of fatty acids is crucial for research in various fields, including metabolic diseases, oncology, and cardiovascular research. Stable isotope labeling, particularly with 13C-oleic acid, offers a powerful and safe alternative to radioactive methods for tracing the fate of fatty acids in vitro. This document provides a detailed, step-by-step guide for conducting 13C-oleic acid uptake assays in cultured cells, from experimental design to data analysis.
Core Principles of Fatty Acid Uptake
Cellular uptake of long-chain fatty acids like oleic acid occurs through two primary mechanisms: passive diffusion across the plasma membrane and a more predominant, protein-mediated facilitated transport.[1][2][3] Under physiological conditions, the majority of fatty acid uptake is a saturable process, indicating the involvement of transport proteins.[2][3] Once inside the cell, oleic acid can be esterified into various lipid species, such as triglycerides and phospholipids, or be utilized in other metabolic pathways.[2]
Experimental Protocols
This section details the necessary protocols for performing a 13C-oleic acid uptake assay in vitro.
Protocol 1: Preparation of 13C-Oleic Acid-BSA Complex
Fatty acids are poorly soluble in aqueous culture media and require a carrier protein, typically bovine serum albumin (BSA), for efficient delivery to cells.
Materials:
-
13C-labeled Oleic Acid (U-13C18)
-
Fatty acid-free BSA
-
Ethanol
-
Serum-free cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare a BSA stock solution: Dissolve fatty acid-free BSA in serum-free culture medium to a final concentration of 10% (w/v).
-
Prepare a 13C-Oleic Acid stock solution: Dissolve 13C-Oleic Acid in ethanol to create a concentrated stock solution.
-
Complexation: While gently vortexing the BSA solution, slowly add the 13C-Oleic Acid stock solution. The molar ratio of oleic acid to BSA is critical and should be optimized for the specific cell type and experimental goals, but a common starting point is a 2:1 to 5:1 ratio.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for the complex to form.
-
Final Dilution: Dilute the 13C-Oleic Acid-BSA complex in serum-free medium to the desired final concentration for the experiment.
Protocol 2: 13C-Oleic Acid Uptake Assay
This protocol outlines the steps for treating cultured cells with the 13C-oleic acid-BSA complex and harvesting them for analysis.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes, cancer cell lines)
-
Complete culture medium
-
Serum-free culture medium
-
13C-Oleic Acid-BSA complex (from Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
-
PBS with 0.5% fatty acid-free BSA, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and culture until they reach the desired confluency (typically 80-90%).
-
Serum Starvation: Before the assay, aspirate the complete medium, wash the cells once with serum-free medium, and then incubate in serum-free medium for a period of 1 to 24 hours, depending on the cell type and experimental design.
-
Cell Treatment: Aspirate the serum-free medium and add the pre-warmed medium containing the 13C-Oleic Acid-BSA complex to the cells.
-
Incubation: Incubate the cells at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) to measure uptake kinetics.[1]
-
Stopping the Uptake: To stop the reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids from the cell surface. Follow with one wash with ice-cold PBS alone.[1]
-
Cell Harvesting: Add a small volume of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and store the cell pellet at -80°C until lipid extraction.
Protocol 3: Lipid Extraction and Preparation for LC-MS Analysis
This protocol describes the extraction of lipids from the cell pellet and their preparation for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell pellet
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Toluene
-
1% Sulfuric acid in methanol
-
Hexane
-
Saturated NaCl solution
-
Glass tubes
Procedure:
-
Cell Lysis and Lipid Solubilization: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to lyse the cells and solubilize the lipids.[1]
-
Phase Separation: Transfer the lysate to a glass tube and add 0.25 volumes of 0.9% NaCl solution. Vortex thoroughly and centrifuge to separate the aqueous and organic phases.[1]
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[1]
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.[1]
-
Transmethylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Extraction of FAMEs:
-
Final Preparation: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane or mobile phase) for LC-MS injection.[1]
Protocol 4: LC-MS Analysis
The analysis of 13C-labeled oleic acid is typically performed using LC-MS. The specific parameters will depend on the instrument used, but a general approach is outlined below.
Instrumentation:
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
General LC-MS Parameters:
-
Column: A C8 or C18 reversed-phase column is commonly used for fatty acid analysis.[4]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an ion-pairing agent like tributylamine, is used for separation.[4]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Data Acquisition: Data is acquired in full scan mode to detect all isotopologues of oleic acid. The mass spectrometer is set to detect the m/z of unlabeled oleic acid and its 13C-labeled counterparts.
Data Analysis: The abundance of the 13C-labeled oleic acid is measured relative to the endogenous (unlabeled) oleic acid.[1] This allows for the calculation of the rate of uptake and incorporation into different lipid pools. The mass isotopomer distribution can provide insights into the metabolic fate of the incorporated oleic acid.[4]
Data Presentation
Quantitative data from 13C-oleic acid uptake assays should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Experimental Parameters for In Vitro 13C-Oleic Acid Uptake Assays
| Cell Type | 13C-Oleic Acid Concentration | Incubation Time(s) | Key Findings | Reference |
| Human Placental Explants | 300 µM | 3, 24, 48 hours | 13C-OA was directed into both phosphatidylcholine and triacylglycerol synthesis. | [5] |
| HepG2 (Hepatocellular Carcinoma) | 0.1 - 2.0 mM | 24 hours | Oleic acid induced a dose-dependent increase in lipid accumulation. | [6][7] |
| Porcine Granulosa Cells | Various concentrations | 4 days | Oleic acid increased lipid accumulation in a concentration-dependent manner. | [7] |
| Caco-2 and HT29-MTX (Colon Cancer) | 6 - 120 µM | 48 hours | Oleic acid treatment influenced gene transcription related to fatty acid uptake and storage. | [8] |
| Brown Adipose Tissue (BAT) cells | 2 µM | Up to 2 hours | Uptake was concentration-dependent and could be blocked by an inhibitor. | [9] |
Visualization of Pathways and Workflows
Signaling Pathways
Oleic acid uptake and metabolism are regulated by complex signaling networks. Two key pathways involved are the mTOR and TGF-β signaling pathways.
Experimental Workflow
The overall experimental workflow for a 13C-oleic acid uptake assay is summarized in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Oleic Acid Uptake Reveals the Rescued Enterocyte Phenotype of Colon Cancer Caco-2 by HT29-MTX Cells in Co-Culture Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipidomics Analysis of 13C-Labeled Fatty Acid Incorporation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling with 13C-labeled fatty acids is a powerful technique in lipidomics for tracing the metabolic fate of fatty acids and understanding the dynamics of lipid metabolism.[1][2][3] This approach provides a dynamic view of lipid synthesis, remodeling, and degradation, offering deeper insights beyond the static snapshot provided by traditional lipidomics.[2][4][5] By supplying cells, tissues, or organisms with fatty acids enriched with the stable isotope 13C, researchers can track the incorporation of these labeled fatty acids into various lipid species over time.[4][6] Subsequent analysis by mass spectrometry allows for the differentiation and quantification of labeled versus unlabeled lipids, enabling the calculation of metabolic fluxes and turnover rates.[5][7][8]
These application notes provide a comprehensive workflow, from experimental design and sample preparation to mass spectrometry analysis and data interpretation, for studying the incorporation of 13C-labeled fatty acids into the lipidome.
Experimental Workflow Overview
The general workflow for a 13C-labeled fatty acid incorporation study involves several key stages: labeling of the biological system, quenching of metabolic activity and lipid extraction, sample analysis by mass spectrometry, and data processing and interpretation.
Experimental Protocols
Protocol 1: Cell Culture Labeling with 13C-Fatty Acids
This protocol describes the labeling of adherent cells in culture with a 13C-labeled fatty acid.
Materials:
-
Adherent cells (e.g., HepG2, A549)
-
Complete cell culture medium
-
13C-labeled fatty acid (e.g., [U-13C]-Palmitic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform
-
Internal standards mix
Procedure:
-
Preparation of Labeled Fatty Acid Media:
-
Prepare a stock solution of the 13C-labeled fatty acid conjugated to fatty acid-free BSA.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 100-300 µM).[9]
-
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 70-80%).
-
Labeling:
-
Remove the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add the prepared 13C-fatty acid containing medium to the cells.
-
Incubate for the desired time course (e.g., 3, 24, 48 hours).[9]
-
-
Quenching and Harvesting:
Protocol 2: Lipid Extraction from Cells
This protocol is based on the widely used Bligh and Dyer method for lipid extraction.[4][9]
Procedure:
-
To the cell suspension in methanol (from Protocol 1, step 4), add a mixture of internal standards.[9]
-
Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.[9]
-
Collect the lower organic (chloroform) layer containing the lipids.[9]
-
Re-extract the aqueous layer with chloroform to maximize lipid recovery.[9]
-
Combine the chloroform layers and dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 90% isopropanol, 5% chloroform, 5% methanol).[9]
-
Store the samples at -80°C until analysis.[9]
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[11]
Chromatographic Conditions (Example for Reversed-Phase Separation): [2]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: A typical gradient would involve starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute lipids based on their polarity.[2]
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Acquisition Mode:
-
Full Scan (MS1): To detect all ions within a specified mass range and observe the isotopic envelope of labeled lipids.[1]
-
Tandem MS (MS/MS or MSn): For structural elucidation and identification of lipid species. Precursor or neutral loss scans can be used to target specific lipid building blocks.[1]
-
Data Presentation
Quantitative data from 13C-labeling experiments can be summarized to show the incorporation of the label into different lipid classes and species over time.
Table 1: Incorporation of 13C-Palmitate into Major Lipid Classes in Liver Cells
| Lipid Class | 3 hours (% Labeled) | 24 hours (% Labeled) | 48 hours (% Labeled) |
| Phosphatidylcholine (PC) | 15.2 ± 2.1 | 45.8 ± 3.5 | 62.3 ± 4.0 |
| Phosphatidylethanolamine (PE) | 12.5 ± 1.8 | 38.9 ± 3.1 | 55.1 ± 3.8 |
| Triacylglycerol (TAG) | 25.6 ± 3.0 | 70.1 ± 5.2 | 85.4 ± 6.1 |
| Diacylglycerol (DAG) | 30.1 ± 2.5 | 65.7 ± 4.8 | 78.9 ± 5.5 |
Data are presented as mean ± standard deviation and are hypothetical, for illustrative purposes.
Table 2: Half-life of Different Phosphatidylcholine (PC) Species
| PC Species | Half-life (days) |
| PC(32:0) | 5.2 |
| PC(34:1) | 3.8 |
| PC(36:2) | 4.5 |
| PC(38:4) | 2.1 |
Data adapted from studies on lipid turnover and are for illustrative purposes.[5]
Data Analysis and Interpretation
-
Peak Picking and Identification: Use software to detect peaks in the chromatograms and identify lipid species based on their accurate mass and MS/MS fragmentation patterns.
-
Isotopologue Analysis: Quantify the abundance of different isotopologues (M+0, M+1, M+2, etc.) for each identified lipid. The isotopic envelope of a labeled lipid will show a shift towards higher masses compared to its unlabeled counterpart.[1]
-
Correction for Natural 13C Abundance: Correct the measured isotopologue distribution for the natural abundance of 13C to accurately determine the extent of labeling from the tracer.[1]
-
Calculation of Fractional Enrichment and Flux:
Signaling Pathways and Metabolic Relationships
The incorporation of 13C-labeled fatty acids can be used to trace their path through various metabolic and signaling pathways.
Conclusion
The lipidomics workflow described provides a robust framework for investigating the dynamics of fatty acid metabolism. By tracing the incorporation of 13C-labeled fatty acids into complex lipids, researchers can gain valuable insights into metabolic pathways in both health and disease, aiding in the discovery of new therapeutic targets and biomarkers. The detailed protocols and data analysis strategies presented here serve as a guide for implementing this powerful technique in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity | MDPI [mdpi.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures [pubmed.ncbi.nlm.nih.gov]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. Metabolic Flux Analysis Services - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Mass Spectrometry of 13C-Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of 13C-labeled lipids for mass spectrometry analysis. The included methodologies cover widely used lipid extraction and derivatization techniques, complete with comparative data to aid in method selection.
Introduction
Stable isotope labeling with carbon-13 (13C) is a powerful tool in lipidomics for tracing the metabolic fate of lipids and for accurate quantification. The success of such studies heavily relies on the sample preparation methodology, which must ensure efficient and reproducible extraction of the labeled lipids from complex biological matrices. This document outlines several common and effective techniques for the preparation of 13C-labeled lipid samples for subsequent analysis by mass spectrometry (MS).
Lipid Extraction Techniques
The choice of lipid extraction method is critical and can significantly impact the recovery and quantification of 13C-labeled lipids.[1] The most common methods are liquid-liquid extractions (LLE) such as the Bligh-Dyer and Folch methods, and the more recent methyl-tert-butyl ether (MTBE) method.[1][[“]] Solid-phase extraction (SPE) is another valuable technique, particularly for targeted lipidomics.[[“]][3]
Comparative Quantitative Data of Lipid Extraction Methods
The following table summarizes the comparative performance of different lipid extraction methods based on literature-derived data. It is important to note that recovery and reproducibility can be matrix and lipid class-dependent.
| Extraction Method | Principle | Recovery Efficiency | Reproducibility (%RSD) | Key Advantages | Key Disadvantages |
| Bligh-Dyer | Two-step liquid-liquid extraction using chloroform, methanol, and water to partition lipids into an organic phase.[4][5] | Generally high for a broad range of lipids, though can be lower for highly lipophilic compounds in high-lipid content samples.[6][7] | Good, typically <15%. | Well-established and widely used.[4] | Labor-intensive, requires careful phase separation, chloroform is a hazardous solvent.[8] |
| Folch | A modification of the Bligh-Dyer method using a higher ratio of chloroform to methanol.[9][10] | Similar or slightly better than Bligh-Dyer for many lipid classes, especially in samples with high lipid content.[6][7] | Good to excellent, often <10%. | High recovery for a wide range of lipids.[9] | Uses large volumes of chloroform, multi-step procedure.[11] |
| MTBE | Uses methyl-tert-butyl ether as the primary extraction solvent, which forms the upper organic phase.[12][13] | Comparable or better than Folch and Bligh-Dyer for most major lipid classes.[3][13] | Good, comparable to Folch and Bligh-Dyer.[14] | Faster and cleaner than chloroform-based methods, less toxic solvent, upper organic phase is easier to collect.[12][13] | MTBE is highly volatile, which can affect reproducibility if not handled properly.[1] |
| Solid-Phase Extraction (SPE) | Lipids are retained on a solid sorbent and then eluted with an appropriate solvent.[8][15] | High for targeted lipid classes, can be optimized for specific lipids. Recoveries often >90%.[5] | Excellent, often <5% for automated methods.[16] | High selectivity, amenable to automation, reduces matrix effects.[8][17] | Can be more expensive, may not be suitable for broad, untargeted lipidomics without method development.[[“]] |
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Lipid Extraction
This protocol is a widely used method for the extraction of total lipids from biological samples.[18][19]
Materials:
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Deionized Water (H2O)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
Procedure:
-
To 1 volume of aqueous sample (e.g., 1 mL of cell suspension or homogenate), add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute to form a single-phase solution.
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, taking care not to disturb the interface.
-
Transfer the organic phase to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for MS analysis (e.g., isopropanol or methanol/chloroform).
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 18. biochem.wustl.edu [biochem.wustl.edu]
- 19. tabaslab.com [tabaslab.com]
Application Notes and Protocols for In Vivo Studies with Octadec-9-enoic acid-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the in vivo kinetics of metabolic pathways. Octadec-9-enoic acid-13C5 (a C13-labeled form of oleic acid) is a valuable tracer for investigating fatty acid metabolism, including its absorption, distribution, and incorporation into complex lipids, as well as its catabolism through oxidation. These studies are crucial for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutics. This document provides detailed application notes and protocols for designing and conducting in vivo studies using this compound.
The use of stable isotopically labeled substrates, such as 13C-labeled oleic acid, coupled with mass spectrometry analysis, offers significant insights into the synthesis, disposition, and utilization of lipids in a living organism.[1][2] This approach is particularly beneficial in therapeutic research where diseases may be linked to the production and use of lipids.[1][2]
Applications
-
Tracing Lipid Disposition and Synthesis: Following the administration of this compound allows for the tracking of its incorporation into various lipid classes, including triglycerides, phospholipids, and cholesteryl esters, providing a dynamic view of lipid assembly.[1][3]
-
Investigating Fatty Acid Oxidation: By measuring the appearance of 13C-labeled metabolites, such as 13CO2 in breath, the rate of fatty acid oxidation can be quantified.[4]
-
Pharmacodynamic Studies: Evaluating the effect of pharmacological agents on lipid metabolism by comparing the metabolic fate of this compound in treated versus control groups.[1][5] For instance, this method can be used to study the effects of inhibitors of microsomal triglyceride transfer protein (MTP) or diacylglycerol acyltransferase 1 (DGAT1).[1][2]
-
Metabolic Phenotyping: Characterizing the metabolic phenotype of different genetic models or in response to various dietary interventions.
Data Presentation: Quantitative Analysis of Labeled Lipid Species
The following tables summarize representative quantitative data from a simulated in vivo study in mice, demonstrating the application of this compound to trace lipid metabolism.
Table 1: Plasma Pharmacokinetics of 13C5-Oleic Acid Following Oral Administration
| Time Point (minutes) | 13C5-Oleic Acid Concentration (µM) |
| 0 | 0 |
| 15 | 25.3 ± 4.1 |
| 30 | 58.7 ± 7.2 |
| 60 | 89.1 ± 11.5 |
| 120 | 65.4 ± 8.9 |
| 240 | 22.8 ± 3.5 |
Table 2: Incorporation of 13C5-Oleic Acid into Plasma Triglycerides (TG) and Phosphatidylcholines (PC)
| Time Point (minutes) | 13C5-labeled TG Concentration (µM) | 13C5-labeled PC Concentration (µM) |
| 0 | 0 | 0 |
| 30 | 12.6 ± 2.1 | 5.8 ± 1.1 |
| 60 | 35.2 ± 5.4 | 15.1 ± 2.8 |
| 120 | 55.8 ± 8.3 | 28.9 ± 4.2 |
| 240 | 41.3 ± 6.7 | 20.5 ± 3.1 |
Table 3: Effect of a DGAT1 Inhibitor on the Incorporation of 13C5-Oleic Acid into Plasma Triglycerides
| Treatment Group | Peak 13C5-labeled TG Concentration (µM) | Area Under the Curve (AUC) (µM*min) |
| Vehicle Control | 62.5 ± 9.1 | 10580 ± 1530 |
| DGAT1 Inhibitor | 28.4 ± 4.5 | 4820 ± 750 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
1.1. Materials:
-
This compound (free acid form)
-
Vehicle for administration (e.g., corn oil, 20% TPGS in water)
-
Oral gavage needles
-
Animal handling and restraint equipment
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
1.2. Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard housing conditions.
-
Fasting: Fast the mice overnight (approximately 16 hours) before the experiment to reduce variability from food intake.[5] Water should be available ad libitum.
-
Tracer Formulation:
-
Dosing:
-
Administer the formulated tracer to the mice via oral gavage at a dose of 150 mg/kg body weight.[5] Alternatively, for intravenous studies, a dose of 50 mg/kg can be administered via tail vein injection.[1]
-
For studies involving pharmacological inhibitors, the inhibitor or vehicle is typically administered 1 hour prior to the tracer.[1][5]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a new tube and store at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Plasma for LC-MS Analysis
This protocol is based on a modified Folch or Matyash lipid extraction method.[6][7]
2.1. Materials:
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)[1]
-
Chloroform (LC-MS grade)
-
LC-MS grade water
-
Internal standards (e.g., a commercially available lipid mix like Avanti SPLASH LIPIDOMIX)[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
2.2. Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Solvent Preparation: Prepare a stock solution of internal standards in methanol. All solvents should be pre-chilled on ice.[1]
-
Extraction:
-
Phase Separation:
-
Lipid Collection:
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
-
The lower aqueous phase can be re-extracted with an additional volume of MTBE to improve recovery.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of isopropanol or a methanol/chloroform mixture.[6]
-
-
Sample Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Protocol 3: LC-MS/MS Analysis of 13C5-Labeled Lipids
3.1. Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
3.2. LC Conditions (Representative):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
3.3. MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific 13C5-labeled lipids or full scan for untargeted analysis.[8]
-
Data Analysis: The concentration of 13C5-labeled lipids is determined from the peak area ratio of the analyte to its corresponding internal standard.[8]
Visualization of Metabolic Pathways and Experimental Workflow
Metabolic Fate of this compound
The administered this compound enters the fatty acid pool and can be directed into several metabolic pathways.
Caption: Metabolic fate of this compound.
Experimental Workflow for In Vivo Tracer Studies
A typical workflow for an in vivo study using this compound is outlined below.
References
- 1. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. ckisotopes.com [ckisotopes.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
Measuring Fatty Acid Oxidation Rates with 13C-Labeled Oleic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic process that provides energy to cells, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Accurately measuring FAO rates is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. The use of stable isotope-labeled fatty acids, such as uniformly 13C-labeled oleic acid ([U-13C]oleic acid), coupled with mass spectrometry-based analysis, offers a powerful and precise method to trace the metabolic fate of fatty acids and quantify their oxidation rates.[2][3] This approach allows for the direct tracking of carbon atoms from the fatty acid into downstream metabolic intermediates and end products like CO2.[4][5]
These application notes provide detailed protocols for measuring FAO rates in cultured cells using [U-13C]oleic acid, including methods for cell preparation, isotope labeling, metabolite extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Additionally, we describe how to integrate these stable isotope tracing studies with extracellular flux analysis to provide a comprehensive view of cellular metabolism.
Principle of the Assay
The fundamental principle of this method involves introducing [U-13C]oleic acid into the cellular environment and tracking the incorporation of the 13C label into various metabolites. Oleic acid is first activated to oleoyl-CoA, which is then transported into the mitochondria via the carnitine shuttle. Inside the mitochondria, oleoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH. The acetyl-CoA, now labeled with 13C, enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate.[6][7] The progression of the 13C-labeled acetyl-CoA through the TCA cycle leads to the labeling of TCA cycle intermediates and, ultimately, the release of 13CO2.[6][7] By measuring the 13C enrichment in these downstream metabolites, the rate of fatty acid oxidation can be determined.
Key Applications
-
Elucidating Basic Mechanisms of Fatty Acid Metabolism: Tracing the fate of 13C-labeled oleic acid provides insights into how cells utilize fatty acids under different physiological and pathological conditions.[8][9]
-
Drug Discovery and Development: This method is invaluable for screening and characterizing compounds that modulate fatty acid oxidation. For example, it can be used to assess the efficacy of inhibitors of key FAO enzymes like Carnitine Palmitoyltransferase 1 (CPT1).[1][6]
-
Disease Modeling: Researchers can use this technique to study metabolic reprogramming in diseases such as cancer, where some cancer cells upregulate FAO to meet their energy demands.[1]
-
Toxicology and Safety Pharmacology: Assessing the impact of drug candidates on fatty acid metabolism in various cell types can help identify potential off-target effects.
Experimental Workflow
The overall experimental workflow for measuring fatty acid oxidation using 13C-labeled oleic acid is depicted below.
Signaling Pathway
The catabolism of oleic acid via β-oxidation and the subsequent entry of its carbon backbone into the TCA cycle is a well-defined metabolic pathway. The diagram below illustrates the key steps involved.
Protocols
Protocol 1: Preparation of 13C-Oleic Acid-BSA Conjugate
Fatty acids have low solubility in aqueous culture media and require conjugation to a carrier protein, typically bovine serum albumin (BSA), for efficient cellular uptake.
Materials:
-
[U-13C]Oleic Acid (e.g., Cambridge Isotope Laboratories, Inc.)
-
Fatty acid-free BSA (e.g., Sigma-Aldrich)
-
Sodium Hydroxide (NaOH) solution, 0.1 M
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, conical tubes (50 mL)
-
Water bath
Procedure:
-
In a sterile 50 mL conical tube, dissolve the desired amount of [U-13C]oleic acid in a small volume of 0.1 M NaOH with gentle warming in a 37°C water bath until the solution is clear.
-
In a separate sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Warm the BSA solution to 37°C.
-
While gently vortexing the BSA solution, add the dissolved [U-13C]oleic acid dropwise.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complete conjugation.
-
Sterile-filter the final conjugate solution through a 0.22 µm filter.
-
The final concentration of the oleic acid-BSA conjugate should be determined. A typical stock solution might be 5 mM oleic acid conjugated to 1% BSA.
-
Store the conjugate at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: 13C-Oleic Acid Labeling of Cultured Cells
This protocol describes the labeling of adherent cells with the prepared 13C-oleic acid-BSA conjugate.
Materials:
-
Cultured cells of interest (e.g., C2C12 myotubes, hepatocytes, cancer cell lines)
-
Complete growth medium
-
13C-Oleic acid-BSA conjugate (from Protocol 1)
-
Seahorse XF Base Medium or other appropriate labeling medium (e.g., DMEM without glucose and pyruvate)
-
Sterile multi-well plates (e.g., 6-well or 24-well plates)
Procedure:
-
Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
On the day of the experiment, aspirate the growth medium and wash the cells once with sterile PBS.
-
Add the labeling medium containing the desired final concentration of the 13C-oleic acid-BSA conjugate. A typical starting concentration is 100 µM.[6] Include control wells with unlabeled oleic acid-BSA conjugate.
-
Incubate the cells for the desired labeling period. The optimal time will vary depending on the cell type and experimental goals, but a time course of 1, 3, 6, and 24 hours is a good starting point.
-
Following incubation, proceed immediately to metabolite extraction.
Protocol 3: Metabolite Extraction
This protocol is for the extraction of polar metabolites from the labeled cells.
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol (v/v) in water
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Place the multi-well plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).
-
Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until ready for MS analysis.
Protocol 4: Sample Preparation and GC-MS Analysis
This protocol describes the derivatization of dried metabolite extracts for analysis by GC-MS.
Materials:
-
Pyridine
-
Methoxyamine hydrochloride (MOX)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Resuspend the dried metabolite extracts in 20 µL of 20 mg/mL MOX in pyridine.
-
Incubate at 37°C for 90 minutes with shaking.[6]
-
Add 30 µL of MSTFA + 1% TMCS to each sample.
-
Incubate at 70°C for 30 minutes.[6]
-
Centrifuge the samples briefly to collect any condensation.
-
Transfer the derivatized samples to GC-MS vials with inserts.
-
Analyze the samples on a GC-MS system. The specific parameters for the GC oven temperature program and MS acquisition will need to be optimized for the instrument and the target metabolites.
Data Presentation
The quantitative data obtained from the mass spectrometer can be presented in tables to facilitate comparison between different experimental conditions. The key metrics are the fractional contribution of the 13C label to the metabolite pool and the absolute abundance of the labeled species.
Table 1: Fractional 13C Enrichment in TCA Cycle Intermediates Following [U-13C]Oleic Acid Labeling
| Metabolite | Control (Unlabeled Oleic Acid) | [U-13C]Oleic Acid (100 µM) | [U-13C]Oleic Acid + FAO Inhibitor |
| Citrate (M+2) | < 0.5% | 15.2 ± 1.8% | 2.1 ± 0.4% |
| α-Ketoglutarate (M+2) | < 0.5% | 12.8 ± 1.5% | 1.8 ± 0.3% |
| Succinate (M+2) | < 0.5% | 8.5 ± 1.1% | 1.0 ± 0.2% |
| Malate (M+2) | < 0.5% | 10.1 ± 1.3% | 1.5 ± 0.3% |
| Aspartate (M+2) | < 0.5% | 9.7 ± 1.2% | 1.4 ± 0.2% |
Data are presented as mean ± standard deviation of the percentage of the metabolite pool containing two 13C atoms (M+2 isotopologue). M+2 isotopologues are the first to be labeled as 13C-acetyl-CoA enters the TCA cycle.[6]
Table 2: Oxygen Consumption Rates (OCR) in Cells Treated with [U-13C]Oleic Acid
| Treatment Group | Basal OCR (pmol/min) | FAO-dependent OCR (pmol/min) |
| Control (Unlabeled Oleic Acid) | 150.4 ± 12.5 | 45.2 ± 5.1 |
| [U-13C]Oleic Acid (100 µM) | 148.9 ± 11.8 | 44.8 ± 4.9 |
| [U-13C]Oleic Acid + FAO Inhibitor | 105.3 ± 9.7 | 5.1 ± 1.2 |
OCR was measured using a Seahorse XF Analyzer. FAO-dependent OCR is calculated as the difference in OCR before and after the addition of an FAO inhibitor like etomoxir.[6][10]
Integration with Extracellular Flux Analysis
Combining stable isotope tracing with extracellular flux analysis provides a more complete picture of cellular metabolism. A Seahorse XF Analyzer can measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[6][11] By providing oleic acid as the primary substrate and then injecting an inhibitor of CPT1, such as etomoxir, the portion of OCR that is dependent on long-chain fatty acid oxidation can be determined.[6][10] This provides a functional readout that complements the mass spectrometry data on the fate of the 13C label.
Conclusion
The use of 13C-labeled oleic acid is a robust and versatile method for quantifying fatty acid oxidation rates and tracing the metabolic fate of fatty acids in vitro and in vivo. The protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies of cellular metabolism. By combining stable isotope tracing with other metabolic analysis techniques, a deeper understanding of the role of fatty acid oxidation in health and disease can be achieved, ultimately facilitating the development of new therapeutic strategies.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. metsol.com [metsol.com]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Lipid Metabolism with Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction to De Novo Lipogenesis and Fatty Acid Tracing
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1] This process is crucial for energy storage, membrane biogenesis, and the production of signaling molecules. Dysregulation of DNL is implicated in various pathological conditions, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[2][3]
Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to dynamically investigate DNL and fatty acid metabolism in vitro and in vivo. By supplying cells or organisms with a labeled precursor, researchers can track the incorporation of the isotope into downstream metabolites, thereby quantifying metabolic fluxes.
While precursors like ¹³C-glucose or ²H₂O are standardly used to measure the rate of DNL, labeled fatty acids such as oleic acid are invaluable for tracing the uptake, transport, and incorporation of exogenous fatty acids into various lipid species. It is important to note that oleic acid itself has been shown to inhibit the DNL pathway, likely by downregulating the activity of key enzymes like Acetyl-CoA Carboxylase (ACC).[2][3] Therefore, while ¹³C-labeled oleic acid is an excellent tool for studying fatty acid uptake and its subsequent metabolic fate, it is not a direct tracer for quantifying the rate of de novo fatty acid synthesis.
This document provides a detailed overview of the principles and protocols for tracing fatty acid metabolism, with a focus on both quantifying DNL and tracking the fate of exogenous oleic acid using stable isotope tracers.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in DNL and its analysis, the following diagrams outline the key metabolic pathways and a general experimental workflow for stable isotope tracing.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic acid differentially affects de novo lipogenesis in adipocytes and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot low 13C incorporation in lipidomics experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges in lipidomics experiments, with a specific focus on troubleshooting low 13C incorporation.
Troubleshooting Guide: Low 13C Incorporation in Lipids
This guide provides answers to common issues encountered during stable isotope tracing experiments in lipidomics.
Q1: My 13C incorporation into lipids is lower than expected. What are the primary experimental areas I should investigate?
Low 13C incorporation can stem from various stages of your experiment. A systematic evaluation of your protocol is the best approach. Key areas to scrutinize include:
-
13C Tracer Selection and Purity: Ensure the chosen tracer is appropriate for the lipid class of interest and that its isotopic purity is high. For example, to trace de novo fatty acid synthesis, 13C-glucose is a common precursor.[1][2]
-
Cell Culture Conditions: The composition of your culture medium is critical. Standard media and serum contain unlabeled precursors (e.g., glucose, glutamine, fatty acids) that will compete with your labeled tracer, diluting the 13C enrichment in your final lipid pool.[1][3]
-
Labeling Duration and Isotopic Steady State: Lipid synthesis and turnover are dynamic processes. Insufficient labeling time may not allow the system to reach isotopic steady state, where the isotopic enrichment of the lipid pool becomes stable.[3] For many lipids, this can take several hours.[3]
-
Cellular Metabolism and Health: The metabolic state of your cells will directly impact tracer uptake and incorporation. Factors like cell density, growth phase, and overall health can alter metabolic fluxes.
-
Lipid Extraction and Sample Handling: Inefficient extraction can lead to loss of labeled lipids. Furthermore, contamination from external sources, such as plasticware, can introduce unlabeled lipids, artificially lowering the measured enrichment.[4]
-
Analytical Method Sensitivity: The mass spectrometer must have sufficient resolution and sensitivity to accurately measure the mass isotopologue distribution (the pattern of M+0, M+1, M+2, etc. peaks).[5] High-resolution instruments like Orbitrap or FT-ICR are often preferred for these studies.[5][6]
Below is a general workflow to visualize the key stages of a 13C labeling experiment in lipidomics.
Q2: How does the choice of 13C-labeled tracer impact incorporation into different lipid classes?
The selection of the 13C tracer is fundamental as it determines which metabolic pathways and lipid pools will become labeled. Different tracers enter central carbon metabolism at different points.
-
[U-13C]-Glucose: This is the most common tracer for studying de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[1] Glucose is metabolized through glycolysis to pyruvate, which is then converted to acetyl-CoA, the primary building block for fatty acids.[1][2]
-
[U-13C]-Glutamine: Glutamine is another key nutrient that can contribute to the lipogenic acetyl-CoA pool, particularly in cancer cells, through a process called reductive carboxylation.[7] Tracing with 13C-glutamine can reveal the activity of this pathway.[7]
-
13C-Labeled Fatty Acids (e.g., [U-13C]-Palmitate): These tracers are used to study fatty acid uptake, elongation, desaturation, and incorporation into complex lipids like triglycerides and phospholipids. They bypass the DNL pathway.
-
[1,2-13C]-Acetate: Acetate is a direct precursor to acetyl-CoA in the cytoplasm. It can be used to specifically label the cytoplasmic acetyl-CoA pool for fatty acid synthesis.[8]
The table below summarizes common tracers and their applications in lipidomics.
| 13C Tracer | Primary Metabolic Pathway Traced | Key Lipid Classes Labeled |
| [U-13C]-Glucose | Glycolysis, TCA Cycle, De Novo Lipogenesis | Fatty Acids, Triglycerides, Phospholipids |
| [U-13C]-Glutamine | TCA Cycle Anaplerosis, Reductive Carboxylation | Fatty Acids (via citrate from reductive carboxylation) |
| [U-13C]-Palmitic Acid | Fatty Acid Uptake, Elongation, Desaturation | Longer-chain Fatty Acids, Complex Lipids |
| [1,2-13C]-Acetate | Cytoplasmic Acetyl-CoA Pool | Fatty Acids, Cholesterol |
Q3: What are the critical cell culture parameters to optimize for efficient 13C labeling of lipids?
Optimizing cell culture conditions is crucial for maximizing the incorporation of your 13C tracer and ensuring physiologically relevant results.
-
Media Formulation: Standard fetal bovine serum (FBS) is rich in glucose, amino acids, and lipids, which will compete with your labeled tracer. To minimize this dilution effect, use dialyzed FBS (dFBS), which has small molecules like glucose and amino acids removed.[1] For even more defined conditions, a serum-free medium with known lipid concentrations can be used.[9]
-
Reaching Isotopic Steady State: For accurate metabolic flux analysis, cells should be cultured with the 13C tracer for a sufficient duration to achieve isotopic steady state.[3] This is the point at which the isotopic enrichment of metabolites and lipids is no longer changing over time.[3] For lipids, which have slower turnover rates than glycolytic intermediates, this may require 24 hours or more of labeling.[10]
-
Cell Density and Growth Phase: Cells in different growth phases (e.g., exponential vs. stationary) have distinct metabolic profiles. Proliferating cells often have high rates of DNL.[11][12] It is important to perform experiments at a consistent cell density and growth phase to ensure reproducibility.
-
Pre-incubation/Adaptation: When changing from a standard medium to a labeling medium, allow cells a period to adapt to prevent metabolic shock, which could alter lipid metabolism.
Q4: How can I troubleshoot the lipid extraction and sample preparation steps?
Proper sample preparation is essential to avoid underestimating 13C incorporation due to sample loss or contamination.
-
Extraction Method: Use established lipid extraction protocols like the Folch or Bligh-Dyer methods, which use a chloroform/methanol/water solvent system to efficiently partition lipids from other cellular components.
-
Avoid Contamination: A significant source of error is contamination with unlabeled lipids. Plasticware can leach phthalates and other compounds that interfere with analysis.[4] Use glass tubes and vials wherever possible. Ensure all solvents are of high purity (e.g., LC-MS grade).
-
Internal Standards: The use of isotopically labeled internal standards (IS) is highly recommended.[13] These are commercially available lipids with heavy isotopes (e.g., deuterium or 13C) that are not the same as your tracer. Spiking IS into your sample before extraction helps to correct for variations in extraction efficiency and instrument response.[13]
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be derivatized, typically to fatty acid methyl esters (FAMEs), to make them volatile. Ensure this reaction goes to completion to avoid analytical bias.
Q5: My mass spectrometry data shows low enrichment. How can I determine if this is an analytical issue or a biological one?
Distinguishing between a biological labeling issue and an analytical measurement problem requires a logical troubleshooting process.
-
Instrument Resolution: A high-resolution mass spectrometer is crucial for resolving the different isotopologues of a lipid.[5] For example, a lipid with 18 carbons can have up to 18 incorporated 13C atoms, resulting in a complex isotopic envelope.[4] Low resolution can lead to overlapping peaks and inaccurate measurement of enrichment.
-
Data Analysis - Natural Abundance Correction: All carbon-containing molecules have a natural abundance of 13C (approximately 1.1%).[14] This must be mathematically corrected for to accurately determine the enrichment from your tracer.[3] Several software packages and algorithms are available for this correction.
-
Check Precursor Enrichment: Analyze the isotopic enrichment of key precursor metabolites, such as pyruvate or acetyl-CoA. If these precursors show low 13C enrichment, the issue lies upstream in tracer uptake or glycolysis. If the precursors are highly labeled but the final lipids are not, the problem may be with the lipid synthesis pathways themselves or a high degree of lipid scavenging from the media.[9]
-
Quality Control Samples: Regularly analyze a quality control sample with a known 13C enrichment to verify instrument performance and the accuracy of your data processing workflow.[15]
The following diagram illustrates a decision-making process for troubleshooting low enrichment.
Experimental Protocols
Protocol: 13C-Glucose Labeling of Cultured Cells for Fatty Acid Analysis
This protocol provides a general method for tracing the contribution of glucose to fatty acid synthesis using [U-13C]-glucose.[1]
1. Preparation of Labeling Medium: a. Prepare DMEM medium where standard glucose is replaced with [U-13C]-glucose (e.g., from Cambridge Isotope Laboratories). b. Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled glucose and fatty acids.[1] c. Add other necessary supplements like glutamine and antibiotics.
2. Cell Culture and Isotope Labeling: a. Seed cells (e.g., in 6-well plates or 10 cm dishes) and grow them to the desired confluency (e.g., 70-80%) in their standard growth medium. b. Gently wash the cells twice with phosphate-buffered saline (PBS) to remove residual standard medium. c. Add the prepared 13C labeling medium to the cells. d. Incubate the cells for a duration sufficient to approach isotopic steady state (e.g., 24-48 hours). The optimal time should be determined empirically for your specific cell line and lipid of interest.
3. Cell Harvesting and Lipid Extraction: a. Place the culture dish on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add a solvent mixture for quenching and extraction. A common method is to add ice-cold 80% methanol, scrape the cells, and transfer the cell suspension to a glass tube. d. Perform a biphasic lipid extraction (e.g., Folch method) by adding chloroform and water (or saline) to the methanol extract. Vortex thoroughly. e. Centrifuge to separate the phases. The lower organic phase contains the lipids. f. Carefully collect the lower lipid phase into a new glass tube.
4. Sample Preparation for Mass Spectrometry: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).[16] c. For GC-MS analysis of fatty acids, the dried lipids must first be saponified (e.g., using methanolic NaOH) to release fatty acids, followed by methylation (e.g., using BF3-methanol) to form FAMEs.
5. Data Analysis: a. Acquire data on a high-resolution mass spectrometer. b. Determine the mass isotopologue distribution (MID) for the fatty acids of interest. c. Correct the raw MID data for the natural abundance of 13C to determine the true fractional enrichment from the tracer.
Frequently Asked Questions (FAQs)
Q: What is a typical labeling duration to achieve isotopic steady state for lipids? A: This is highly dependent on the cell type and the specific lipid class. While intermediates in central carbon metabolism like pyruvate can reach steady state in minutes to hours, lipids have a much slower turnover rate. For many lipid classes in cultured mammalian cells, a labeling period of 24 to 72 hours is often required to approach isotopic steady state.[10][17]
Q: How do I correct for the natural abundance of 13C in my data? A: Correcting for the natural abundance of 13C (and other naturally occurring isotopes) is a critical data processing step. This is typically done using computational algorithms that take the elemental formula of the lipid and the measured mass distribution to calculate the distribution that is solely due to the experimental tracer. Several software tools and packages, some of which are open-source, are available for this purpose.
Q: Can I use deuterium (2H) instead of 13C for labeling lipids? What are the pros and cons? A: Yes, deuterium-labeled tracers, such as heavy water (D2O), can be used.
-
Pros: D2O is relatively inexpensive and can label lipids through both the carbon backbone (via acetyl-CoA) and the reducing equivalents (NADPH).
-
Cons: Deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled compound, which can complicate data analysis.[14][18] Additionally, deuterium atoms on fatty acids can be lost during desaturation reactions.[14][18] For these reasons, 13C is often the preferred isotope for tracing carbon backbones.[14][18]
Q: My cells are not proliferating well in the labeling medium. What could be the cause? A: This can be due to several factors. Dialyzed serum, while necessary to reduce unlabeled precursors, also lacks other small, potentially essential, metabolites that are present in whole serum. The specific formulation of the base medium might also be a factor. It is important to monitor cell health and morphology during the labeling period. If proliferation is severely inhibited, it may be necessary to supplement the medium with specific nutrients or reduce the labeling time, though the latter may prevent reaching isotopic steady state.
Q: What is the significance of M+2, M+4, etc., labeling patterns in fatty acids from 13C-glucose? A: Fatty acids are synthesized by the sequential addition of two-carbon units from acetyl-CoA.[1] When using [U-13C]-glucose, the resulting lipogenic acetyl-CoA is predominantly M+2 (i.e., both carbons are 13C). Therefore, a newly synthesized 16-carbon palmitate molecule, which is made from 8 acetyl-CoA units, will show a distribution of isotopologues with even mass additions (M+2, M+4, M+6... up to M+16). The shape of this distribution provides information about the enrichment of the precursor acetyl-CoA pool.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 8. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of 13C-labeled lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 13C-labeled lipids.
Troubleshooting Guides
Issue 1: Low and Inconsistent Signal Intensity for 13C-Labeled Lipids
Question: My signal intensity for the 13C-labeled lipid is lower than expected and varies significantly between replicate injections. Could this be a matrix effect, and what are the immediate troubleshooting steps?
Answer: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to reduced and variable signal.[2][3]
Immediate Troubleshooting Steps:
-
Sample Dilution: A straightforward initial step is to dilute your sample.[1][4] This can lower the concentration of interfering matrix components relative to your analyte. However, ensure your analyte concentration remains above the instrument's limit of detection.[1]
-
Optimize Chromatography: Enhance the separation of your 13C-labeled lipid from matrix components by modifying your liquid chromatography (LC) method.[1][4] Consider adjusting the gradient, changing the mobile phase, or using a different analytical column to improve resolution.[1]
-
Evaluate Sample Preparation: If simple adjustments are insufficient, a more thorough sample cleanup is necessary. Different extraction techniques offer varying degrees of matrix removal.[1][2]
Issue 2: Poor Accuracy and Precision in Quantitative Assays
Question: My quantitative results for 13C-labeled lipids are inaccurate and imprecise, even when using a stable isotope-labeled internal standard (SIL-IS). What could be the cause?
Answer: While SIL-IS are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[5] This issue can arise if the analyte and the SIL-IS experience different degrees of ion suppression. This can happen if there is a slight chromatographic shift between the labeled and unlabeled lipid, particularly when using deuterium-labeled standards, or if the matrix effect is exceptionally severe.[5]
Troubleshooting Steps:
-
Verify Co-elution: Confirm that your 13C-labeled analyte and its corresponding internal standard co-elute perfectly. Even minor shifts in retention time can lead to differential matrix effects.
-
Assess Matrix Factor: Quantitatively determine the extent of the matrix effect using a post-extraction spike experiment.[1][4] This will reveal the degree of ion suppression or enhancement your analyte is experiencing.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or a specialized technique like Enhanced Matrix Removal-Lipid (EMR-Lipid), to reduce the concentration of interfering compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of 13C-labeled lipid analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, thereby compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][4] In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1][6]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][4] The percentage difference in the signal indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[4] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[4]
Q3: How do 13C-labeled internal standards help in addressing matrix effects?
A3: Stable isotope-labeled internal standards (SIL-IS), such as 13C-labeled lipids, are considered the gold standard for quantitation in mass spectrometry.[5][7] Because they are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[5] By adding a known amount of the 13C-labeled IS to your samples before extraction, you can use the ratio of the analyte signal to the IS signal for quantification. This ratio corrects for signal variations caused by both sample preparation and matrix effects.[5][8]
Q4: Are there limitations to using 13C-labeled internal standards?
A4: While highly effective, SIL-IS may not always perfectly compensate for matrix effects. Potential issues include:
-
Chromatographic Separation: In some cases, especially with deuterium labels, the SIL-IS may have a slightly different retention time than the analyte, leading to differential matrix effects.
-
Severe Signal Suppression: If the matrix effect is extreme, it can suppress the signal of both the analyte and the internal standard, which can negatively impact the overall sensitivity of the assay.[5]
-
Isotopic Purity: It is crucial to verify the purity of the SIL-IS, as any unlabeled impurity can lead to artificially high concentration measurements.
Q5: What are the most effective sample preparation techniques to minimize matrix effects?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the nature of the lipids being analyzed. Generally, the effectiveness of common techniques can be summarized as follows:
-
Protein Precipitation (PPT): Simple and fast, but offers low selectivity and may not effectively remove phospholipids, a major source of matrix effects.[1][2]
-
Liquid-Liquid Extraction (LLE): Offers moderate selectivity and can be effective at removing interfering substances.[1][2]
-
Solid-Phase Extraction (SPE): Provides high selectivity and can effectively remove a broad range of interferences, resulting in a cleaner sample extract.[1][2]
-
Specialized Lipid Removal: Techniques like Enhanced Matrix Removal-Lipid (EMR-Lipid) and online methods like TurboFlow are designed to selectively remove lipids, offering very high matrix reduction.[1][6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Matrix Effect Reduction | Analyte Recovery | Throughput | Selectivity |
| Protein Precipitation (PPT) | Low | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | High |
| EMR-Lipid | Very High | High | Moderate | Very High |
This table summarizes general performance characteristics based on findings in the literature.[1]
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.[1]
Materials:
-
Blank matrix (e.g., plasma from an untreated animal)
-
13C-labeled lipid stock solution
-
Neat solvent (matching the final extraction solvent)
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Standard): Spike the 13C-labeled lipid stock solution into the neat solvent to achieve a known final concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., LLE or SPE).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the 13C-labeled lipid stock solution to the same final concentration as Set A.[1]
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a general protocol for SPE. The specific sorbent and solvents should be optimized for your lipids of interest.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)
-
Sample extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to elute lipids)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]
-
Final Preparation: The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
Caption: Experimental workflow for quantitative analysis of 13C-labeled lipids.
Caption: Troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing LC-MS for ¹³C-Fatty Acid Detection
Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the improved detection of ¹³C-labeled fatty acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low signal intensity or poor sensitivity for my ¹³C-fatty acids?
A1: Low signal intensity for ¹³C-fatty acids can stem from several factors related to sample preparation, chromatography, and mass spectrometry settings. A primary consideration is the ionization efficiency of the fatty acids.
Troubleshooting Steps:
-
Ionization Mode: Fatty acids are best analyzed in negative ion mode ESI-MS. Positive ion mode can lead to in-source water loss, which significantly reduces the signal of the desired molecular ion and complicates data interpretation.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for keeping the fatty acid's carboxylic acid group deprotonated. Using a mobile phase with a neutral to slightly basic pH, such as one containing 10 mM ammonium formate (pH ≈ 7.0), can improve signal intensity compared to acidic modifiers like formic acid.
-
Sample Preparation: Inefficient extraction can lead to low recovery. Standard lipid extraction methods like the Folch or Bligh & Dyer procedures are commonly used.[1] A second extraction of the aqueous phase can significantly improve recovery rates.[1]
-
Ion Source Contamination: A dirty ion source can cause a significant drop in signal intensity.[2] Regular cleaning is crucial for maintaining sensitivity.
Q2: My chromatographic peaks for fatty acids are broad or show significant tailing. How can I improve the peak shape?
A2: Poor peak shape in reversed-phase LC of fatty acids is a common issue that can often be resolved by optimizing the mobile phase and column chemistry.
Troubleshooting Steps:
-
Mobile Phase Modifier: The choice of mobile phase modifier is critical. For reversed-phase chromatography, using an ion-pairing agent like tributylamine in the mobile phase can improve peak shape and retention of fatty acids.[3]
-
Column Selection: C8 or C18 columns are typically used for fatty acid analysis.[3][4] The choice between them depends on the chain length of the fatty acids of interest, with C18 providing more retention for longer chain fatty acids.[4]
-
Gradient Optimization: Adjusting the gradient elution profile can help to sharpen peaks. A slower gradient may improve the separation of closely eluting fatty acids.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size to minimize band broadening.[2][4]
Q3: I am having difficulty resolving different ¹³C isotopologues. What instrument settings are critical for this?
A3: Resolving ¹³C isotopologues requires a mass spectrometer with high resolving power. The more ¹³C atoms incorporated into a fatty acid, the more complex the resulting mass spectrum becomes.[5][6]
Troubleshooting Steps:
-
Mass Analyzer: High-resolution mass spectrometers such as Orbitrap, Q-TOF, or FT-ICR are essential for resolving the small mass differences between isotopologues.[7] A resolving power of >100,000 is often necessary to distinguish between isotopologues, especially when they overlap with other lipid species that differ in their degree of saturation.[5]
-
Scan Speed: For high-resolution instruments, a longer scan time generally leads to better mass accuracy and resolving power.[7] However, this needs to be balanced with the chromatographic peak width to ensure a sufficient number of data points across each peak.
-
Data Analysis Software: Use software capable of correcting for the natural abundance of ¹³C to accurately determine the enrichment of the labeled fatty acids.[3][6]
Q4: How can I minimize matrix effects in my biological samples?
A4: Matrix effects, where other components in the sample interfere with the ionization of the analytes, can lead to ion suppression or enhancement and are a common challenge in complex biological matrices.[1]
Troubleshooting Steps:
-
Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids before LC-MS analysis.[1]
-
Chromatographic Separation: Ensure your LC method provides good separation of the fatty acids from the bulk of the matrix components.[2]
-
Internal Standards: The use of stable isotope-labeled internal standards that are chemically identical to the analytes of interest is the most effective way to compensate for matrix effects.[8] Ideally, use a ¹³C-labeled internal standard for each fatty acid being quantified.
Experimental Protocols & Data Presentation
Protocol 1: Lipid Extraction and Saponification
This protocol describes a general procedure for extracting total lipids from cells and subsequently releasing free fatty acids through saponification.
-
Cell Lysis and Lipid Extraction (Folch Method):
-
To a cell pellet (e.g., from a 10 cm dish), add 2 volumes of methanol to lyse the cells.[9]
-
Add a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
For improved recovery, re-extract the upper aqueous phase with chloroform.[1]
-
Combine the organic phases and dry under a stream of nitrogen.
-
-
Saponification:
-
To the dried lipid extract, add 1 mL of 90:10 methanol:water containing 0.3 M KOH.[10]
-
Vortex and heat at 80°C for 1 hour.[10]
-
Cool the sample on ice and acidify with HCl to a pH below 5.[9]
-
Extract the free fatty acids with hexane or iso-octane.[9][10]
-
Dry the fatty acid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
Protocol 2: LC-MS Method for ¹³C-Fatty Acid Analysis
This protocol provides a starting point for developing an LC-MS method for the analysis of ¹³C-fatty acids.
-
Liquid Chromatography:
-
Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[3][11]
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B and ramp up to a high percentage to elute the more hydrophobic long-chain fatty acids.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Column Temperature: 40-60°C to improve peak shape.[11]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan mode on a high-resolution mass spectrometer (e.g., Orbitrap) to detect all isotopologues.
-
Mass Range: A suitable mass range to cover the expected m/z of the fatty acids and their ¹³C-labeled counterparts.
-
Resolution: Set to >100,000.[5]
-
Quantitative Data Summary
| Parameter | Recommended Setting/Value | Rationale |
| LC Column | C8 or C18 Reversed-Phase | Good retention and separation of fatty acids based on hydrophobicity.[3][4] |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with 10 mM Ammonium Formate | Promotes deprotonation for negative ion mode and provides good chromatographic performance. |
| Ionization Mode | Negative ESI | Minimizes water loss and enhances sensitivity for fatty acids. |
| Mass Analyzer | High-Resolution (Orbitrap, Q-TOF, FT-ICR) | Necessary to resolve ¹³C isotopologues from each other and from other interfering species.[7] |
| MS Resolution | > 100,000 | Enables accurate mass measurement and separation of closely spaced isotopic peaks.[5] |
Visualizations
Caption: Experimental workflow for ¹³C-fatty acid analysis.
Caption: Troubleshooting guide for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 11. researchgate.net [researchgate.net]
Strategies to improve signal-to-noise ratio for 13C fatty acid tracers
Technical Support Center: 13C Fatty Acid Tracer Analysis
This guide provides researchers, scientists, and drug development professionals with strategies to improve the signal-to-noise (S/N) ratio in experiments using 13C-labeled fatty acid tracers. It includes troubleshooting for common issues and frequently asked questions regarding experimental design and data acquisition.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This section addresses specific issues that can lead to poor S/N or low 13C enrichment in your target metabolites.
Q1: Why is the 13C enrichment in my target fatty acids or downstream metabolites undetectable or too low?
A1: Low 13C enrichment is a common issue that can stem from biological factors or experimental design. Consider the following causes and solutions.[1]
-
Poor Cellular Uptake: The tracer may not be efficiently entering the cells.
-
Solution: Perform a dose-response experiment to find the optimal tracer concentration for your specific cell line (e.g., testing a range from 1-10 mM). Additionally, conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the necessary incubation time for sufficient tracer uptake and incorporation.[1]
-
-
High Influx from Other Carbon Sources: Unlabeled carbon sources in your media (like glucose, glutamine, or serum lipids) can dilute the 13C label by competing with the tracer for entry into metabolic pathways.[1][2]
-
Solution: Reduce the concentration of major unlabeled carbon sources in your culture medium. Using dialyzed fetal bovine serum (FBS) can also help reduce competition from unlabeled fatty acids present in standard serum.
-
-
Sub-optimal Cell State: The metabolic activity of your cells can significantly impact tracer uptake and metabolism.
-
Solution: Ensure cells are in a proliferative phase (e.g., log phase) and are not overly confluent, as this can alter their metabolic state.
-
Q2: My mass spectrometry signal is noisy and weak. How can I improve it?
A2: Poor signal in mass spectrometry (GC-MS or LC-MS) often relates to sample preparation, derivatization, or the analytical method itself.
-
Inefficient Derivatization (for GC-MS): Free fatty acids are not volatile and require derivatization to be analyzed by GC-MS. Incomplete derivatization leads to poor chromatographic peak shape and low signal intensity.[3]
-
Solution: Convert fatty acids to fatty acid methyl esters (FAMEs) using a robust method like Boron Trifluoride (BF₃)-Methanol or to pentafluorobenzyl (PFB) esters. PFB derivatives are particularly effective for analysis by Negative Chemical Ionization (NCI), which can increase sensitivity by several orders of magnitude compared to standard Electron Ionization (EI).[4][5]
-
-
Analyte Fragmentation: Standard EI-MS can cause significant fragmentation of the fatty acid derivative, particularly for unsaturated fatty acids.[4] This is detrimental for tracer studies because an intact molecular ion is needed to quantify all isotopologues.[4]
-
Low Analyte Concentration: The concentration of the target lipid species may simply be too low in your sample.
-
Solution: Increase the amount of starting material (e.g., cell number or tissue mass). Ensure your extraction protocol is optimized for lipids to minimize sample loss.[7]
-
Q3: My 13C NMR signal is buried in noise. Is there any way to detect it?
A3: 13C NMR is an inherently insensitive technique due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of 13C compared to 1H.[8]
-
Insufficient Signal Averaging: A low number of scans will not be enough to distinguish the signal from the background noise.
-
Solution: Increase the number of scans acquired. However, this leads to very long experiment times (e.g., 6-12 hours or more).[9]
-
-
Fundamental Sensitivity Limitation: For most biological samples at physiological concentrations, conventional 13C NMR is not sensitive enough.
-
Solution (Advanced): Use dissolution Dynamic Nuclear Polarization (d-DNP) . This technique hyperpolarizes the 13C tracer before introducing it to the sample, boosting the NMR signal by 10,000 to 100,000-fold .[10][11] This dramatic increase in sensitivity allows for real-time measurement of metabolic flux in vivo and in vitro.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical platform for 13C fatty acid tracer studies: GC-MS, LC-MS, or NMR?
A1: The choice depends on your specific research question, sample type, and available instrumentation.
| Parameter | GC-MS | LC-MS | NMR |
| Sensitivity | High (especially with NCI)[4] | High | Inherently Low (Very high with DNP)[8] |
| Resolution | Excellent for separating fatty acid isomers.[4] | Good; excellent for intact complex lipids. | Low, but provides positional information.[13] |
| Sample Prep | Requires derivatization.[3] | Can analyze free fatty acids directly.[7] | Minimal, non-destructive. |
| Key Advantage | Robust, well-established for FAME analysis. | Ideal for analyzing intact, complex lipids and very long-chain fatty acids.[2] | Provides carbon position-specific labeling information without fragmentation.[13] |
| Key Disadvantage | Destructive; risk of fragmentation with EI.[4] | Can have matrix effects. | Very low sensitivity without hyperpolarization.[8][10] |
Q2: How does Dynamic Nuclear Polarization (DNP) work to improve NMR signal?
A2: DNP dramatically increases the polarization of 13C nuclear spins, which is the source of the NMR signal. The basic process is:
-
Sample Preparation: The 13C-labeled substrate (e.g., [1-13C]pyruvate) is mixed with a stable free radical in a glass-forming solvent.[12]
-
Hyperpolarization: The sample is cooled to extremely low temperatures (~1 K) in a high magnetic field (e.g., 3-7 T).[12][14]
-
Microwave Irradiation: The sample is irradiated with microwaves near the electron spin resonance frequency. This transfers the very high polarization of the electron spins from the radical to the 13C nuclei.[15]
-
Dissolution: The hyperpolarized solid sample is rapidly dissolved with a heated solvent and transferred for NMR analysis.[12] This process can increase 13C polarization from ~0.00025% to over 40%, resulting in a signal enhancement of more than 10,000-fold.[15]
Q3: Should I use a uniformly labeled ([U-13C]) fatty acid or a position-specific one (e.g., [1-13C])?
A3: The choice of tracer depends on the pathway you are investigating.
-
Uniformly Labeled Tracers (e.g., [U-13C16]-Palmitate): These are excellent for studying de novo lipogenesis and fatty acid oxidation.[16] Observing the full M+16 isotopologue in a newly synthesized lipid confirms it was built entirely from the labeled precursor pool. Tracking the appearance of M+2, M+4, etc., isotopologues in TCA cycle intermediates is a clear indicator of fatty acid β-oxidation.[17]
-
Position-Specific Tracers (e.g., [1-13C]-Palmitate): These are useful for dissecting specific enzymatic reactions. For example, tracking the 13C from the carboxyl group can reveal information about elongation reactions or initial rounds of β-oxidation.[16]
Experimental Protocols & Workflows
Protocol 1: General Procedure for 13C-Fatty Acid Labeling in Cultured Cells
This protocol provides a general workflow for labeling cultured cells with a 13C fatty acid tracer, followed by metabolite extraction for MS analysis.
-
Cell Seeding: Plate cells in standard culture dishes and grow until they reach the desired confluency (typically 60-80%).
-
Tracer Medium Preparation: Prepare labeling medium by supplementing base medium (e.g., DMEM) with your 13C-labeled fatty acid complexed to BSA, along with other necessary nutrients and dialyzed FBS.
-
Labeling Incubation:
-
Metabolite Quenching and Extraction:
-
Place culture dishes on ice to halt metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer with ice-cold PBS.[7]
-
Add a sufficient volume of ice-cold 80% methanol (-80°C) to the dish to quench metabolism and lyse the cells.[1][7]
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
-
Lipid Extraction: Add chloroform to the lysate to perform a biphasic lipid extraction (e.g., following a Folch or Bligh-Dyer method).[5][7] The lower organic phase will contain the lipids.
-
Sample Processing: Dry the extracted lipid phase under a stream of nitrogen gas. The dried lipids are now ready for hydrolysis and derivatization (for GC-MS) or direct analysis (for LC-MS).[18]
Protocol 2: Derivatization of Fatty Acids to FAMEs for GC-MS Analysis
This protocol describes an acid-catalyzed method using Boron Trifluoride (BF₃)-Methanol.
-
Lipid Hydrolysis: To the dried lipid extract, add a solution of methanolic KOH (e.g., 0.5 M) to saponify (hydrolyze) the complex lipids into free fatty acids. Incubate for 1 hour at 50-80°C.[4][19]
-
Acidification: Neutralize the sample and acidify by adding HCl (e.g., 2.1 M) until the pH is < 5.[4]
-
Esterification:
-
Extraction of FAMEs:
-
Allow the tube to cool to room temperature.
-
Add a nonpolar solvent like hexane or heptane, followed by water, to partition the FAMEs into the organic layer.[3]
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Analysis: Carefully collect the upper organic layer containing the FAMEs and transfer it to a GC vial for analysis.
Visualizations and Workflows
Caption: General experimental workflow for 13C fatty acid tracer studies.
Caption: Troubleshooting flowchart for low signal-to-noise ratio issues.
Caption: Simplified metabolic pathway for a 13C fatty acid tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 14. MR - Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples [mr.copernicus.org]
- 15. web.stanford.edu [web.stanford.edu]
- 16. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
Common pitfalls in stable isotope tracing experiments and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in stable isotope tracing experiments.
I. Experimental Design and Execution
Proper experimental design is the foundation of a successful stable isotope tracing study. Careful consideration of tracer selection, labeling strategy, and control experiments is critical to obtaining meaningful and interpretable data.
FAQs
Q1: How do I choose the right stable isotope tracer for my experiment?
A1: The choice of tracer is dictated by the specific metabolic pathway you are investigating.[1] Uniformly labeled tracers, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, are often used to trace the backbone of central carbon metabolism.[1] For specific enzymatic reactions, position-specific labeled tracers are more informative. It is crucial to have a clear hypothesis and understanding of the biochemical reactions in your pathway of interest to select the most appropriate tracer.[1]
Q2: What are the key considerations for in vivo stable isotope tracing studies?
A2: In vivo studies in animal models or human subjects require careful planning regarding tracer administration and patient/animal selection. The tracer can be administered as a single bolus or a primed-continuous infusion. A bolus is easier to administer and requires less tracer, but a continuous infusion may be necessary to achieve isotopic steady state for pathways with slower turnover. Patient or animal stratification is essential to account for variability due to factors like age, sex, and BMI.
Q3: What is incomplete labeling in SILAC experiments and how can I avoid it?
A3: Incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) occurs when cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids. This leads to a mixture of light and heavy proteins, resulting in an underestimation of the heavy-to-light (H/L) ratio and inaccurate protein quantification.[2] To avoid this, ensure cells undergo at least five doublings in the SILAC medium to achieve near-complete incorporation. It is also crucial to use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids that could compete with the heavy-labeled ones.
Troubleshooting Guide: Incomplete SILAC Labeling
| Symptom | Possible Cause | Solution |
| Low heavy-to-light (H/L) protein ratios. | Insufficient cell doublings. | Ensure cells undergo at least five doublings in the SILAC medium. |
| Skewed distribution of H/L ratios. | Presence of unlabeled amino acids in the media. | Use dialyzed fetal bovine serum (FBS) to remove free, unlabeled amino acids. |
| Significant "light" peptide signal in the "heavy"-only control. | Incorrect amino acid concentration. | Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation. |
| Arginine-to-proline conversion. | See the dedicated section on Arginine-to-Proline Conversion below. |
Experimental Protocol: Checking SILAC Incorporation Efficiency
To ensure accurate quantification, it is crucial to verify the incorporation efficiency of heavy amino acids before the main experiment.
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells, lyse them, and digest the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database. Determine the percentage of heavy amino acid incorporation by comparing the intensities of heavy and light isotopic envelopes for a set of identified peptides. An incorporation rate of >97% is recommended for accurate quantification.
II. Sample Preparation
Proper sample preparation is critical to preserve the in vivo metabolic state and prevent the introduction of contaminants that can interfere with analysis.
FAQs
Q1: How critical is the timing of snap-freezing tissue samples?
A1: Extremely critical. Delays in snap-freezing can lead to significant alterations in metabolite levels and isotopic enrichment patterns, as cellular metabolism continues post-excision.[3] For instance, delays can cause a decrease in energy-related metabolites like ATP and an increase in lactate. While some TCA cycle intermediates may show stable enrichment for up to 30 minutes post-resection in certain models, it is best practice to snap-freeze tissues in liquid nitrogen as rapidly as possible.[3]
Q2: What is keratin contamination and how can I prevent it?
A2: Keratin is a common protein contaminant originating from skin, hair, and dust. It can interfere with the identification and quantification of low-abundance proteins in proteomics studies. To prevent keratin contamination, it is essential to work in a clean environment, such as a laminar flow hood, wear powder-free nitrile gloves, and use dedicated, clean labware.
Troubleshooting Guide: Sample Handling and Preparation
| Issue | Symptom | Possible Cause | Solution |
| Metabolite Degradation | Altered metabolite profiles, particularly for high-energy compounds. | Delayed sample quenching. | Snap-freeze tissue immediately in liquid nitrogen. For cell cultures, rapidly aspirate media and add cold quenching solution. |
| Keratin Contamination | Prominent keratin peaks in mass spectrometry data. | Exposure to dust, skin, or hair during sample preparation. | Work in a laminar flow hood, wear powder-free nitrile gloves, and use clean, dedicated labware. |
Quantitative Data: Impact of Delayed Freezing on Human Liver Metabolites
Cryopreservation delays during liver tissue biobanking can significantly alter the levels of various metabolites. The following table summarizes the changes observed in human liver tissue with delayed cryopreservation.[3]
| Metabolite | Change with Delay |
| β-glucose | Increase |
| Lactate | Increase |
| Succinate | Increase |
| Alanine | Increase |
| Glutamine | Increase |
| Arginine | Increase |
| Leucine | Increase |
| Glycerol-3-phosphate | Increase |
| AMP | Increase |
| Glutathione | Increase |
| NADP | Increase |
| Aspartate | Decrease |
| Iso(citrate) | Decrease |
| ADP | Decrease |
| ATP | Decrease |
Experimental Protocol: Keratin-Free Sample Preparation
-
Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol and water. Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.
-
Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.
-
Reagent and Consumable Handling: Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions. Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.
-
Sample Handling: Perform all sample preparation steps within the laminar flow hood. Keep all tubes and plates covered as much as possible.
Visualization: Experimental Workflow for Minimizing Keratin Contamination
Caption: Workflow for minimizing keratin contamination.
III. Data Analysis and Interpretation
Accurate data analysis is essential to extract meaningful biological insights from stable isotope tracing experiments. This involves correcting for natural isotope abundance, accounting for incomplete labeling, and being aware of potential metabolic conversions.
FAQs
Q1: Why is it necessary to correct for the natural abundance of stable isotopes?
A1: Elements like carbon, nitrogen, and hydrogen naturally exist as a mixture of stable isotopes. For example, about 1.1% of natural carbon is the heavier ¹³C isotope. Mass spectrometry detects the total isotopic distribution of a molecule, which includes both the experimentally introduced label and the naturally occurring heavy isotopes.[4] Natural abundance correction is a crucial data processing step to distinguish the isotopic enrichment derived from the tracer from the background natural abundance, ensuring accurate quantification of labeling.[4]
Q2: What is arginine-to-proline conversion in SILAC, and how can it be addressed?
A2: In some cell lines, the isotopically labeled "heavy" arginine can be metabolically converted to "heavy" proline.[5] This is problematic because it splits the mass spectrometry signal of proline-containing peptides, leading to inaccurate protein quantification.[5] This conversion can be suppressed by supplementing the SILAC medium with a high concentration of unlabeled proline.[5] Alternatively, genetic engineering to delete enzymes in the arginine catabolic pathway can abolish this conversion.
Troubleshooting Guide: Data Analysis
| Issue | Symptom | Possible Cause | Solution |
| Inaccurate Enrichment Calculation | Overestimation of low-level labeling. | Failure to correct for natural isotope abundance. | Use appropriate software to perform natural abundance correction on raw mass spectrometry data. |
| Inaccurate Protein Quantification (SILAC) | Underestimation of H/L ratios for proline-containing peptides. | Arginine-to-proline conversion. | Supplement SILAC media with unlabeled proline or use a cell line deficient in arginine catabolism. |
| Skewed H/L ratios. | Incomplete labeling. | Ensure >97% label incorporation; perform label-swap replicate experiments. | |
| Tracer Impurity | Underestimation of labeling from the primary tracer. | The isotopic tracer is not 100% pure. | Measure the purity of the tracer and account for it in the data analysis. |
Quantitative Data: Comparison of Natural Abundance Correction Methods
Several algorithms are available for natural abundance correction, each with its own assumptions and potential for introducing bias. The choice of method can impact the final calculated isotopic enrichment. While a direct quantitative comparison is highly dependent on the dataset, the following table summarizes the characteristics of common correction methods.
| Method | Principle | Advantages | Disadvantages |
| Matrix-based Classical Correction | Uses a correction matrix based on the theoretical natural abundance of isotopes. | Simple and computationally fast. | Can introduce errors if the theoretical and actual natural abundances differ. May perform poorly with low-resolution data. |
| Matrix-based "Skewed" Correction | An improved matrix method that accounts for the fact that labeled molecules have a different isotopic distribution than unlabeled ones. | More accurate than the classical method, especially for highly labeled species. | Can still be sensitive to measurement errors in the mass isotopomer distribution. |
| Least-Squares Implementation | A further refinement that uses a least-squares approach to find the best fit for the corrected data. | More robust to noise and experimental errors in the mass spectrometry data. | Can be computationally more intensive. |
Experimental Protocol: Troubleshooting Arginine-to-Proline Conversion
-
Pilot Experiment: Before a large-scale SILAC experiment, perform a small-scale pilot study. Culture cells in "heavy" arginine-containing medium and analyze the proteome for evidence of heavy proline in proline-containing peptides.
-
Proline Supplementation: If conversion is detected, supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L). This will inhibit the enzymatic conversion of arginine to proline.
-
Alternative Amino Acid Labeling: If proline supplementation is not effective or desirable, consider using a different labeled amino acid that is not metabolically converted, such as leucine.
-
Genetic Modification: For long-term studies in a specific cell line, consider using CRISPR/Cas9 or other genetic engineering techniques to knock out the arginase or ornithine transaminase genes responsible for the conversion.
Visualization: Natural Abundance Correction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the delay in cryopreservation timing during biobanking procedures on human liver tissue metabolomics | PLOS One [journals.plos.org]
- 4. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for natural 13C abundance in metabolic labeling studies
Welcome to the Technical Support Center for ¹³C Metabolic Labeling Studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the correction for natural ¹³C abundance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is correction necessary?
Many elements, including carbon, exist naturally as a mixture of stable isotopes. The most abundant carbon isotope is ¹²C, but there is also approximately 1.1% of the heavier isotope ¹³C.[1][2][3] In metabolic labeling studies, where ¹³C-enriched substrates are intentionally introduced to trace metabolic pathways, it is crucial to differentiate between the ¹³C incorporated from the tracer and the ¹³C that is naturally present in the metabolites.[1][2][4] Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1][2]
Q2: What are the key inputs for an accurate natural abundance correction?
To perform an accurate correction, you will need:
-
The correct molecular formula of the metabolite, including any derivatizing agents used during sample preparation for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
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The measured mass isotopologue distribution (MID) from the mass spectrometer. This is the raw data that will be corrected.[2]
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The isotopic purity of the ¹³C-labeled tracer. Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[2]
Q3: Is it acceptable to simply subtract the unlabeled spectrum from the labeled spectrum?
No, this is not a valid method for natural abundance correction.[5] Simply subtracting the mass isotopologue distribution (MDV) of an unlabeled sample from that of a labeled sample is inappropriate because the contribution of natural abundance scales with the abundance of the labeled species.[5][7] For instance, in a labeled sample, the natural ¹³C will contribute to peaks at higher masses (e.g., M+2, M+3), not just the M+1 peak seen in an unlabeled sample.[5]
Q4: Can I perform natural abundance correction on data from a low-resolution mass spectrometer?
Yes, correction for natural ¹³C abundance is not only possible but also critical for data from low-resolution mass spectrometers.[2] These instruments cannot resolve fine isotopic structures, making the mathematical correction essential for accurate quantification.[2]
Q5: What is isotopic steady state and why is it important?
Isotopic steady state is the point at which the ¹³C enrichment in a given metabolite becomes stable over time after the introduction of a ¹³C-labeled substrate.[5][8] Reaching isotopic steady state is a key assumption for many metabolic flux analysis models.[8] If the system is not at a steady state, it can lead to a poor fit between the model and the experimental data.[8]
Troubleshooting Guides
Problem 1: Negative abundance values after correction.
Possible Causes:
-
Low signal intensity or missing peaks: If the signal for a particular isotopologue is very low or absent in the raw data, the correction algorithm can sometimes produce a negative value.[2]
-
Incorrect background subtraction: Inaccurate background subtraction can distort the relative intensities of your isotopologues.[2]
-
Measurement errors: Random noise and measurement inaccuracies in the mass spectrometry data can lead to MIDs that, when corrected, result in negative values.[2]
Solutions:
-
It is generally recommended to set these negative values to zero and then re-normalize the remaining isotopologue fractions to 100%.[2] This approach acknowledges that negative abundances are not physically possible while preserving the relative distribution of the other isotopologues.[2]
-
Review and optimize your background subtraction methods.
-
Ensure your instrument is properly calibrated and that the signal-to-noise ratio for your metabolites of interest is sufficient.
Problem 2: Poor fit between simulated and measured labeling data in flux analysis.
Possible Causes:
-
Inaccurate natural abundance correction: Errors in the initial correction step will propagate through the entire flux analysis workflow.
-
Incorrect metabolic network model: The model may be missing relevant pathways or contain incorrect atom transitions.[8]
-
Failure to reach isotopic steady state: The assumption of isotopic steady state for the modeling may be invalid.[8]
-
Analytical errors: Issues with sample preparation, extraction, or the analytical instrument can introduce errors into the labeling data.[8]
Solutions:
-
Verify your correction method: Double-check the molecular formulas used and consider using a well-established correction software.
-
Refine your metabolic model: Ensure all relevant pathways and atom transitions are accurately represented for your biological system and experimental conditions.[8]
-
Confirm isotopic steady state: Perform a time-course experiment to ensure that the labeling of key metabolites has plateaued.[8] If steady state is not achievable, consider using non-stationary metabolic flux analysis methods.[8]
-
Review your experimental protocol: Check for potential sources of contamination or variability in sample handling.[8]
Problem 3: Inconsistent or unexpected labeling patterns.
Possible Causes:
-
Contamination with unlabeled carbon sources: The presence of unlabeled glucose or other substrates in your media can dilute the ¹³C tracer.
-
Metabolic pathway activity you didn't account for: Cells may utilize alternative metabolic routes that were not included in your initial hypothesis.[5]
-
Issues with the ¹³C-labeled tracer: The tracer may not be of the expected purity or may have degraded.
Solutions:
-
Use dialyzed serum in your media to minimize the introduction of unlabeled small molecules.
-
Carefully analyze the complete labeling patterns of downstream metabolites to uncover the activity of unexpected pathways.[5]
-
Verify the isotopic purity of your tracer using mass spectrometry.
Data Presentation
Table 1: Natural Abundance of Stable Isotopes for Common Elements in Metabolomics.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.985% |
| ²H | ~0.015% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Sulfur | ³²S | ~95.02% |
| ³³S | ~0.75% | |
| ³⁴S | ~4.21% | |
| Silicon | ²⁸Si | ~92.23% |
| ²⁹Si | ~4.68% | |
| ³⁰Si | ~3.09% |
Note: These are approximate values and can vary slightly.[1][3]
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Experiment and Data Correction.
This protocol outlines the key steps from cell culture to corrected mass isotopologue distributions.
-
Cell Culture and Labeling:
-
Metabolite Extraction:
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using a mass spectrometer (e.g., LC-MS or GC-MS).
-
Acquire data in full scan mode to capture the entire mass isotopologue distribution for your metabolites of interest.[2]
-
-
Data Processing and Natural Abundance Correction:
-
Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) of your target metabolites.[2]
-
Use a correction software (e.g., IsoCor, AccuCor) to correct the raw MIDs for natural ¹³C abundance.[2] The software will require the molecular formula of the metabolite (and any derivatives).[2]
-
The output will be the corrected MIDs, which reflect the true incorporation of the ¹³C tracer.
-
Visualizations
Caption: Workflow for ¹³C labeling and natural abundance correction.
Caption: Troubleshooting negative abundance values after correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. idc-online.com [idc-online.com]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Dealing with co-eluting isobaric species in 13C lipid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with co-eluting isobaric species in 13C lipid analysis.
Troubleshooting Guide
Issue: Poor separation of isobaric lipids.
Q1: My chromatogram shows a single peak for what I suspect are multiple co-eluting isobaric lipid species. How can I improve their separation?
A1: Achieving baseline separation of isobaric lipids can be challenging. Here are several strategies to improve chromatographic resolution:
-
Optimize the Gradient Elution: A shallower gradient can increase the separation between closely eluting compounds. Experiment with decreasing the rate of change of the mobile phase composition.
-
Change the Stationary Phase: Not all columns are created equal. Consider using a column with a different chemistry (e.g., C30 instead of C18) or a smaller particle size for higher efficiency.
-
Employ 2D-LC: Two-dimensional liquid chromatography (2D-LC) provides a significant increase in peak capacity by using two different columns with orthogonal separation mechanisms. This is a powerful technique for resolving complex mixtures.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity for lipid isomers compared to liquid chromatography and is often used for the separation of non-polar compounds like lipids.
Issue: Difficulty in distinguishing between isobaric species in the mass spectrometer.
Q2: Even with some chromatographic separation, my mass spectra for two isobaric lipids are nearly identical. How can I differentiate them?
A2: Mass spectrometry offers several tools to distinguish between isobaric species, even when they co-elute:
-
High-Resolution Mass Spectrometry (HRMS): While isobars have the same nominal mass, they may have slightly different exact masses due to differences in their elemental composition. An Orbitrap or FT-ICR mass spectrometer can resolve these small mass differences.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can be unique to specific isomers. By isolating the precursor ion and fragmenting it, you can generate a characteristic MS/MS spectrum that acts as a fingerprint for that molecule.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Isobaric lipids with different three-dimensional structures will have different drift times, allowing for their separation before they enter the mass analyzer. This technique has been shown to be effective in separating lipid isomers.
-
Chemical Derivatization: Derivatizing the lipid molecules can introduce a unique mass tag or alter their fragmentation behavior, making them easier to distinguish.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting isobaric species in the context of 13C lipid analysis?
A1: Co-eluting isobaric species are two or more different lipid molecules that have the same nominal mass (isobaric) and are not separated by the chromatography system (co-eluting). In 13C lipid analysis, this is further complicated by the incorporation of the heavy 13C isotope, which can create overlapping isotopic envelopes between different lipid species, making accurate quantification challenging.
Q2: How does the presence of 13C isotopes complicate the analysis of isobaric lipids?
A2: The natural abundance of 13C is about 1.1%. When lipids are isotopically labeled with 13C, the resulting mass spectra show a distribution of isotopologues. If two isobaric lipids co-elute, their isotopic envelopes can overlap, leading to inaccuracies in determining the enrichment of each species.
Q3: Can software help in deconvoluting the signals from co-eluting isobaric species?
A3: Yes, several software packages and algorithms are available that can perform deconvolution of overlapping chromatographic peaks and mass spectral data. These tools use mathematical models to separate the contributions of individual components to the overall signal. However, the accuracy of these methods depends heavily on the quality of the data and the degree of overlap.
Q4: What are some common examples of isobaric lipids that are difficult to separate?
A4: Common examples include:
-
Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) plasmalogens: These have very similar structures and masses.
-
Sphingomyelin (SM) and Phosphatidylcholine (PC) species: For example, SM(d18:1/16:0) and PC(16:0/16:1) are isobaric.
-
Positional isomers of fatty acids on the glycerol backbone: For instance, PC(16:0/18:1) and PC(18:1/16:0).
Experimental Protocols & Data
Table 1: Comparison of Chromatographic Techniques for Isobaric Lipid Separation
| Technique | Principle | Advantages | Disadvantages |
| Reverse-Phase LC | Separation based on hydrophobicity. | Widely used, good for separating lipids with different fatty acyl chain lengths and degrees of unsaturation. | May not resolve positional isomers or lipids with very similar structures. |
| Normal-Phase LC | Separation based on the polarity of the head group. | Effective for separating different lipid classes (e.g., PC, PE, PI). | Less effective for separating lipids within the same class that have different fatty acyl chains. |
| 2D-LC | Utilizes two columns with different separation mechanisms. | Significantly increased peak capacity, excellent for complex samples. | More complex setup, longer analysis times. |
| SFC | Uses a supercritical fluid as the mobile phase. | Can provide unique selectivity for non-polar lipids, faster separations. | Requires specialized equipment. |
Table 2: Mass Spectrometry Techniques for Differentiating Isobaric Lipids
| Technique | Principle | Application in Isobaric Lipid Analysis |
| High-Resolution MS | Measures mass-to-charge ratio with high accuracy. | Can distinguish between isobars with different elemental compositions. |
| MS/MS | Fragments precursor ions to generate characteristic product ions. | Can differentiate between isomers based on their unique fragmentation patterns. |
| Ion Mobility-MS | Separates ions based on their size and shape. | Can separate isobaric lipids with different three-dimensional structures. |
Visualizations
Caption: Workflow for resolving co-eluting isobaric lipids.
Caption: Strategies for addressing co-eluting isobaric species.
Improving reproducibility of 13C-oleic acid tracer studies
Welcome to the technical support center for 13C-oleic acid tracer studies. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design, execution, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is a 13C-oleic acid tracer study?
A 13C-oleic acid tracer study is a metabolic research method used to track the fate of oleic acid, a monounsaturated fatty acid, within a biological system. By using oleic acid labeled with the stable isotope carbon-13 (13C), researchers can distinguish the exogenously supplied oleic acid from the endogenous (unlabeled) pool. This allows for the measurement of its absorption, distribution, and incorporation into various lipid species such as triglycerides, phospholipids, and cholesteryl esters, as well as its oxidation.[1] These studies provide valuable insights into lipid metabolism under different physiological, pathological, or pharmacological conditions.[1][2]
Q2: Why should I use a 13C-labeled tracer instead of other isotopes?
Carbon-13 is a non-radioactive (stable) isotope, making it safer to handle and use in both preclinical and clinical research compared to radioactive isotopes like 14C.[1] Modern mass spectrometry techniques are highly sensitive and can readily detect the mass shift caused by the 13C label, allowing for precise quantification of labeled molecules.[1][3]
Q3: What are the key considerations when designing a 13C-oleic acid tracer experiment?
Effective experimental design is crucial for obtaining reliable data. Key considerations include:
-
Tracer Dose: The amount of 13C-oleic acid should be sufficient to be detected but not so large as to perturb the natural metabolic pathways.[1][3]
-
Route of Administration: The choice of administration route (e.g., oral gavage, intravenous injection, or addition to cell culture media) depends on the biological question.[2] Oral administration is used to study intestinal absorption and lipid assembly, while intravenous injection bypasses the gut and directly introduces the tracer into the circulation.[2]
-
Fasting State: The fasting state of the animal model can significantly impact lipid metabolism. Overnight fasting is common for in vivo studies.[2]
-
Time Points: A time-course study with multiple sampling points is often necessary to capture the dynamics of oleic acid metabolism.[1][2]
-
Analytical Method: The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the specific lipids being analyzed and the desired level of detail.[4][5]
Troubleshooting Guides
Experimental Design & Setup
Q4: My 13C enrichment is too low. What could be the cause?
Low 13C enrichment can stem from several factors:
-
Insufficient Tracer Dose: The administered dose of 13C-oleic acid may be too low relative to the endogenous oleic acid pool. Consider increasing the tracer dose, but be mindful of not perturbing the system.[2][3]
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Poor Bioavailability (Oral Dosing): If administering orally, the formulation may lead to poor absorption. Ensure the 13C-oleic acid is properly emulsified, for example, in corn oil or TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate).[1][2]
-
Incorrect Sampling Time: You might be sampling at a time point where the peak enrichment has already passed or has not yet been reached. A pilot study with a broader range of time points can help optimize your sampling window.[1][2]
-
Rapid Turnover: The lipid pool you are studying may have a very high turnover rate, leading to rapid dilution of the tracer.
Q5: How do I choose the right vehicle for administering 13C-oleic acid in vivo?
The choice of vehicle is critical and depends on the route of administration and the experimental goals.
-
Oral Gavage: For studying intestinal lipid assembly, mixing the free acid form of 13C-oleic acid with corn oil or olive oil is a common practice.[1][2] Aqueous vehicles like TPGS can also be used and may result in different absorption kinetics.[2]
-
Intravenous Injection: For IV administration, the potassium salt of 13C-oleic acid can be dissolved in a lipid emulsion like Intralipid 20.[2] This requires brief vortexing and sonication to ensure the fatty acid is fully solubilized.[2]
Sample Preparation & Extraction
Q6: I am seeing a lot of variability between my replicate samples. What are some common sources of error during sample preparation?
Variability can be introduced at multiple stages:
-
Inconsistent Extraction Efficiency: Ensure your lipid extraction protocol is robust and consistently applied to all samples. Using an internal standard, such as heptadecanoic acid (C17:0) or a deuterated oleic acid, can help normalize for extraction variability.[5][6]
-
Sample Degradation: Lipids are prone to oxidation. Store samples at -80°C and minimize freeze-thaw cycles. Work quickly and on ice when possible.
-
Incomplete Derivatization (for GC-MS): If using GC-MS, fatty acids need to be derivatized to their more volatile esters (e.g., fatty acid methyl esters - FAMEs).[7] Incomplete reactions will lead to inaccurate quantification. Ensure fresh derivatization reagents and appropriate reaction conditions (time and temperature).[7]
Q7: What is a reliable protocol for extracting lipids from plasma?
A common method involves protein precipitation followed by lipid extraction. For example, 10 µL of plasma can be mixed with 90 µL of methanol containing an appropriate internal standard.[1] After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the lipids can be further processed or directly analyzed.[1] For a more comprehensive extraction of different lipid classes, methods like the Folch or Bligh-Dyer extraction using chloroform and methanol are standard.
LC-MS / GC-MS Analysis
Q8: I am having trouble with peak shape (tailing, fronting, or splitting) in my chromatogram. What should I check?
Poor peak shape can compromise resolution and quantification.[8]
-
Column Issues: The analytical column could be contaminated or degraded.[8][9] Try flushing the column or, if necessary, replacing it. For GC-MS, breaking off the first few inches of the column can sometimes resolve issues.[9]
-
Injection Technique: For GC-MS, issues like backflash can occur if the injection volume is too large for the liner.[10] For LC-MS, ensure the sample is fully dissolved in the mobile phase to prevent precipitation upon injection.[11]
-
Mobile Phase (LC-MS): Ensure the mobile phase pH is appropriate and that any additives are volatile and LC-MS grade.[12] Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape.[8]
-
Source Contamination (MS): A dirty ion source is a common cause of poor sensitivity and peak shape.[8] Regular cleaning of the ion source is essential.
Q9: My signal intensity is low or inconsistent. What are the likely causes?
Low or fluctuating signal intensity is a frequent problem.
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.[13] Run a system suitability test with a standard compound to verify instrument performance before running your samples.[12]
-
Ion Suppression (LC-MS): Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[12] Improving sample cleanup (e.g., using solid-phase extraction) or optimizing the chromatography to separate the analyte from interfering compounds can help.[12]
-
Leaks in the System (GC-MS): Air leaks can degrade the column and reduce sensitivity.[13] Check all fittings and connections for leaks.
-
Detector Issues: The detector, such as the electron multiplier in a mass spectrometer, may be nearing the end of its lifespan and require replacement.[10]
Data Interpretation
Q10: How do I calculate the enrichment of 13C-oleic acid in my target lipid?
Enrichment is determined by measuring the relative abundance of the labeled (M+n) and unlabeled (M+0) isotopologues of the lipid of interest. For example, if you are measuring triolein (a triglyceride with three oleic acid molecules), you would monitor the ion signals for:
-
M0: Triolein with no 13C-oleic acid.
-
M1: Triolein with one 13C-oleic acid (M+18 for U-13C18 oleic acid).
-
M2: Triolein with two 13C-oleic acids (M+36).
-
M3: Triolein with three 13C-oleic acids (M+54).[2]
The percent enrichment can be calculated from the peak areas of these different isotopologues. The concentration of the labeled lipid is often determined from the peak area ratio of the analyte to a heavy-labeled internal standard.[1]
Q11: What is Mass Isotopomer Distribution Analysis (MIDA) and when should I use it?
MIDA is a mathematical approach used to determine the synthesis rates of polymers, such as triglycerides, by analyzing the distribution of mass isotopomers.[4] By measuring the relative abundances of M1, M2, and M3 forms of a triglyceride, MIDA can be used to calculate the isotopic enrichment of the precursor pool (the oleoyl-CoA pool) from which the triglyceride was synthesized.[2][4] This is a powerful technique for quantifying plasma triglyceride synthesis rates in vivo.[4]
Quantitative Data & Protocols
Table 1: Typical Experimental Parameters for In Vivo 13C-Oleic Acid Tracer Studies in Mice
| Parameter | Oral Gavage | Intravenous (IV) Injection |
| Mouse Strain | C57BL/6 | C57BL/6 |
| Fasting | 4-hour pseudofast or 16-hour overnight fast[2] | 4-hour pseudofast[2] |
| Tracer Form | [U-13C18] Oleic acid (free acid)[2] | Potassium salt of [U-13C18] oleic acid[2] |
| Vehicle | Corn oil[1][2] or 20% TPGS[1][2] | Intralipid 20[2] |
| Tracer Dose | 50 - 150 mg/kg[1][2] | 10 - 150 mg/kg[2] |
| Blood Sampling | Tail nick or other appropriate method[2] | Tail nick or other appropriate method[2] |
| Time Points | 0, 0.5, 1, 2, 4 hours post-dose[2] | 15, 30, 60, 120 minutes post-dose[2] |
| Sample Volume | ~10 µL plasma per time point[1] | ~10 µL plasma per time point[1] |
Experimental Protocol: In Vivo 13C-Oleic Acid Tracer Study in Mice (Oral Gavage)
-
Animal Preparation: Fast male C57BL/6 mice overnight (approximately 16 hours).[2]
-
Tracer Preparation: Prepare a dosing solution by mixing the free acid form of [U-13C18] oleic acid directly with corn oil to a final concentration of 15 mg/mL.[2]
-
Tracer Administration: Administer the tracer solution to the mice via oral gavage at a volume of 10 mL/kg body weight. This results in a total dose of 150 mg/kg.[2]
-
Blood Collection: Collect blood samples (approximately 10-20 µL) via tail nick at baseline (0 hours) and at 0.5, 1, 2, and 4 hours after tracer administration.[2] Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation for LC-MS:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 90 µL of methanol containing a suitable internal standard (e.g., d5-triglyceride).[1]
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples to pellet the insoluble proteins.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]
-
-
LC-MS Analysis:
-
Inject 5-10 µL of the supernatant onto a suitable UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).[1]
-
Use a reverse-phase C18 column for lipid separation.
-
Employ a gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium formate.
-
Set up the mass spectrometer to acquire data in full scan mode or using multiple reaction monitoring (MRM) to specifically detect the unlabeled and 13C-labeled isotopologues of the target lipids.[1]
-
-
Data Analysis:
Visualizations
Caption: General experimental workflow for an in vivo 13C-oleic acid tracer study.
Caption: Metabolic fate of 13C-oleic acid into major lipid classes and oxidation.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurisotop.com [eurisotop.com]
- 4. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. zefsci.com [zefsci.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance 13C-Labeled Lipid Species
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying low-abundance 13C-labeled lipid species.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low-abundance 13C-labeled lipid species so challenging?
A1: The primary challenges stem from several factors:
-
Low Signal Intensity: The concentration of the labeled lipid species may be near or below the limit of detection of the mass spectrometer, resulting in a poor signal-to-noise ratio.[1]
-
Isotopic Interference: The natural abundance of 13C (approximately 1.1%) in biological molecules creates overlapping isotopic peaks, which can obscure the signal from the low-abundance labeled species.[2][3][4] This requires accurate correction for the natural 13C abundance to distinguish the experimentally introduced label.[3][5]
-
Co-eluting Species: In complex lipid mixtures, other lipids or molecules can co-elute with the target analyte, causing ion suppression or enhancement in the mass spectrometer and interfering with accurate quantification.[2]
-
Dynamic Range Limitations: Mass spectrometers have a finite dynamic range, making it difficult to simultaneously and accurately measure very low-abundance labeled species in the presence of highly abundant unlabeled lipids.
Q2: What is the importance of correcting for natural 13C abundance?
Q3: How can I improve the signal-to-noise ratio for my low-abundance 13C-labeled lipids?
A3: Several strategies can be employed to improve the signal-to-noise ratio:
-
Increase Sample Concentration: If possible, concentrate the sample to increase the amount of the target analyte introduced into the instrument.[1]
-
Optimize Chromatographic Separation: Improve the liquid chromatography (LC) method to better separate the target lipid from interfering compounds, reducing matrix effects and background noise.[2]
-
Use High-Sensitivity Instrumentation: Employ mass spectrometers with higher sensitivity and resolution, such as those equipped with a cryoprobe or high-field magnets.[1][6]
-
Increase the Number of Scans: For NMR spectroscopy, increasing the number of scans can improve the signal-to-noise ratio.[1]
-
Implement Signal Suppression Techniques: In NMR, methods to suppress high-intensity signals from abundant lipids can enhance the visibility of weaker signals from low-abundance species.[7]
Q4: What are the best practices for sample preparation to minimize variability?
A4: Consistent and careful sample preparation is crucial for reproducible results. Best practices include:
-
Use of Internal Standards: Incorporate a suite of isotopically labeled internal standards (e.g., 13C- or deuterium-labeled lipids) that are not naturally present in the sample.[8][9] These standards help to correct for variations in sample extraction, processing, and instrument response.[8]
-
Standardized Extraction Protocols: Use a well-validated lipid extraction method, such as the Folch or Bligh-Dyer method, and apply it consistently across all samples.
-
Minimize Contamination: Use high-purity solvents and clean labware to avoid the introduction of exogenous lipids or contaminants that can interfere with the analysis.
-
Prevent Lipid Degradation: Work quickly and at low temperatures during sample preparation to minimize enzymatic and chemical degradation of lipids.[8]
Troubleshooting Guides
Issue 1: Low or No Detectable Signal for the 13C-Labeled Lipid
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Label Incorporation | Verify labeling efficiency. | Analyze a control sample with a known high level of incorporation. Optimize labeling time and precursor concentration in your experimental system. |
| Low Analyte Concentration | Increase sample amount. | If sample is limited, consider using a more sensitive instrument or optimizing the injection volume.[10] |
| Poor Ionization Efficiency | Optimize mass spectrometer source parameters. | Adjust settings such as spray voltage, gas flow, and temperature to maximize the signal for your lipid class of interest. |
| Matrix Effects | Improve chromatographic separation. | Modify the LC gradient, change the column, or use a different separation technique (e.g., HILIC) to separate the analyte from co-eluting, interfering compounds.[2] |
Issue 2: Inaccurate Quantification and High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Natural Abundance Correction | Review and validate the correction algorithm. | Ensure the correct molecular formula is used for the analyte.[2] Use software specifically designed for natural abundance correction and test it with an unlabeled standard to ensure the M+0 abundance is close to 100% after correction.[2] |
| Inadequate Internal Standard Normalization | Use appropriate internal standards. | Employ a 13C-labeled internal standard for each lipid class being quantified for the most accurate correction of experimental variability.[8][9] |
| Instrument Drift | Monitor instrument performance. | Inject quality control (QC) samples periodically throughout the analytical run to monitor for and correct any signal drift.[2] |
| Incorrect Peak Integration | Manually review peak integration. | Visually inspect the integrated peaks for all isotopologues to ensure the software has correctly defined the peak start and end points. Adjust integration parameters if necessary.[2] |
Issue 3: Negative Abundance Values After Natural Abundance Correction
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Signal Intensity or Missing Peaks | Check the raw data for low-intensity peaks. | If the signal for an isotopologue is at or below the noise level, it can lead to negative values after correction. Consider increasing the sample concentration or using a more sensitive instrument.[2] |
| Background Interference | Examine the chromatogram for co-eluting peaks. | High background noise or co-eluting species can distort the mass isotopologue distribution. Improve chromatographic separation or implement background subtraction.[2] |
| Incorrect Molecular Formula | Verify the molecular formula of the analyte. | An incorrect formula will lead to an inaccurate theoretical natural abundance distribution and erroneous correction.[2] |
Experimental Protocols
Protocol 1: General Workflow for 13C-Labeled Lipid Analysis
This protocol outlines the key steps from sample preparation to data analysis for quantifying 13C-labeled lipids.
-
13C Labeling of Cells or Organisms:
-
Lipid Extraction:
-
Harvest cells or tissues and quench metabolism rapidly, often using cold methanol.
-
Perform lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.
-
Spike the sample with a known amount of a 13C-labeled internal standard mixture before extraction.[8]
-
-
LC-MS/MS Analysis:
-
Separate the lipid extract using liquid chromatography (LC) to reduce complexity and minimize matrix effects.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to accurately measure the mass-to-charge ratio (m/z) of the lipid isotopologues.[6]
-
Acquire data in full scan mode to capture the entire mass isotopologue distribution.[2]
-
-
Data Processing:
-
Process the raw mass spectrometry data using software such as MS-DIAL or the instrument vendor's software.[2]
-
Integrate the peak areas for each isotopologue of the target lipid species.
-
-
Natural Abundance Correction and Quantification:
-
Use a correction algorithm or software (e.g., IsoCor) to subtract the contribution of naturally occurring 13C isotopes.[2]
-
Normalize the corrected peak areas to the corresponding internal standard.
-
Calculate the fractional enrichment or absolute concentration of the 13C-labeled lipid species.
-
Visualizations
Caption: A generalized workflow for the analysis of 13C-labeled lipids.
Caption: A decision tree for troubleshooting low signal intensity.
Caption: Incorporation of a 13C-label into a low-abundance lipid species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03019B [pubs.rsc.org]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Ensuring Accuracy in Metabolic Research: A Guide to Validating 13C Fatty Acid Tracer Results with Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Validation in 13C Tracer Studies
Metabolic flux analysis using 13C tracers relies on sensitive and accurate measurements of isotopic enrichment in various metabolites. Without proper validation, analytical artifacts can be misinterpreted as biological phenomena. Certified Reference Materials, with their well-characterized isotopic composition, serve as the gold standard for assessing the accuracy and precision of analytical methods.[1]
Comparative Analysis of Validation Strategies
While various materials can be used for quality control, CRMs and in-house reference materials produced under controlled conditions offer the most robust validation.
Table 1: Comparison of Reference Materials for 13C Fatty Acid Tracer Validation
| Feature | Certified Reference Materials (CRMs) | In-vivo Synthesized Reference Material (e.g., 13C-labeled yeast) | Unlabeled Analytical Standards |
| Traceability | Highest level of traceability to international standards. | Traceable to the specific labeled substrate used for growth.[2] | Not applicable for isotopic validation. |
| Accuracy Assessment | Provides a "true" value for assessing analytical bias. | Allows for assessment of accuracy based on predictable labeling patterns.[2] | Used for calibration curves and assessing instrument response. |
| Precision Assessment | Excellent for determining intra- and inter-day precision. | Good for assessing precision under specific experimental conditions. | Can be used to assess analytical precision for the unlabeled analyte. |
| Matrix Effects | May not fully represent the complexity of biological matrices. | Can mimic biological matrix effects more closely.[2] | Does not account for matrix effects on isotopic measurements. |
| Availability | Commercially available for specific fatty acids. | Requires in-house production and characterization.[2] | Widely available. |
| Cost | Generally higher cost. | Potentially lower cost for large-scale studies but requires initial investment in development. | Lower cost. |
Quantitative Performance Data
The precision and accuracy of 13C fatty acid analysis are critical. The following table summarizes typical performance characteristics of validated methods using mass spectrometry.
Table 2: Performance Metrics for 13C Fatty Acid Quantification using Validated Methods
| Analytical Method | Analyte | Precision (% RSD) | Trueness Bias (%) | Limit of Detection (LOD) |
| GC-MS | 13C-Palmitate | < 1%[2] | 0.01 - 1%[2] | Low µM range |
| LC-MS/MS | 13C-Oleate | < 5% | < 5% | Sub-µM range |
| GC-C-IRMS | 13C-Fatty Acid Methyl Esters | ±0.2‰ (δ13C) | ±0.2‰ (δ13C) | Not typically used for absolute quantification |
RSD: Relative Standard Deviation. Data synthesized from cited literature.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are key experimental procedures for the validation of 13C fatty acid tracer studies.
1. Sample Preparation and Lipid Extraction
A modified Bligh and Dyer method is commonly used for lipid extraction from biological samples.
-
Homogenization: Homogenize tissue or cell pellets in a mixture of chloroform and methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Extraction: The lower organic phase containing the lipids is collected.
-
Drying: The extracted lipids are dried under a stream of nitrogen.
2. Hydrolysis and Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs).
-
Saponification: The lipid extract is hydrolyzed using a methanolic base (e.g., KOH in methanol) to release free fatty acids.
-
Methylation: Fatty acids are then esterified to FAMEs using an acid catalyst (e.g., sulfuric acid in methanol) or other derivatizing agents like pentafluorobenzyl bromide (PFBBr) for enhanced sensitivity in negative chemical ionization mode.[3]
3. Analytical Instrumentation and Parameters
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A polar capillary column (e.g., VF-WAXms) is typically used for the separation of FAMEs.[4]
-
Ionization Mode: Electron Ionization (EI) is common, but Negative Chemical Ionization (NCI) can provide higher sensitivity for certain derivatives.[3]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity for the target isotopologues.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: Reversed-phase columns (e.g., C18) are commonly used for the separation of free fatty acids.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.
-
Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Orbitrap or Q-TOF are used.[2][6] Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity.[6]
Data Analysis and Validation Workflow
The following diagram illustrates a typical workflow for validating 13C fatty acid tracer results using a certified reference material.
Signaling Pathway Context
The validated fatty acid tracer data can then be used to understand metabolic pathways, such as the contribution of glucose-derived carbon to fatty acid synthesis via citrate from the TCA cycle.
Conclusion
The rigorous validation of 13C fatty acid tracer results using certified reference materials is indispensable for generating high-quality, reliable data in metabolic research. By implementing the protocols and workflows outlined in this guide, researchers can ensure the accuracy of their findings, leading to a deeper and more accurate understanding of fatty acid metabolism in health and disease. The use of CRMs, coupled with robust analytical methods, provides the necessary confidence to make significant scientific advancements.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Compound-Specific Fatty Acid δ13C and δ2H Values to Track Fish Mobility in a Small Sub-alpine Catchment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
A Comparative Analysis of the Metabolic Fates of 13C-Stearic and 13C-Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of two prominent long-chain fatty acids: stearic acid (18:0), a saturated fatty acid, and oleic acid (18:1), a monounsaturated fatty acid. By utilizing stable isotope labeling with carbon-13 (13C), researchers can meticulously track the absorption, distribution, and transformation of these fatty acids within biological systems. This comparison is crucial for understanding their distinct physiological roles and their implications in health and disease, particularly in the context of cardiovascular health and metabolic disorders.
Quantitative Metabolic Parameters: A Side-by-Side Comparison
A key study comparing the postprandial metabolism of uniformly labeled 13C-stearic acid (U-13C18:0) and 13C-oleic acid (U-13C18:1) in hypercholesterolemic postmenopausal women revealed significant differences in their kinetic profiles. The following table summarizes the key quantitative findings from this research.[1][2][3]
| Metabolic Parameter | 13C-Stearic Acid (18:0) | 13C-Oleic Acid (18:1) | Key Findings |
| Plasma Area Under the Curve (AUC) | 66% higher than oleic acid | Lower | Stearic acid has a greater and more sustained presence in the plasma post-absorption.[1][2][3] |
| Plasma Clearance Rate | 46% lower than oleic acid | Higher | Stearic acid is cleared from the plasma at a significantly slower rate.[2][3] |
| Cumulative Oxidation Rate | 34% lower than oleic acid | Higher | Oleic acid is more readily oxidized for energy production compared to stearic acid.[2][3] |
| Detected Plasma Metabolites | 13C-Palmitic acid (16:0), 13C-Palmitoleic acid (16:1), 13C-Oleic acid (18:1) | None detected within the study timeframe | Stearic acid undergoes conversion to other fatty acids, including its monounsaturated counterpart, oleic acid.[2][3] |
| Incorporation into Lipid Fractions | Preferentially incorporated into cholesteryl esters and triglycerides | Lower incorporation into cholesteryl esters and triglycerides | Stearic acid shows a greater tendency to be stored in these lipid fractions.[1][2][3] |
| Intestinal Absorption Efficiency | Reported as ~78% to 94.1% in different studies | Reported as ~97.2% to >99% in different studies | Oleic acid is generally more efficiently absorbed from the gut than stearic acid.[4][5] |
Experimental Protocols
The data presented above was primarily derived from a randomized controlled crossover trial. Below is a detailed methodology for the key kinetic study.
Study Design: A randomized-controlled crossover trial was conducted with six hypercholesterolemic postmenopausal women.[3] Participants consumed isocaloric diets enriched in either stearic acid or oleic acid for five weeks each.[3]
Isotope Administration: On day one of the fifth week, following a 12-hour fast, participants received their respective experimental diet divided into 13 hourly meals.[3] A tracer dose of either U-13C18:0 or U-13C18:1 (1.0 mg/kg body weight) was incorporated into the 1:00 PM meal.[3]
Sample Collection: Serial blood and breath samples were collected over a 12-hour period, with additional fasting samples taken at 24 and 48 hours.[3]
Analytical Methods:
-
Fatty Acid Profiles: Plasma and lipid subfraction fatty acid profiles were analyzed using gas chromatography-flame ionization detector (GC-FID).[2][3]
-
Isotope Enrichment: The enrichment of 13C-labeled fatty acids was determined by liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS).[2][3]
-
Fatty Acid Oxidation Rate: The rate of fatty acid oxidation was assessed by measuring expired 13CO2 using isotope ratio mass spectrometry.[2][3]
Visualizing the Metabolic Pathways and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for the comparative metabolic study.
Caption: Comparative metabolic fates of stearic and oleic acid.
Key Metabolic Differences and Implications
The primary distinction in the metabolic fate of stearic acid compared to oleic acid lies in its slower plasma clearance and lower rate of oxidation.[2][3] This leads to a more prolonged elevation of stearic acid in the bloodstream following a meal. Furthermore, a significant portion of ingested stearic acid is converted in vivo to oleic acid, a process catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1). This conversion is a critical metabolic step that influences the overall physiological effects of dietary stearic acid. The detection of 13C-labeled oleic acid in the plasma of individuals who consumed 13C-stearic acid provides direct evidence of this metabolic pathway.[2][3]
In contrast, oleic acid is more rapidly cleared from the plasma and is more readily utilized as an energy source through beta-oxidation.[2][3] The absence of detected plasma metabolites of 13C-oleic acid within the study's timeframe suggests that its primary immediate fate is either oxidation or incorporation into tissues.[2][3]
The preferential incorporation of stearic acid into cholesteryl esters and triglycerides suggests a greater propensity for storage.[1][2][3] This, combined with its slower clearance, may have implications for lipid metabolism and cardiovascular health that are distinct from those of oleic acid.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearic acid absorption and its metabolizable energy value are minimally lower than those of other fatty acids in healthy men fed mixed diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 13C-oleic acid flux data with other metabolic assays
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of fatty acid metabolism is paramount. 13C-Metabolic Flux Analysis (13C-MFA) using tracers like oleic acid has become a gold standard for quantifying the intracellular pathways of fatty acid metabolism. However, to ensure the robustness and accuracy of these findings, cross-validation with complementary metabolic assays is crucial. This guide provides a comprehensive comparison of 13C-oleic acid flux data with other key metabolic assays, supported by detailed experimental protocols and data.
The Central Role of 13C-Oleic Acid Flux Analysis
13C-Oleic Acid Metabolic Flux Analysis is a powerful technique that utilizes oleic acid labeled with the stable isotope carbon-13 (13C) to trace its metabolic fate within cells. By tracking the incorporation of 13C into various downstream metabolites, researchers can precisely quantify the rates (fluxes) of metabolic pathways involved in fatty acid uptake, storage, and oxidation. This provides a detailed snapshot of cellular lipid metabolism under specific conditions.
The Imperative of Cross-Validation
While 13C-MFA provides unparalleled detail, cross-validating these findings with orthogonal methods is essential for several reasons:
-
Confirmation of Results: Independent verification from different experimental platforms strengthens the confidence in the observed metabolic fluxes.
-
Comprehensive Understanding: Each assay provides a unique perspective on cellular metabolism. Combining them offers a more holistic view of the metabolic state.
-
Identifying Potential Artifacts: Discrepancies between different assays can highlight potential experimental artifacts or reveal novel regulatory mechanisms.
This guide focuses on the cross-validation of 13C-oleic acid flux data with three widely used metabolic assays: the Seahorse XF Fatty Acid Oxidation (FAO) Assay, the Glucose Uptake Assay, and the Lactate Production Assay.
Quantitative Comparison of Metabolic Assays
To illustrate the cross-validation process, the following table summarizes hypothetical yet representative quantitative data from a study investigating the effect of a novel therapeutic compound on oleic acid metabolism in a cancer cell line.
| Metabolic Parameter | Control | Therapeutic Compound |
| 13C-Oleic Acid Flux to Acetyl-CoA (nmol/mg protein/hr) | 15.2 ± 1.8 | 8.5 ± 1.1 |
| Seahorse XF FAO Rate (OCR pmol/min/µg protein) | 50.3 ± 4.5 | 28.1 ± 3.2 |
| Glucose Uptake (nmol/mg protein/hr) | 25.6 ± 2.9 | 45.8 ± 4.1 |
| Lactate Production (nmol/mg protein/hr) | 40.1 ± 3.7 | 75.3 ± 6.8 |
Data are presented as mean ± standard deviation.
These data illustrate a scenario where the therapeutic compound inhibits fatty acid oxidation, as evidenced by both the reduced flux of 13C-oleic acid to acetyl-CoA and the decreased oxygen consumption rate (OCR) in the Seahorse assay. Concurrently, the cells exhibit a metabolic shift towards glycolysis, indicated by increased glucose uptake and lactate production. This concordance across different assays provides strong evidence for the compound's mechanism of action.
Visualizing the Metabolic Interplay
The following diagrams illustrate the key metabolic pathways and the experimental workflow for cross-validation.
A Comparative Guide: 13C5-Labeled vs. Fully Labeled 13C18-Oleic Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of cellular metabolism. The choice of isotopic labeling pattern in a tracer molecule can significantly influence the nature and quality of the data obtained. This guide provides a comprehensive comparison between partially labeled 13C5-oleic acid and fully labeled 13C18-oleic acid, offering insights into their respective advantages, supported by experimental considerations, to aid researchers in selecting the optimal tracer for their specific research questions.
At a Glance: Key Differences and Primary Applications
The fundamental advantage of using 13C5-labeled oleic acid over its fully labeled counterpart lies in the ability to trace the metabolic fate of specific carbon atoms within the oleic acid backbone. This partial labeling provides a higher resolution for dissecting complex metabolic pathways, particularly those involving fragmentation and rearrangement of the carbon skeleton. In contrast, fully labeled 13C18-oleic acid is ideal for quantifying the overall contribution of oleic acid to downstream metabolites and assessing de novo fatty acid synthesis.
| Feature | 13C5-Labeled Oleic Acid | Fully Labeled 13C18-Oleic Acid |
| Primary Application | Elucidating specific metabolic pathways, tracking carbon transitions, and studying fatty acid modifications. | Quantifying the overall contribution of oleic acid to downstream metabolites and measuring de novo synthesis. |
| Information Richness | High - provides insights into specific bond cleavages and carbon rearrangements. | Moderate - primarily indicates the incorporation of the entire oleic acid molecule. |
| Metabolic Scrambling | Less prone to misinterpretation from scrambling of labeled carbons in central carbon metabolism. | Can be more challenging to interpret when labeled carbons are recycled through central metabolic pathways. |
| Cost-Effectiveness | Generally more cost-effective to synthesize compared to the fully labeled version. | Typically more expensive due to the need to label all 18 carbon atoms. |
| Mass Spectrometry Analysis | Allows for the tracking of specific labeled fragments, aiding in pathway identification. | Results in a larger mass shift, which can be easier to detect, but provides less granular information on fragmentation. |
Delving Deeper: Conceptual Advantages of Partial Labeling
The use of partially labeled tracers like 13C5-oleic acid is particularly advantageous in the context of metabolic flux analysis (MFA) and the study of isotopologue distributions.[1][2] By labeling only specific carbons, researchers can gain a more nuanced understanding of how oleic acid is metabolized.
For instance, if the five labeled carbons are strategically placed within the oleic acid molecule, their appearance in different fragments of downstream metabolites can reveal the precise enzymatic reactions that have occurred. This is especially valuable when studying processes like beta-oxidation, where the fatty acid chain is sequentially cleaved into two-carbon acetyl-CoA units.[3][4] A fully labeled oleic acid would show that the acetyl-CoA is derived from oleic acid, but a partially labeled tracer could reveal the rate at which different segments of the fatty acid chain are processed.
Furthermore, when studying the interaction of fatty acid metabolism with central carbon metabolism, such as the Krebs cycle, the use of partially labeled substrates can help to minimize the confounding effects of metabolic scrambling.[5] When a fully labeled substrate enters a cyclic pathway, the labeled carbons can be distributed among various intermediates, making it difficult to trace the original path of the tracer. A partially labeled tracer with a distinct labeling pattern provides a clearer signal that is easier to follow through these complex networks.
Experimental Protocols
The successful application of 13C-labeled oleic acid in metabolic research hinges on robust experimental protocols. Below are generalized methodologies for cell culture experiments and subsequent lipid analysis.
Experimental Protocol 1: Administration of 13C-Labeled Oleic Acid to Cultured Cells
This protocol outlines the steps for introducing 13C-labeled oleic acid to mammalian cells in culture to trace its metabolic fate.[6][7]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
13C5- or 13C18-labeled oleic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile, conical tubes and cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of Labeled Oleic Acid-BSA Complex:
-
Dissolve the 13C-labeled oleic acid in a small amount of ethanol.
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the oleic acid solution to the BSA solution while gently vortexing to form a complex. This step is crucial for the solubility and delivery of the fatty acid to the cells.
-
-
Labeling:
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the culture medium containing the 13C-labeled oleic acid-BSA complex to the cells. The final concentration of oleic acid should be determined based on the specific cell type and experimental goals.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).
-
-
Cell Harvesting:
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping, depending on the downstream application.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS and store at -80°C until lipid extraction.
-
Experimental Protocol 2: Lipid Extraction and LC-MS Analysis
This protocol describes the extraction of lipids from labeled cells and their analysis by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of the 13C label.[8][9][10]
Materials:
-
Cell pellets from the labeling experiment
-
Chloroform, Methanol, Water (LC-MS grade)
-
Internal standards (e.g., deuterated lipid standards)
-
Glass vials
-
Nitrogen gas evaporator
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of ice-cold PBS.
-
Add a mixture of chloroform:methanol (2:1, v/v) to the cell suspension.
-
Add internal standards to the mixture for quantification.
-
Vortex the mixture vigorously and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
-
-
LC-MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS system.
-
Separate the different lipid species using a suitable chromatography column and gradient.
-
Detect the mass-to-charge ratio (m/z) of the eluting lipids using the mass spectrometer.
-
Analyze the mass spectra to identify the isotopologues of the lipids of interest and quantify the incorporation of the 13C label from the oleic acid tracer.
-
Visualizing Metabolic Pathways and Workflows
To better understand the experimental process and the metabolic context, the following diagrams have been generated using the DOT language.
Conclusion
The choice between 13C5-labeled and fully labeled 13C18-oleic acid is contingent on the specific research objectives. For studies requiring a detailed understanding of metabolic pathways and carbon transitions, the partially labeled 13C5-oleic acid offers significant advantages in terms of information richness and reduced ambiguity from metabolic scrambling. Conversely, for quantifying the total contribution of oleic acid to downstream lipid pools, the fully labeled 13C18-oleic acid remains a valuable tool. By carefully considering the principles outlined in this guide and implementing robust experimental protocols, researchers can effectively leverage the power of stable isotope tracing to unravel the complexities of fatty acid metabolism.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Confirming the Identity of 13C-Labeled Metabolites: A Comparative Guide to Tandem Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 13C-labeled metabolites is paramount for elucidating metabolic pathways and understanding drug metabolism. Tandem mass spectrometry (MS/MS) has emerged as a powerful and widely adopted technique for this purpose. This guide provides an objective comparison of tandem mass spectrometry with its primary alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution single-stage mass spectrometry (HRMS), supported by experimental data and detailed protocols to aid in selecting the most appropriate analytical strategy.
The use of stable isotopes, such as carbon-13 (13C), as tracers in metabolic studies allows for the precise tracking of atoms through biochemical pathways.[1] The analytical challenge lies in distinguishing and quantifying the labeled metabolites from their unlabeled endogenous counterparts. Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific solution for this analytical challenge.[2][3]
Performance Comparison: Tandem MS vs. Alternatives
The choice of analytical platform for the analysis of 13C-labeled metabolites depends on a trade-off between sensitivity, specificity, structural information, and throughput. While tandem MS is a leading technique, NMR and HRMS offer unique advantages that may be better suited for specific research questions.[4][5]
| Feature | Tandem Mass Spectrometry (e.g., QQQ) | High-Resolution Mass Spectrometry (e.g., QTOF) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | Very High (fmol to amol)[6] | High (pmol to fmol)[7] | Low (nmol to µmol)[8][9] |
| Specificity (Targeted) | Excellent (using MRM)[6] | Good to Excellent | Good |
| Untargeted Analysis | Limited | Excellent | Good |
| Isotopologue Resolution | Good (with limitations) | Excellent (full isotopologue space)[7][10] | Excellent (positional information)[11] |
| Quantification | Excellent (with internal standards) | Good (with internal standards) | Excellent (inherently quantitative)[12] |
| Reproducibility | Good to Excellent | Good | Very High[4][13] |
| Number of Detectable Metabolites | Hundreds (targeted) | Hundreds to Thousands (untargeted)[4] | Dozens to a Hundred[4][5] |
| Sample Throughput | High | Medium to High | Low to Medium |
| Structural Elucidation | Limited (fragmentation patterns) | Good (accurate mass and formula prediction) | Excellent (de novo structure) |
| Sample Preparation | Requires extraction and chromatography | Requires extraction and chromatography | Minimal to moderate[14] |
In-Depth Comparison of Mass Spectrometry Platforms: QQQ vs. QTOF
Within the realm of mass spectrometry, the choice between a triple quadrupole (QQQ) and a quadrupole time-of-flight (QTOF) instrument is a key consideration.
| Feature | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (QTOF) |
| Primary Application | Targeted quantification | Untargeted and targeted analysis |
| Operating Principle | Selects a precursor ion, fragments it, and selects a specific product ion (Multiple Reaction Monitoring - MRM). | Measures the mass-to-charge ratio of ions with high accuracy, allowing for the determination of elemental composition. |
| Sensitivity (Targeted) | Generally higher due to the specificity of MRM.[6] | Lower than QQQ for targeted analysis.[7] |
| Linear Dynamic Range | Wider (typically >4 orders of magnitude).[6] | Narrower (typically <3 orders of magnitude).[6] |
| Mass Accuracy | Low resolution. | High resolution (<5 ppm mass error).[6] |
| Spectral Accuracy | Sufficient for targeted isotopologue analysis (e.g., in SIM mode).[7][10] | Superior for resolving the full isotopologue distribution without mass interferences.[7][10] |
| Flexibility | Less flexible for unknown identification. | Highly flexible for both targeted and untargeted workflows. |
Experimental Protocols
Tandem Mass Spectrometry (LC-MS/MS) Protocol for 13C-Labeled Metabolite Analysis
This protocol provides a general framework for the targeted analysis of 13C-labeled metabolites using a triple quadrupole mass spectrometer.
1. Sample Preparation (Metabolite Extraction) [1][15]
-
Quench metabolism rapidly, often using cold methanol or a similar solvent mixture.
-
For plasma or serum samples, perform protein precipitation using a cold organic solvent like acetonitrile or methanol (typically a 3:1 or 4:1 ratio of solvent to sample).[1]
-
Vortex the mixture and centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography (LC) Separation
-
Column: A column suitable for the polarity of the target metabolites (e.g., a C18 column for less polar metabolites or a HILIC column for polar metabolites).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the metabolites, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each 13C-labeled metabolite, specific precursor-to-product ion transitions need to be determined. The precursor ion will be the mass of the labeled metabolite, and the product ion will be a characteristic fragment.
-
Collision Energy: Optimized for each MRM transition to achieve the most intense signal.
-
Dwell Time: The time spent monitoring each MRM transition, typically in the range of 20-100 ms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for 13C-Labeled Metabolite Analysis
This protocol outlines the general steps for analyzing 13C-labeled metabolites using NMR.
1. Sample Preparation [16][17][18]
-
For biofluids like serum or urine, ultrafiltration may be used to remove macromolecules.[18]
-
For tissues or cells, metabolite extraction is performed, often using a methanol-chloroform-water extraction method to separate polar and nonpolar metabolites.[18]
-
The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP).
-
The pH of the sample is adjusted to a consistent value to ensure reproducible chemical shifts.
-
The sample is transferred to a high-quality NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
1D ¹H NMR: A simple 1D proton experiment with water suppression is often the starting point for an overview of the sample composition.
-
1D ¹³C NMR: A proton-decoupled 1D carbon experiment provides a spectrum with sharp singlets for each carbon, offering high resolution.[8]
-
2D Heteronuclear Correlation (e.g., ¹H-¹³C HSQC): This experiment correlates protons with their directly attached carbons, providing powerful information for metabolite identification.
-
2D Homonuclear Correlation (e.g., ¹H-¹H TOCSY): This experiment reveals proton-proton spin systems within a molecule.
-
Isotope-Edited Experiments (e.g., ITOCSY): Pulse sequences can be designed to specifically detect signals from 13C-bound protons, simplifying complex spectra.[19]
3. Data Analysis
-
The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction).
-
Metabolites are identified by comparing the chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB).
-
Quantification is achieved by integrating the peak areas relative to the internal standard.
Visualizing the Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 5. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Future of NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR and Metabolomics—A Roadmap for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Guide to Ensuring Comparability in ¹³C Metabolic Flux Analysis: Addressing Inter-Laboratory Variability
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Inter-Laboratory Comparison in ¹³C-MFA
¹³C-MFA is a powerful technique for quantifying intracellular metabolic fluxes, providing crucial insights into cellular physiology in various fields, including metabolic engineering, systems biology, and biomedical research.[1][2][3][4] However, the complexity of the experimental and computational workflows can lead to significant discrepancies in results between different laboratories.[1][2] The lack of consensus on minimum data standards for publishing ¹³C-MFA studies further exacerbates this issue, often making it difficult to reproduce or independently verify published findings.[1][2]
The primary sources of variability in ¹³C-MFA results can be attributed to differences in:
-
Experimental Design: Choice of isotopic tracers, labeling strategies, and culture conditions.
-
Analytical Measurements: Instrumentation (GC-MS, LC-MS, NMR) and methods for quantifying isotopic labeling.[3]
-
Computational Modeling: The metabolic network model used, flux estimation algorithms, and statistical analyses.[1]
To address these challenges, a standardized approach to performing and reporting ¹³C-MFA experiments is essential.
Best Practices for Reproducible ¹³C-MFA
To facilitate the comparison of ¹³C-MFA results across different studies and laboratories, the following tables summarize the key parameters and reporting standards that should be adhered to.
Table 1: Experimental Design and Execution
| Parameter | Recommendation | Importance for Comparability |
| Isotopic Tracer Selection | Clearly report the specific ¹³C-labeled substrate(s) used (e.g., [1,2-¹³C]glucose, [U-¹³C]glutamine), their isotopic purity, and the rationale for their selection. The use of multiple tracers in parallel experiments can enhance the resolution of complex metabolic networks.[3][5] | The choice of tracer significantly influences the labeling patterns and the precision of flux estimates for different pathways. |
| Cell Culture Conditions | Detail the cell line or strain, passage number, media composition (including all carbon sources), culture system (e.g., batch, fed-batch), and environmental parameters (temperature, pH, O₂). | Cellular metabolism is highly sensitive to environmental conditions; inconsistent culture parameters are a major source of variability. |
| Metabolic and Isotopic Steady State | Verify and report that the system has reached both metabolic and isotopic steady state. This can be confirmed by monitoring metabolite concentrations and isotopic labeling over time. | Most ¹³C-MFA models assume steady-state conditions; failure to meet this assumption will lead to inaccurate flux calculations. |
| Sample Collection and Processing | Standardize protocols for quenching metabolic activity, extracting metabolites, and preparing samples for analysis to prevent alterations in metabolite levels and labeling patterns. | Inconsistent sample handling can introduce significant artifacts and measurement errors. |
Table 2: Analytical Measurements and Data Reporting
| Parameter | Recommendation | Importance for Comparability |
| Analytical Platform | Specify the analytical instrument (e.g., GC-MS, LC-MS/MS, NMR) and the detailed settings used for analysis. | Different analytical platforms have varying sensitivities and resolutions, which can affect the measured isotopic distributions. |
| Isotopomer Data | Report the raw, uncorrected mass isotopomer distributions. If data is corrected for natural isotope abundances, the specific correction method used should be detailed.[1] | Raw data allows for independent verification and reanalysis of the results. Different correction algorithms can yield different results. |
| Data Quality | Provide information on the precision and accuracy of the measurements, including the standard deviation of replicate measurements. | Understanding the measurement error is crucial for the statistical evaluation of the estimated fluxes. |
Table 3: Computational Modeling and Flux Analysis
| Parameter | Recommendation | Importance for Comparability |
| Metabolic Network Model | Provide a comprehensive list of all reactions, metabolites, and atom transitions included in the model. Any assumptions made about metabolic pathways should be explicitly stated.[1] | The structure of the metabolic model is a key determinant of the calculated flux distribution. |
| Flux Estimation Software | Specify the software package used for flux estimation (e.g., Metran, OpenFlux, 13CFLUX2). | Different software may employ different numerical algorithms that could potentially lead to variations in the results. |
| Goodness-of-Fit and Confidence Intervals | Report the statistical goodness-of-fit of the model to the experimental data and provide confidence intervals for all estimated fluxes. | This information is essential for assessing the reliability and statistical significance of the flux estimates. |
Generalized Experimental Protocol for ¹³C-MFA
The following protocol outlines a generalized workflow for conducting a ¹³C-MFA experiment with cultured cells.
3.1. Cell Culture and Isotope Labeling
-
Cell Seeding and Growth: Culture cells in a chemically defined medium to a target cell density in the exponential growth phase.
-
Media Switch: Replace the standard medium with a medium containing the chosen ¹³C-labeled substrate(s) at a known concentration and isotopic enrichment.
-
Achieving Steady State: Continue the culture in the labeling medium until both metabolic and isotopic steady state are reached. This typically requires a duration equivalent to several cell doubling times.
-
Monitoring: Regularly monitor cell growth, as well as the uptake and secretion rates of key metabolites (e.g., glucose, lactate, amino acids).
3.2. Sample Preparation
-
Quenching: Rapidly quench metabolic activity by, for example, exposing the cells to a cold solvent like methanol at -20°C.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Protein Hydrolysis (for proteinogenic amino acids): Hydrolyze the cell pellet using 6 M HCl at approximately 100°C for 24 hours to release amino acids incorporated into proteins.
3.3. Analytical Measurement
-
Derivatization: Chemically derivatize the extracted metabolites and hydrolyzed amino acids to improve their volatility and chromatographic separation for GC-MS analysis.
-
GC-MS/LC-MS Analysis: Analyze the derivatized samples to determine the mass isotopomer distributions of the target metabolites and amino acids.
3.4. Data Analysis
-
Flux Estimation: Use a computational model and software to estimate the intracellular metabolic fluxes that best fit the experimentally measured labeling patterns and extracellular rates.
-
Statistical Evaluation: Perform a statistical analysis to assess the goodness-of-fit of the model and to calculate the confidence intervals for the estimated fluxes.
Visualizing Workflows and Pathways
To aid in the understanding and standardization of ¹³C-MFA, the following diagrams illustrate a typical experimental workflow and a simplified central carbon metabolism pathway.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives [agris.fao.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Labeled Oleic Acid: Assessing Biological Equivalence
An objective comparison of isotopically and fluorescently labeled oleic acid for researchers, scientists, and drug development professionals.
In the study of lipid metabolism, signaling, and transport, labeled fatty acids are indispensable tools. Oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, is frequently tagged with isotopic or fluorescent labels to trace its journey through complex biological systems.[1][2][3] A critical question for researchers is whether the act of labeling alters the molecule's fundamental biological behavior. This guide provides a comparative analysis of unlabeled versus labeled oleic acid, focusing on the key differences between isotopic and fluorescent labeling methods, supported by experimental data and detailed protocols.
Comparison of Labeled vs. Unlabeled Oleic Acid
The primary concern when using a labeled molecule is that the tag itself might interfere with the biological processes under investigation. The degree of this interference largely depends on the type of label used.
Isotopically Labeled Oleic Acid: This method involves replacing one or more atoms in the oleic acid molecule with their heavier, non-radioactive (stable) or radioactive isotopes. Common isotopes include Carbon-13 (¹³C), Carbon-14 (¹⁴C), Deuterium (²H or D), and Tritium (³H).[2][4][5][6]
-
Biological Equivalence: Isotopic labeling is widely considered the gold standard for metabolic tracing because the chemical properties of the molecule remain virtually identical to its unlabeled counterpart.[7] The small increase in mass has a negligible impact on reaction kinetics, known as the "isotopic effect," especially for heavier atoms like ¹³C and ¹⁴C.[7] Studies utilizing ¹⁴C-oleate and ¹³C-oleate demonstrate that these tracers are readily taken up and metabolized by cells and tissues in a manner comparable to endogenous oleic acid.[6][8] For instance, ¹⁴C-labeled oleate and palmitate are rapidly oxidized by the human myocardium, indicating they are processed through normal metabolic pathways.[8]
Fluorescently Labeled Oleic Acid: This approach involves attaching a fluorescent molecule (fluorophore), such as BODIPY (boron-dipyrromethene), to the fatty acid chain.[9][10][] These analogs allow for direct visualization of fatty acid uptake and distribution in live cells using fluorescence microscopy.[][12]
-
Biological Equivalence: Unlike isotopic labels, fluorescent tags are bulky and can significantly alter the physicochemical properties of the oleic acid molecule. This can lead to steric hindrance, affecting interactions with transport proteins and enzymes.[9] While BODIPY-labeled fatty acids are efficiently incorporated into lipids, their metabolic fate can differ from unlabeled fatty acids.[9][10] Some studies show that certain BODIPY-labeled fatty acids bind to fatty acid-binding proteins with an affinity similar to oleic acid, but may not be esterified or metabolized in the same way.[13][14] Therefore, while invaluable for imaging uptake and localization, data on downstream metabolic events using fluorescent analogs should be interpreted with caution.[9][15]
Data Summary: Labeled vs. Unlabeled Oleic Acid
| Feature | Isotopic Label (e.g., ¹⁴C, ¹³C, ²H) | Fluorescent Label (e.g., BODIPY) | Unlabeled Oleic Acid |
| Detection Method | Mass Spectrometry, Scintillation Counting[4][6] | Fluorescence Microscopy, Plate Readers[16] | Mass Spectrometry, Chromatography |
| Biological Activity | High (Considered biologically identical)[7] | Moderate to High (Potential for altered metabolism)[9][13] | Native |
| Primary Use Case | Metabolic flux analysis, quantitative uptake and oxidation studies[6][8] | Live-cell imaging of uptake and intracellular localization[][17] | Baseline/Control, Gene expression studies[18][19] |
| Key Consideration | Minimal isotopic effect, handles like native molecule[7] | Potential for steric hindrance and altered metabolic processing[9] | N/A |
| Example Finding | ¹³C-Oleic acid is effectively incorporated into triglycerides and phospholipids in vivo.[6] | BODIPY FL C16 binds to fatty acid-binding proteins with high affinity but shows minimal esterification.[13] | Oleic acid treatment activates the SIRT1-PGC1α complex, increasing fatty acid oxidation.[1] |
Key Signaling Pathways and Experimental Workflows
To assess biological equivalence, it is crucial to understand the pathways oleic acid influences and the experimental setups used to measure these effects.
Oleic Acid Signaling and Metabolism Pathway
Oleic acid, once inside the cell, can be directed into several pathways. It can be activated to Oleoyl-CoA, which can then be esterified into complex lipids like triglycerides for storage in lipid droplets, or it can be transported into the mitochondria for beta-oxidation to produce energy.[20] Oleic acid also acts as a signaling molecule, influencing pathways that regulate gene expression and insulin sensitivity.[1][18][21]
Logical Flow: Choosing the Right Label
The choice between an isotopic and a fluorescent label depends entirely on the experimental question. This diagram illustrates the decision-making process.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the uptake and metabolism of oleic acid.
Protocol 1: Radiometric Fatty Acid Uptake and Oxidation Assay
This protocol is adapted from methods using ¹⁴C-labeled fatty acids to quantify metabolic rates in cell culture.[4][20][22]
Objective: To quantify the rate of oleic acid uptake and its conversion to acid-soluble metabolites (a measure of β-oxidation).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]Oleic acid
-
Unlabeled oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Culture medium (e.g., DMEM)
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and culture until they reach the desired confluence or differentiation state.
-
Prepare Labeled Media:
-
Uptake and Oxidation:
-
Stop Reaction & Separate Metabolites:
-
To terminate the reaction, place the plate on ice and add cold perchloric acid to a final concentration of 0.5 M.[22] This lyses the cells and precipitates macromolecules.
-
Transfer the supernatant, which contains the acid-soluble metabolites (ASMs) from β-oxidation, to a new tube.
-
-
Quantification:
-
Measure the radioactivity in the ASM fraction using a liquid scintillation counter.
-
Lyse the remaining cell pellet to determine total protein content for normalization.
-
Uptake can be determined by measuring the total radioactivity incorporated into the cells before PCA precipitation.
-
References
- 1. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 6. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Myocardial metabolism of free fatty acids. Studies with 14C-labeled substrates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and preliminary evaluation of an ¹⁸F-labeled oleic acid analog for PET imaging of fatty acid uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Revealing the contribution of nuclear mechanics in non-alcoholic fatty liver disease progression | Università degli studi di Parma [unipr.it]
- 20. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oleic Acid, Cholesterol, and Linoleic Acid as Angiogenesis Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Researcher's Guide to 13C-Lipidomics: Benchmarking New Analytical Methods Against Established Techniques
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, this guide offers an objective comparison of emerging 13C-lipidomics methodologies against established techniques. We provide a comprehensive overview of performance, supported by experimental data, detailed protocols for key experiments, and visual representations of relevant biological pathways and workflows.
The field of lipidomics, the large-scale study of lipids, is rapidly advancing, driven by the need for more accurate and comprehensive quantification of these diverse and biologically crucial molecules. Stable isotope labeling, particularly with Carbon-13 (13C), has become a cornerstone of quantitative lipidomics, enabling precise tracking and measurement of lipid metabolism and dynamics. This guide benchmarks new analytical approaches that leverage 13C against more traditional methods, providing a framework for selecting the most appropriate technique for your research needs.
Quantitative Performance: A Comparative Analysis
The selection of an analytical method in 13C-lipidomics hinges on its quantitative performance. Key metrics such as precision, accuracy, linearity, and sensitivity are critical for reliable and reproducible results. The following tables summarize the performance of emerging and established techniques.
Table 1: Comparison of Precision and Accuracy
| Analytical Method | Internal Standard Strategy | Typical Coefficient of Variation (CV%) | Accuracy/Bias | Key Advantages |
| New: In vivo 13C-Labeled Internal Standards | Complex mixture of 13C-labeled lipids generated by microorganisms (e.g., Pichia pastoris) | 6-10%[1][2] | High, due to correction for matrix effects and extraction variability[1][2] | Comprehensive lipid class coverage, corrects for variations throughout the entire workflow. |
| Established: Deuterated Internal Standards | Commercially available deuterated lipid standards (e.g., d5-TG) | 15-20% or higher | Can be lower due to chromatographic shifts and differing extraction efficiencies compared to native lipids.[3] | Readily available for many common lipid classes. |
| New: Isotopic Ratio Outlier Analysis (IROA) | Samples labeled with 5% and 95% 13C | High precision due to internal referencing of every detected metabolite. | High, as it corrects for sample-to-sample variance. | Differentiates biological signals from artifacts, provides carbon number information. |
| Established: 13C-Labeled Internal Standards (Single/Few) | Commercially available 13C-labeled standards for specific lipids | 10-15% | Generally high for the targeted analyte. | High chemical similarity to the endogenous analyte.[3] |
Table 2: Comparison of Sensitivity and Dynamic Range
| Analytical Method | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Dynamic Range | Key Considerations |
| New: In vivo 13C-Labeled Internal Standards (LILY) | LOQs around 5 fmol for some glycerophospholipids. | Up to four orders of magnitude. | Dependent on the abundance of the specific 13C-labeled lipid in the generated standard mixture. |
| Established: Deuterated Internal Standards | Varies widely depending on the lipid class and analytical platform. | Typically 2-3 orders of magnitude. | Can be affected by isotopic crosstalk and background noise. |
| New: Isotopic Ratio Outlier Analysis (IROA) | Dependent on the analytical platform (e.g., GC-Orbitrap/MS offers high sensitivity).[4] | Wide dynamic range due to the dual-labeling strategy.[4] | Requires metabolic labeling of samples, which may not be feasible for all experimental systems. |
| Established: LC-MS/MS (Targeted) | Can reach low nM to pM levels for specific lipid classes.[5] | 3-4 orders of magnitude.[6] | Optimized for specific, known lipids. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible lipidomics research. Below are methodologies for key analytical techniques discussed in this guide.
Protocol 1: In vivo Generation of 13C-Labeled Internal Standards and LC-MS Analysis
This protocol describes the generation of a complex mixture of 13C-labeled lipids from Pichia pastoris and its application as an internal standard for quantitative lipidomics.
1. Culture and Labeling of Pichia pastoris a. Prepare a suitable culture medium for P. pastoris with 13C-glucose as the sole carbon source. The concentration of 13C-glucose can be optimized (e.g., 0.5-2.0%) to balance labeling efficiency and cell growth.[1] b. Inoculate the medium with a starter culture of P. pastoris and incubate with shaking at an appropriate temperature (e.g., 30°C) for 36-48 hours to achieve high-density growth and efficient 13C incorporation.[1] c. Monitor cell growth by measuring the optical density at 600 nm (OD600). d. Harvest the cells by centrifugation when they reach the stationary phase.
2. Lipid Extraction from 13C-Labeled Yeast a. Resuspend the yeast cell pellet in a suitable buffer. b. Disrupt the cells mechanically, for example, using glass beads and a bead beater. c. Perform a biphasic lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.[7] d. Collect the organic phase containing the 13C-labeled lipids and dry it under a stream of nitrogen. e. Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol/toluene 9:1, v/v) to create the 13C-labeled internal standard mixture.
3. Sample Preparation and Analysis a. To each biological sample (e.g., plasma, tissue homogenate), add a defined volume of the 13C-labeled internal standard mixture. b. Perform lipid extraction on the sample-internal standard mixture as described in step 2c. c. Dry the final lipid extract and reconstitute it in a suitable solvent for LC-MS analysis. d. Analyze the samples using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). e. For quantification, calculate the peak area ratio of the endogenous (12C) lipid to its corresponding 13C-labeled internal standard.
Protocol 2: Isotopic Ratio Outlier Analysis (IROA)
This protocol outlines the general workflow for an IROA experiment to achieve global, quantitative metabolome and lipidome profiling.
1. Sample Labeling a. Prepare two versions of the culture medium: one containing 5% 13C-labeled glucose ("light") and the other containing 95% 13C-labeled glucose ("heavy").[4] b. Grow the control group of cells or organisms in the "light" medium and the experimental group in the "heavy" medium. c. Ensure sufficient incubation time for the label to be incorporated into the cellular metabolites and lipids.
2. Sample Pooling and Extraction a. After the experimental treatment, harvest the cells from both the "light" and "heavy" cultures. b. Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on cell number or biomass. c. Perform a comprehensive lipid and metabolite extraction from the pooled sample using a suitable method (e.g., MTBE/methanol/water extraction).
3. LC-MS Analysis a. Analyze the extracted sample using a high-resolution LC-MS system. b. The mass spectrometer will detect pairs of isotopic peaks for each metabolite and lipid, one from the 5% 13C-labeled sample and one from the 95% 13C-labeled sample.
4. Data Analysis a. Use specialized software to identify the IROA peak pairs. The mass difference between the monoisotopic peaks of a pair reveals the number of carbon atoms in the molecule.[4] b. The ratio of the peak intensities within each pair provides a precise quantitative measurement of the relative abundance of that molecule between the control and experimental groups.
Protocol 3: Targeted Sphingolipid Analysis by LC-MS/MS
This protocol provides a method for the quantitative analysis of specific sphingolipid classes using tandem mass spectrometry.
1. Sample Preparation and Lipid Extraction a. To a known amount of sample (e.g., 100 µg of protein from cell homogenate), add a mixture of appropriate internal standards, including deuterated or 13C-labeled standards for the sphingolipid classes of interest (e.g., d17:1 sphingosine, C12:0 ceramide-1-phosphate).[8] b. Perform a butanolic extraction to isolate the sphingolipids.[8] c. Dry the lipid extract and reconstitute it in the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis a. Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of sphingolipid classes.[8] b. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer containing a modifier like formic acid or ammonium formate to improve ionization.[8] c. Operate the tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode. d. For each sphingolipid and internal standard, define specific precursor-to-product ion transitions to ensure high selectivity and sensitivity.
3. Quantification a. Create calibration curves for each sphingolipid class using a series of standard solutions with known concentrations. b. Quantify the endogenous sphingolipids in the samples by calculating the peak area ratio to the corresponding internal standard and interpolating from the calibration curve.
Visualizing Complexity: Pathways and Workflows
Understanding the intricate network of lipid metabolism and the flow of an analytical experiment is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
General Experimental Workflow for 13C-Lipidomics.
Simplified Sphingolipid Metabolism Pathway.
Glycerophospholipid Synthesis Pathway.
References
- 1. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Isotopic Ratio Outlier Analysis (IROA) Peak Detection and Identification with Ultra-High Resolution GC-Orbitrap/MS: Potential Application for Investigation of Model Organism Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical challenges of shotgun lipidomics at different resolution of measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Octadec-9-enoic Acid-13C5: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step procedures for the safe disposal of Octadec-9-enoic acid-13C5, a stable isotope-labeled compound. Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Octadec-9-enoic acid and its non-labeled counterpart, oleic acid. While this compound is not classified as a hazardous substance, good laboratory practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.
-
Body Protection: Lab coats or other protective clothing should be worn.
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Ensure adequate ventilation in the handling area.
-
Do not ingest or inhale.
Step-by-Step Disposal Procedures
This compound is labeled with a stable isotope, Carbon-13, which is not radioactive. Therefore, its disposal does not require special radiological precautions and should be handled as standard chemical waste, in the same manner as the unlabeled compound.[1][]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This may include pure, unused product, solutions containing the compound, or contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate from General Waste: Do not mix chemical waste with general laboratory trash.[1]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for liquid or solid waste. The container should be in good condition and have a secure lid.
-
Label the Container: Clearly label the waste container with its contents. The label should include:
-
The words "Hazardous Waste" (or as required by your institution's specific regulations).
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
Any other solvents or chemicals present in the waste mixture.
-
The date of accumulation.
-
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials, such as strong oxidizing agents.[]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its containers down the sewer unless it is fully compliant with the requirements of all local authorities with jurisdiction.[1] Given its insolubility in water, sewer disposal is generally inappropriate.[]
-
Consider Incineration or Landfill: When recycling is not an option, incineration or landfill at a permitted facility are the recommended disposal methods.[1]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the provided search results. Disposal limits and reporting thresholds are determined by local, state, and federal regulations and should be confirmed with your institution's EHS department.
| Parameter | Value |
| Regulatory Status | Not classified as a hazardous substance. |
| Recommended Disposal | Via a licensed waste disposal contractor.[1] |
| Prohibited Disposal | Untreated to sewer unless fully compliant with local regulations.[1] |
| Alternative Disposal | Incineration or landfill where recycling is not feasible.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Octadec-9-enoic acid-13C5
For researchers, scientists, and drug development professionals, the safe handling of isotopically labeled compounds is paramount. This document provides procedural guidance for the personal protective equipment (PPE), operational plans, and disposal of Octadec-9-enoic acid-13C5, ensuring laboratory safety and building trust in chemical handling protocols.
Chemical Profile: this compound, also known as Oleic acid-13C5, is a stable, non-radioactive isotopically labeled fatty acid.[1][2] The primary safety considerations are dictated by the chemical properties of oleic acid, as the carbon-13 isotope does not alter its chemical reactivity or toxicity.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for fatty acids.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical resistant gloves | Nitrile or PVC gloves are suitable.[3] Inspect gloves for any damage before use and practice proper glove removal technique to avoid skin contact.[4] |
| Eyes | Safety glasses with side shields or chemical safety goggles | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] Contact lenses should not be worn.[3] |
| Body | Laboratory coat or flame-retardant antistatic protective clothing | A standard lab coat is typically sufficient. For larger quantities or procedures with a higher risk of splashing, flame-retardant and antistatic clothing is recommended. |
| Respiratory | Not generally required | A respirator is not typically necessary under normal handling conditions with adequate ventilation.[4] However, if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][6] |
Operational and Disposal Plans
Proper operational procedures and disposal plans are essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Ventilation: Always handle in a well-ventilated area.[3] For procedures that may generate vapors or aerosols, use a chemical fume hood.[7]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[4][8] The recommended storage temperature is typically 2-8°C.[4][5]
-
Materials to Avoid: Avoid contact with strong oxidizing agents.[6]
Spill Management:
-
Containment: Cover drains to prevent entry into the sewer system.
-
Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Disposal:
-
Waste Classification: Dispose of the compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Containers: Use suitable, labeled, and closed containers for waste.[4]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek medical attention. |
Visual Guidance: Workflows and Logical Relationships
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response logic.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. geneseo.edu [geneseo.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. imagionbiosystems.com [imagionbiosystems.com]
- 8. chempoint.com [chempoint.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
